Aphidicolin
Description
This compound is an antimitotic and antiviral metabolite of the mould Cephalosporium aphidicola. It inhibits DNA polymerase alpha and blocks DNA replication.
This compound has been reported in Nigrospora oryzae, Pleospora bjoerlingii, and other organisms with data available.
An antiviral antibiotic produced by Cephalosporium aphidicola and other fungi. It inhibits the growth of eukaryotic cells and certain animal viruses by selectively inhibiting the cellular replication of DNA polymerase II or the viral-induced DNA polymerases. The drug may be useful for controlling excessive cell proliferation in patients with cancer, psoriasis or other dermatitis with little or no adverse effect upon non-multiplying cells.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,5R,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-16,21-24H,3-12H2,1-2H3/t13-,14+,15-,16+,17-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFOAYPPHIUXJR-APNQCZIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]([C@@]([C@@H]1CC[C@@H]3[C@@]24CC[C@@]([C@H](C3)C4)(CO)O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5036711 | |
| Record name | Aphidicolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5036711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38966-21-1, 69926-98-3 | |
| Record name | Aphidicolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38966-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aphidicolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038966211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Aphidicolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069926983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aphidicolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5036711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APHIDICOLIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B3F8QW8TU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | APHIDICOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/192TJ6PP19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Aphidicolin: A Technical Guide to its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aphidicolin, a tetracyclic diterpenoid antibiotic, has played a pivotal role in our understanding of eukaryotic DNA replication and cell cycle control. First isolated in 1972, its specific and reversible inhibition of B-family DNA polymerases, particularly DNA polymerase α, has made it an invaluable tool in molecular biology and a subject of interest in antiviral and anticancer research. This technical guide provides an in-depth exploration of the discovery of this compound, its fungal origins, detailed experimental protocols for its study, and a comprehensive overview of its mechanism of action.
Discovery and Origin
This compound was first isolated in 1972 by a team of researchers led by B. Hesp at the Imperial Chemical Industries in the United Kingdom.[1][2] The discovery was the result of a screening program for bioactive fungal metabolites. The producing organism was identified as the fungus Cephalosporium aphidicola.[1][3] The structure of this compound, a novel tetracyclic diterpenoid, was elucidated and confirmed by X-ray crystallography.[2]
Subsequent research has shown that other fungal species also produce this compound. It has been isolated from culture filtrates of Nigrospora sphaerica and Nigrospora oryzae. The biosynthesis of this compound has also been a subject of study, revealing its complex pathway from a universal diterpene precursor.
Timeline of Discovery
References
Aphidicolin's Mechanism of Action on DNA Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aphidicolin, a tetracyclic diterpenoid mycotoxin isolated from the fungus Cephalosporium aphidicola, is a potent and highly specific reversible inhibitor of B-family DNA polymerases in eukaryotes and some viruses.[1][2][3] Its ability to arrest the cell cycle at the G1/S phase boundary has made it an invaluable tool for cell synchronization in research settings.[4][5] Furthermore, its targeted inhibition of DNA replication has prompted investigations into its potential as an anticancer agent. This technical guide provides an in-depth exploration of the molecular mechanism of this compound's action on DNA polymerase, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Mechanism of Action
This compound's primary mode of action is the inhibition of DNA synthesis through its interaction with B-family DNA polymerases, which include the primary eukaryotic replicative polymerases: DNA polymerase α (Pol α), DNA polymerase δ (Pol δ), and DNA polymerase ε (Pol ε). It exhibits minimal to no inhibitory activity against other DNA polymerases such as β and γ, as well as prokaryotic DNA polymerases.
The inhibition is reversible, and its effects can be overcome by washing the drug from the cell culture or by increasing the concentration of deoxynucleoside triphosphates (dNTPs).
Molecular Interaction with the DNA Polymerase-DNA Complex
Structural studies, including X-ray crystallography of the human DNA polymerase α catalytic core in a ternary complex with an RNA-primed DNA template and this compound, have elucidated the precise molecular interactions. This compound binds to a hydrophobic pocket at or near the dNTP-binding site of the polymerase.
The binding of this compound physically obstructs the binding of the incoming dNTP, particularly deoxycytidine triphosphate (dCTP), when a guanine is present on the template strand. A key feature of this inhibition is the rotation of the template guanine into a non-canonical conformation, which further prevents the proper positioning of the incoming dCTP for catalysis.
Kinetic and Competitive Inhibition
The inhibitory kinetics of this compound are complex and depend on the specific DNA polymerase and the nucleotide context of the template DNA.
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DNA Polymerase α: this compound is primarily a competitive inhibitor with respect to dCTP. However, it is more accurately described as a mixed-type or complex inhibitor, as it also reduces the maximum velocity (Vmax) of dCTP incorporation and can compete with other dNTPs, albeit to a lesser extent. The inhibition is most potent when guanine is the templating base.
-
DNA Polymerase δ: this compound is also a potent inhibitor of Pol δ.
-
DNA Polymerase ε: In contrast to Pol α, this compound inhibits Pol ε by competing equally with all four dNTPs.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound is quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values can vary depending on the source of the enzyme, the specific assay conditions, and the competing dNTP.
| DNA Polymerase | Organism/Cell Line | Inhibition Constant (Ki) | IC50 | Citation(s) |
| DNA Polymerase α | Calf Thymus | ~0.2 µM (vs dCTP) | - | |
| Sea Urchin | ~1.48 µM (vs dCTP) | - | ||
| Human (subunit) | - | 2.4 - 16.0 µM | ||
| DNA Polymerase δ | Rabbit Bone Marrow | Sensitive | - | |
| DNA Polymerase ε | Calf Thymus | ~0.6 µM (vs all dNTPs) | - | |
| Cellular Inhibition | HAP1 Cells | - | 66 nM |
Experimental Protocols
DNA Polymerase Inhibition Assay (Determination of Ki and IC50)
This protocol outlines a general method for determining the inhibitory effect of this compound on a purified DNA polymerase.
Materials:
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Purified DNA Polymerase (α, δ, or ε)
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Activated DNA template-primer (e.g., calf thymus DNA activated by DNase I)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
dNTP mixture (dATP, dGTP, dTTP, and [³H]-dCTP or another radiolabeled dNTP)
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, activated DNA, and the dNTP mixture. For Ki determination, vary the concentration of the competing dNTP.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.
-
Initiate the reaction by adding the purified DNA polymerase.
-
Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold TCA to precipitate the DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol to remove unincorporated radiolabeled dNTPs.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
For Ki determination, perform the assay at multiple substrate concentrations and analyze the data using a Dixon plot or other appropriate kinetic models.
Cell Synchronization with this compound and Cell Cycle Analysis by Flow Cytometry
This protocol describes the synchronization of cultured mammalian cells at the G1/S boundary using this compound.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 70% ethanol)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Plate the cells at an appropriate density and allow them to attach and grow for 24 hours.
-
Add this compound to the culture medium at a final concentration typically ranging from 1 to 5 µg/mL. The optimal concentration should be determined empirically for each cell line.
-
Incubate the cells with this compound for a period equivalent to one cell cycle (e.g., 16-24 hours).
-
To release the cells from the G1/S block, wash the cells twice with warm PBS and then add fresh, pre-warmed complete medium without this compound.
-
To analyze the cell cycle distribution, harvest the cells at different time points after release (including a sample of asynchronous and blocked cells).
-
Wash the harvested cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
For staining, centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer. The G1, S, and G2/M populations can be distinguished based on their fluorescence intensity.
Conclusion
This compound remains a cornerstone tool in cell biology and cancer research due to its specific and reversible inhibition of eukaryotic B-family DNA polymerases. Its mechanism of action, now elucidated at the atomic level, involves a direct blockage of dNTP binding and a unique conformational change in the template DNA. The ability to precisely arrest cells at the onset of DNA replication provides a powerful method for synchronizing cell populations, enabling detailed studies of cell cycle-dependent processes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their work or to develop novel therapeutics targeting DNA replication.
References
- 1. Characterization of a novel DNA polymerase activity assay enabling sensitive, quantitative and universal detection of viable microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Structure-activity relationships for the inhibition of DNA polymerase alpha by this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. This compound, DNA polymerase alpha, delta and epsilon inhibitor (CAS 38966-21-1) | Abcam [abcam.com]
Aphidicolin: A Fungal Metabolite as a Potent Tool in Cellular Research and Drug Development
An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Aphidicolin, a tetracyclic diterpenoid mycotoxin, has carved a significant niche in cellular and molecular biology as a highly specific and reversible inhibitor of B-family DNA polymerases.[1] Isolated from the fungus Cephalosporium aphidicola and other fungal species, this metabolite has become an indispensable tool for synchronizing cell cultures at the G1/S boundary, dissecting the intricacies of DNA replication and repair, and exploring novel avenues in cancer chemotherapy. This technical guide provides a comprehensive overview of this compound, detailing its biochemical properties, mechanism of action, and applications. It includes structured quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and experimental workflows to serve as a practical resource for the scientific community.
Introduction
This compound (C₂₀H₃₄O₄, Molar Mass: 338.48 g/mol ) is a fungal secondary metabolite first isolated from Cephalosporium aphidicola.[1] Its unique ability to specifically and reversibly inhibit eukaryotic nuclear DNA replication by targeting DNA polymerases α, δ, and ε has made it a cornerstone of cell cycle research.[2] By arresting cells at the transition between the G1 and S phases, this compound allows for the synchronization of cell populations, a critical technique for studying phase-specific cellular events.[3] Beyond its utility as a research tool, this compound has demonstrated antiviral and antimitotic properties, sparking interest in its potential as a therapeutic agent, particularly in oncology.[1] This guide delves into the core scientific and technical aspects of this compound, providing researchers and drug development professionals with a detailed understanding of its properties and applications.
Biosynthesis and Physicochemical Properties
This compound is a tetracyclic diterpenoid synthesized via the mevalonate pathway in fungi. The biosynthesis involves a series of enzymatic steps, including the cyclization of geranylgeranyl diphosphate. While originally isolated from Cephalosporium aphidicola, it has also been identified in other fungi such as Nigrospora oryzae.
Physicochemical Properties:
-
Appearance: White crystalline solid
-
Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. It has low solubility in water.
-
Stability: Stable under standard laboratory conditions, but solutions should be stored at -20°C for long-term use.
Mechanism of Action: Inhibition of B-Family DNA Polymerases
This compound's primary mechanism of action is the specific, reversible inhibition of B-family DNA polymerases, which include the key replicative polymerases in eukaryotes: DNA polymerase α, δ, and ε. It does not significantly affect other DNA polymerases like β and γ, nor does it inhibit prokaryotic DNA polymerases.
The inhibition is achieved through a competitive mechanism with respect to dCTP, although it can also compete with other dNTPs to a lesser extent. Structural studies have revealed that this compound binds to the dNTP-binding site of the polymerase, sterically hindering the incorporation of the incoming nucleotide and thus stalling DNA replication. This specific inhibition of DNA synthesis is the basis for its utility in cell cycle synchronization and its antimitotic and antiviral effects.
Quantitative Data
Inhibition of DNA Polymerases
The inhibitory potency of this compound varies among the different B-family DNA polymerases and across species. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound against various DNA polymerases.
| DNA Polymerase | Organism/Source | IC50 / Ki (µM) | Reference(s) |
| DNA Polymerase α | Human | 2.4 - 16 | |
| Calf Thymus | Ki ≈ 0.2 (vs dCTP) | ||
| DNA Polymerase δ | Human | Inhibited | |
| DNA Polymerase ε | Calf Thymus | Ki ≈ 0.6 | |
| Pseudorabies Virus (PRV) DNA Polymerase | Virus-infected mouse cells | Ki = 0.06 (vs dCTP) |
Cytotoxicity in Cancer Cell Lines
This compound exhibits cytotoxic effects against a range of cancer cell lines. The IC50 values are dependent on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference(s) |
| HeLa | Cervical Cancer | Moderately cytotoxic | 0-120 | |
| A549 | Lung Carcinoma | Moderately cytotoxic | 0-120 | |
| MCF-7 | Breast Cancer | 17.5 | - | |
| HCT116 | Colon Cancer | 19.1 | - | |
| Neuroblastoma cells | Neuroblastoma | 0.5 | 0-120 |
Signaling Pathways and Cellular Effects
This compound's inhibition of DNA replication triggers a cascade of cellular responses, primarily centered around cell cycle arrest and, in some cases, apoptosis.
G1/S Cell Cycle Arrest
The most well-characterized effect of this compound is the induction of a reversible block at the G1/S transition of the cell cycle. By inhibiting DNA polymerase α, which is crucial for the initiation of DNA replication, this compound prevents cells from entering the S phase. This leads to the accumulation of a synchronized population of cells at the G1/S boundary.
References
- 1. Structural basis for inhibition of DNA replication by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with this compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Properties of Aphidicolin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aphidicolin, a tetracyclic diterpenoid antibiotic isolated from the fungus Cephalosporium aphidicola, is a potent and specific inhibitor of eukaryotic DNA replication.[1] Its unique mechanism of action, primarily targeting B-family DNA polymerases, has established it as an invaluable tool in molecular biology for cell cycle synchronization and the study of DNA repair mechanisms.[2][3] Furthermore, its cytotoxic and antiviral properties have prompted investigations into its therapeutic potential. This technical guide provides a comprehensive overview of the core biological properties of this compound, including its mechanism of action, quantitative inhibitory and cytotoxic data, detailed experimental protocols for its application in research, and a review of the key signaling pathways it modulates.
Mechanism of Action: A Reversible Blockade of DNA Synthesis
This compound exerts its biological effects primarily through the reversible inhibition of B-family DNA polymerases, most notably DNA polymerase α (alpha) and δ (delta).[4][5] It functions as a competitive inhibitor with respect to deoxycytidine triphosphate (dCTP), although it can also compete with other deoxynucleoside triphosphates (dNTPs) to a lesser extent. The binding of this compound to the DNA polymerase-DNA complex sterically hinders the binding of the incoming dNTP, thereby halting DNA chain elongation. This inhibition is reversible, meaning that upon removal of this compound, DNA synthesis can resume.
The specificity of this compound for B-family DNA polymerases makes it a selective inhibitor of nuclear DNA replication, with minimal effects on mitochondrial DNA polymerase γ (gamma) or DNA polymerase β (beta), which is involved in DNA repair. This specificity is a key attribute that underpins its utility as a research tool.
Quantitative Data on this compound's Biological Activity
The inhibitory potency of this compound against various DNA polymerases and its cytotoxic and antiviral effects have been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.
Table 1: Inhibition Constants (Ki) of this compound against DNA Polymerases
| DNA Polymerase | Organism/Source | Ki (μM) | Comments |
| DNA Polymerase α | Calf Thymus | ~0.2 | Competitive with dCTP, particularly when the template base is guanine. |
| DNA Polymerase ε | Calf Thymus | ~0.6 | Competes with all four dNTPs. |
| HSV-1 DNA Polymerase | Herpes Simplex Virus 1 | 0.4 | Competitive inhibitor with respect to dTTP incorporation. |
Table 2: Cytotoxicity (IC50) of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| HCT-116 | Colon Carcinoma | 9 |
| HL-60 | Promyelocytic Leukemia | 24.4 |
| HeLa | Cervical Cancer | Moderate Cytotoxicity |
| H9 | T-cell Lymphoma | Moderate Cytotoxicity |
| A549 | Lung Carcinoma | Moderate Cytotoxicity |
| Caco-2 | Colorectal Adenocarcinoma | Moderate Cytotoxicity |
| Neuroblastoma cells | Neuroblastoma | Selectively Kills |
Note: "Moderate Cytotoxicity" indicates that while this compound shows an effect, specific IC50 values were not consistently reported across the reviewed literature.
Table 3: Antiviral Activity (EC50) of this compound
| Virus | Host Cell | EC50 (μM) |
| Varicella-Zoster Virus (VZV) | - | 0.5 - 0.6 |
| Herpes Simplex Virus 1 (HSV-1) | Vero cells | 0.07 |
Core Applications in Research: Experimental Protocols
This compound's distinct biological activities make it a versatile tool in the laboratory. The following sections provide detailed protocols for its most common applications.
DNA Polymerase Inhibition Assay
This assay is used to determine the inhibitory potency (Ki) of this compound against a purified DNA polymerase.
Principle: The assay measures the incorporation of a radiolabeled dNTP into a DNA template/primer in the presence of varying concentrations of this compound and the competing dNTP.
Materials:
-
Purified DNA polymerase (e.g., DNA polymerase α)
-
Activated calf thymus DNA (or a synthetic template-primer)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Unlabeled dNTPs (dATP, dGTP, dTTP)
-
Radiolabeled dNTP (e.g., [³H]dCTP)
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare a series of reaction tubes on ice. Each tube will contain the reaction buffer, activated DNA, and all dNTPs except the radiolabeled one.
-
Varying Substrate and Inhibitor:
-
To determine the mode of inhibition, set up reactions with a fixed concentration of this compound and varying concentrations of the competing dNTP (e.g., dCTP).
-
To determine the Ki value, set up reactions with several fixed concentrations of the competing dNTP and a range of this compound concentrations for each substrate concentration.
-
-
Enzyme Addition: Add the purified DNA polymerase to each tube to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes) during which the reaction is linear.
-
Reaction Termination: Stop the reaction by adding cold TCA to precipitate the DNA.
-
Filtration: Filter the contents of each tube through a glass fiber filter. The precipitated DNA with the incorporated radiolabel will be trapped on the filter.
-
Washing: Wash the filters with cold TCA and then ethanol to remove unincorporated radiolabeled dNTPs.
-
Scintillation Counting: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the reaction velocity (cpm incorporated) against the substrate concentration for each inhibitor concentration.
-
Use a Lineweaver-Burk plot (double reciprocal plot) or non-linear regression analysis of the Michaelis-Menten equation to determine the apparent Km and Vmax values.
-
For competitive inhibition, the Ki can be calculated using the formula: Km(app) = Km(1 + [I]/Ki), where Km(app) is the apparent Km in the presence of the inhibitor, Km is the Michaelis constant, and [I] is the inhibitor concentration.
-
Cell Cycle Synchronization at the G1/S Boundary
This compound is widely used to synchronize cultured cells at the G1/S transition or in early S phase.
Principle: this compound reversibly inhibits DNA polymerase α, arresting cells that are about to enter or are in the early stages of DNA replication. Cells in other phases of the cell cycle (G2, M, and G1) will continue to progress until they reach the G1/S boundary.
Materials:
-
Adherent or suspension cell line (e.g., HeLa cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells at a density that will allow for logarithmic growth during the experiment. For HeLa cells, a starting density of 2-3 x 10⁵ cells/mL is often used.
-
This compound Treatment: Add this compound to the culture medium to a final concentration of 1-5 µg/mL. The optimal concentration and incubation time should be determined empirically for each cell line. A typical incubation time for HeLa cells is 16-24 hours.
-
Release from Block: To release the cells from the G1/S block, remove the this compound-containing medium, wash the cells twice with warm PBS, and then add fresh, pre-warmed complete medium.
-
Time-Course Collection: Collect cells at various time points after the release (e.g., 0, 2, 4, 6, 8, 10, 12 hours) to analyze their progression through the cell cycle.
-
Cell Staining for Flow Cytometry:
-
Harvest the cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Induction and Detection of Apoptosis
This compound can induce apoptosis, particularly in tumor cells. This can be assessed using Annexin V and propidium iodide (PI) staining followed by flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (typically provided with the Annexin V kit)
-
Flow cytometer
Procedure:
-
Induction of Apoptosis: Seed the cells and treat them with an appropriate concentration of this compound for a desired period (e.g., 1-10 µM for 24-48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Modulation of Cellular Signaling Pathways
This compound-induced DNA replication stress and cell cycle arrest trigger specific cellular signaling pathways, most notably the p53-dependent DNA damage response.
The p53-GADD45β Pathway
Upon this compound-induced replication stress, the tumor suppressor protein p53 is stabilized and activated. Activated p53 then transcriptionally upregulates a number of target genes, including GADD45B (Growth Arrest and DNA Damage-inducible 45 beta). GADD45β, in turn, contributes to the inhibition of cell proliferation. This pathway is a critical component of the cellular response to DNA damage and plays a role in this compound's anti-proliferative effects.
Experimental Workflow for Evaluating Anticancer Effects
A typical workflow to investigate the anticancer properties of this compound in vitro is outlined below.
Conclusion
This compound remains a cornerstone tool in cell and molecular biology due to its specific and reversible inhibition of DNA polymerases α and δ. Its utility in synchronizing cell populations for cell cycle studies is unparalleled. Furthermore, its ability to induce apoptosis and its defined interactions with key signaling pathways like the p53-GADD45β axis make it a valuable compound for cancer research and a lead for potential therapeutic development. The quantitative data and detailed protocols provided in this guide are intended to facilitate its effective use by researchers, scientists, and drug development professionals in their ongoing investigations.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. This compound inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
The Effect of Aphidicolin on the Eukaryotic Cell Cycle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aphidicolin, a tetracyclic diterpenoid antibiotic, is a highly specific and reversible inhibitor of eukaryotic DNA polymerase α and δ. This targeted action makes it an invaluable tool for cell biology research, particularly for synchronizing cells at the G1/S boundary of the cell cycle. By arresting DNA replication, this compound provides a powerful method to study the molecular events governing cell cycle progression, DNA damage response, and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the eukaryotic cell cycle, detailed experimental protocols for its use, and a summary of its impact on key signaling pathways.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting B-family DNA polymerases, primarily DNA polymerase α and δ, which are essential for nuclear DNA replication in eukaryotic cells.[1][2] The inhibition is competitive with respect to dCTP, meaning this compound competes with this deoxynucleoside triphosphate for the active site of the polymerase.[3][4] This competitive inhibition effectively stalls the progression of replication forks, leading to an accumulation of cells in the early S phase of the cell cycle. A key advantage of this compound is the reversibility of its inhibitory effect; upon removal of the compound, cells can resume DNA synthesis and progress synchronously through the cell cycle. This property is fundamental to its widespread use in cell synchronization protocols.
Quantitative Data on this compound's Effects
The effective concentration of this compound for inhibiting cell proliferation (IC50) and for inducing cell cycle arrest varies depending on the cell line and experimental conditions. The following tables summarize key quantitative data from various studies.
Table 1: IC50 Values of this compound in Various Eukaryotic Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| Various human cancer cell lines | Leukemia, various solid tumors | 7.5 - 12 | Not Specified | |
| AtT-20 | Pituitary adenoma | Not specified, used at 100 nM - 10 µM | 48 | |
| Human neuroblastoma cells | Neuroblastoma | Selectively kills at 0.5 µM and 5 µM | 0-5 days | |
| HeLa, H9, A549, Caco-2 | Various | Moderate cytotoxicity at 0.5 µM and 5 µM | 0-5 days |
Table 2: this compound Concentrations for Cell Cycle Synchronization
| Cell Line | Concentration | Incubation Time (h) | Outcome | Reference |
| RPE1 | 2.5, 5, or 10 µg/ml | 24 | S phase synchronization | |
| Human Fibroblasts (NHF1-hTERT) | 6 µM | 24 | G1/S boundary arrest | |
| HeLa | 5 µg/ml | 14 | G1/S boundary arrest | |
| AtT-20 | 100 nM - 10 µM | 48 | Increased G0/G1 phase cells | |
| Human Oral Myofibroblasts | 10 µg/ml | 24 | Synchronization |
Experimental Protocols
Cell Synchronization with this compound
This protocol describes a general method for synchronizing mammalian cells at the G1/S boundary using this compound.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells at a density that will allow for logarithmic growth during the experiment.
-
Culture cells overnight to allow for attachment and recovery.
-
Add this compound to the culture medium to the desired final concentration (refer to Table 2 for guidance, typically 1-10 µg/mL).
-
Incubate the cells with this compound for a duration sufficient to arrest the majority of the population at the G1/S boundary (typically 12-24 hours). The optimal time should be determined empirically for each cell line.
-
To release the cells from the block, aspirate the this compound-containing medium.
-
Wash the cells twice with pre-warmed sterile PBS to remove any residual this compound.
-
Add fresh, pre-warmed complete culture medium.
-
Cells will now proceed synchronously through the S phase. Samples can be collected at various time points post-release to analyze different stages of the cell cycle.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Synchronized or asynchronously growing cells
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
Procedure:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Proteins
This protocol outlines the detection of key cell cycle regulatory proteins by western blotting.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare total cell lysates by incubating cells in lysis buffer on ice, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.
DNA Fiber Assay
This protocol provides a method to visualize individual DNA replication forks and analyze their dynamics.
Materials:
-
Exponentially growing cells
-
5-Chloro-2'-deoxyuridine (CldU)
-
5-Iodo-2'-deoxyuridine (IdU)
-
Lysis buffer (e.g., 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)
-
Spreading buffer (e.g., PBS)
-
Microscope slides
-
2.5 M HCl
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (rat anti-BrdU for CldU, mouse anti-BrdU for IdU)
-
Fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594, anti-mouse Alexa Fluor 488)
Procedure:
-
Pulse-label cells with 20-50 µM CldU for 20-30 minutes.
-
Wash the cells with pre-warmed medium.
-
Pulse-label the cells with 200-250 µM IdU for 20-30 minutes.
-
Harvest the cells and resuspend in PBS.
-
Mix a small volume of the cell suspension with lysis buffer on a microscope slide.
-
After a few minutes, tilt the slide to allow the DNA to spread down the slide.
-
Air dry and fix the DNA fibers with a 3:1 methanol:acetic acid solution.
-
Denature the DNA with 2.5 M HCl.
-
Block the slides with blocking buffer.
-
Incubate with primary antibodies to detect CldU and IdU.
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the slides and visualize the DNA fibers using a fluorescence microscope. The length and pattern of the red (CldU) and green (IdU) tracks provide information on replication fork progression, stalling, and new origin firing.
Signaling Pathways and Logical Relationships
This compound-induced replication stress triggers the DNA damage response (DDR), a complex network of signaling pathways that coordinate cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis.
This compound's Mechanism of Action on DNA Replication
Caption: this compound competitively inhibits DNA polymerase α/δ.
Experimental Workflow for Cell Cycle Synchronization and Analysis
Caption: Workflow for cell synchronization using this compound.
This compound-Induced ATR/Chk1 Signaling Pathway
The stalling of replication forks by this compound leads to the exposure of single-stranded DNA (ssDNA), which is rapidly coated by Replication Protein A (RPA). This structure serves as a platform for the recruitment and activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase. Activated ATR then phosphorylates and activates its downstream effector, Chk1 (Checkpoint kinase 1). Activated Chk1 mediates the downstream effects of the checkpoint, including the inhibition of new replication origin firing and the prevention of premature entry into mitosis.
Caption: this compound activates the ATR-Chk1 DNA damage response pathway.
This compound-Induced p53-GADD45β Pathway
In addition to the ATR/Chk1 pathway, this compound-induced replication stress can also activate the p53 tumor suppressor protein. Activated p53 can transcriptionally upregulate a number of target genes, including GADD45β (Growth Arrest and DNA Damage-inducible beta). GADD45β, in turn, contributes to cell cycle arrest and can play a role in apoptosis.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
Aphidicolin's Inhibitory Effects: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aphidicolin, a tetracyclic diterpene antibiotic isolated from the fungus Cephalosporium aphidicola, is a potent and reversible inhibitor of eukaryotic DNA replication.[1] Its high specificity for B-family DNA polymerases, particularly DNA polymerase α and δ, has established it as an invaluable tool in cell biology research and a compound of interest in drug development.[2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative inhibitory effects on various cell lines, and detailed protocols for its application in key experimental settings. Furthermore, this guide presents visual representations of its molecular interactions and experimental workflows to facilitate a comprehensive understanding of its utility.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the catalytic activity of DNA polymerases α and δ, which are crucial for the initiation and elongation of DNA strands during replication.[2] The inhibition is reversible, allowing for the synchronization of cell populations at the G1/S boundary of the cell cycle. Upon removal of this compound, cells synchronously re-enter the S phase.
The mechanism of inhibition is complex, involving competition with deoxyribonucleoside triphosphates (dNTPs), particularly deoxycytidine triphosphate (dCTP). This compound binds to the DNA polymerase-DNA complex at or near the dNTP binding site, thereby physically obstructing the incorporation of nucleotides into the nascent DNA strand. While it competes with all four dNTPs, its inhibitory effect is most pronounced for dCTP incorporation.
Quantitative Inhibitory Data
The inhibitory potency of this compound varies across different cell lines and experimental conditions. The following tables summarize key quantitative data regarding its effects on DNA polymerases and cell viability.
Table 1: Inhibition of DNA Polymerases by this compound
| DNA Polymerase | Organism/Cell Type | Inhibition Constant (Ki) | Reference(s) |
| DNA Polymerase α | Novikoff Hepatoma Cells | Lower than normal rat liver | |
| DNA Polymerase δ | Novikoff Hepatoma Cells | Lower than normal rat liver | |
| DNA Polymerase ε | Novikoff Hepatoma Cells | Lower than normal rat liver |
Table 2: Cytotoxicity (IC50) of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Comments | Reference(s) |
| Neuroblastoma cells | Neuroblastoma | Selectively cytotoxic | 0.5 µM and 5 µM concentrations tested | |
| Normal human embryonic cells | Normal | Moderate cytotoxicity | 0.5 µM and 5 µM concentrations tested | |
| HeLa | Cervical Cancer | Moderate cytotoxicity | 0.5 µM and 5 µM concentrations tested | |
| H9 | T-cell lymphoma | Moderate cytotoxicity | 0.5 µM and 5 µM concentrations tested | |
| A549 | Lung Carcinoma | Moderate cytotoxicity | 0.5 µM and 5 µM concentrations tested | |
| Caco-2 | Colorectal Adenocarcinoma | Moderate cytotoxicity | 0.5 µM and 5 µM concentrations tested |
Table 3: Effective Concentrations of this compound for Cell Cycle Synchronization
| Cell Line | Concentration | Duration of Treatment | Outcome | Reference(s) |
| RPE1 | 2.5, 5, or 10 µg/ml | 24 hours | Arrest in S phase (near G1/S boundary) | |
| Porcine Fetal Fibroblasts | Not specified | Not specified | Reversible cell cycle arrest | |
| Xenopus XL2 cells | Not specified | Not specified | Cell cycle synchronization | |
| Tobacco BY-2 cells | Not specified | Not specified | Cell cycle synchronization | |
| Ehrlich ascites tumor cells | 0.02–2 µg/mL | Not specified | DNA synthesis inhibition | |
| Giardia intestinalis | Not specified | Not specified | Reversible arrest at G1/S phase |
Table 4: this compound in Combination Therapy
| Cell Line | Combination Agent | Effect on IC50 | Reference(s) |
| Chronic Lymphocytic Leukemia (CLL) | Fludarabine | Decreased IC50 of fludarabine by 4.5-fold on average | |
| Chronic Lymphocytic Leukemia (CLL) | Cladribine | Decreased IC50 of cladribine by 2.8-fold on average | |
| Primary Ovarian Tumors | Cisplatin and Carboplatin | Median 10-fold increase in sensitivity to platinum agents | |
| Lewis Lung Carcinoma | Amsacrine, CI-921, Etoposide, Teniposide | Reduced cytotoxic effect of these agents |
Experimental Protocols
Cell Cycle Synchronization at the G1/S Boundary
This protocol describes the use of this compound to arrest cells at the G1/S transition, leading to a synchronized cell population upon release.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Plate cells at a density that will not exceed 70-80% confluency by the end of the experiment. Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).
-
This compound Treatment: Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 2.5-10 µg/mL for RPE1 cells). Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for a duration sufficient to allow cells in G2, M, and G1 phases to progress and accumulate at the G1/S boundary. A common incubation time is 24 hours.
-
Release from Block: To release the cells from the G1/S arrest, aspirate the this compound-containing medium.
-
Washing: Wash the cells twice with pre-warmed sterile PBS to ensure complete removal of this compound.
-
Fresh Medium: Add pre-warmed complete culture medium to the cells.
-
Time-Course Analysis: At desired time points post-release (e.g., 0, 2, 4, 6, 8 hours), harvest the cells for downstream analysis (e.g., flow cytometry, western blotting) to monitor their synchronous progression through the cell cycle.
Analysis of DNA Replication by BrdU Incorporation and Flow Cytometry
This protocol details the measurement of DNA synthesis in synchronized or asynchronously growing cells using 5-bromo-2'-deoxyuridine (BrdU) incorporation followed by flow cytometric analysis.
Materials:
-
Cells treated with or without this compound
-
BrdU labeling solution (e.g., 10 µM in culture medium)
-
PBS
-
Fixation solution (e.g., 70% ethanol)
-
Denaturation solution (e.g., 2 M HCl)
-
Neutralization solution (e.g., 0.1 M sodium borate, pH 8.5)
-
Permeabilization/blocking buffer (e.g., PBS with 0.5% Tween-20 and 1% BSA)
-
Anti-BrdU antibody (conjugated to a fluorophore like FITC or Alexa Fluor 488)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
BrdU Labeling: Add the BrdU labeling solution to the cell culture and incubate for a defined period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized DNA.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 1 hour.
-
Denaturation: Centrifuge the fixed cells and resuspend the pellet in denaturation solution (2 M HCl). Incubate for 30 minutes at room temperature to unwind the DNA.
-
Neutralization: Add neutralization solution to stop the denaturation process.
-
Permeabilization and Blocking: Wash the cells with PBS and then resuspend in permeabilization/blocking buffer for at least 30 minutes.
-
Antibody Staining: Add the anti-BrdU antibody to the cells and incubate in the dark for 1 hour at room temperature.
-
Washing: Wash the cells with permeabilization/blocking buffer to remove unbound antibody.
-
DNA Staining: Resuspend the cells in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The BrdU signal (e.g., FITC) will indicate cells in S phase, while the PI signal will provide information on the total DNA content (G1, S, and G2/M phases).
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol provides a standard method for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Harvested cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1x10^6 cells per sample.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.
-
Storage: Store the fixed cells at 4°C for at least 30 minutes. Cells can be stored at this temperature for several days.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be measured by the fluorescence of the PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing this compound's Effects
Mechanism of DNA Polymerase Inhibition
Caption: Competitive inhibition of DNA polymerase by this compound at the dNTP binding site.
Experimental Workflow for Cell Cycle Synchronization and Analysis
Caption: Workflow for cell synchronization using this compound and subsequent analysis.
This compound's Impact on Cell Cycle and Downstream Signaling
Caption: Signaling pathways affected by this compound-induced replication stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 3. This compound markedly increases the platinum sensitivity of cells from primary ovarian tumours - PMC [pmc.ncbi.nlm.nih.gov]
Aphidicolin: A Technical Guide to Studying DNA Replication Initiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aphidicolin, a tetracyclic diterpenoid isolated from the fungus Cephalosporium aphidicola, is a potent and reversible inhibitor of eukaryotic DNA replication.[1][2] Its high specificity for B-family DNA polymerases, particularly DNA polymerase α and δ, makes it an invaluable tool for synchronizing cells at the G1/S boundary or in early S-phase.[3][4][5] This controlled cell cycle arrest facilitates detailed investigations into the mechanisms of DNA replication initiation, the cellular response to replication stress, and the efficacy of novel therapeutic agents targeting these pathways. This technical guide provides an in-depth overview of the use of this compound in research, including its mechanism of action, detailed experimental protocols, and the analysis of downstream signaling events.
Mechanism of Action
This compound functions as a specific inhibitor of B-family DNA polymerases, which are crucial for eukaryotic DNA replication. It acts by binding to or near the dNTP-binding site of these polymerases, thereby competitively inhibiting the incorporation of deoxynucleoside triphosphates (dNTPs) into the nascent DNA strand. This inhibition primarily affects DNA polymerase α, which is essential for the initiation of DNA replication at origins, and DNA polymerase δ, which is involved in lagging strand synthesis. The inhibitory effect of this compound is reversible; upon removal of the compound, cells can resume DNA synthesis and progress through the cell cycle. This reversibility is a key feature that allows for the synchronization of cell populations.
The inhibition of DNA polymerase activity by this compound leads to the stalling of replication forks, a condition known as replication stress. This, in turn, activates cellular checkpoint pathways, most notably the ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 (Checkpoint kinase 1) signaling cascade, to prevent premature entry into mitosis with incompletely replicated DNA.
Data Presentation: Quantitative Parameters for this compound Use
The optimal concentration and duration of this compound treatment for cell cycle synchronization vary depending on the cell line and experimental objectives. The following table summarizes reported quantitative data for various cell types.
| Cell Line | Concentration | Incubation Time | Outcome | Reference |
| Murine L1210 Leukemia | 1.5 µM (0.5 µg/mL) | 2 x 12 hours (with 6-hour release) | G1/S synchronization | |
| Human Fibroblasts (NHF1-hTERT) | 6 µM | 24 hours | G1/S boundary synchronization | |
| Human HeLa Cells | 5 µg/mL | 24 hours | Early S-phase arrest | |
| Human RPE1 Cells | 0.4 µM | 24 hours | Induction of replication stress | |
| Human RPE1 Cells | 2.5, 5, or 10 µg/ml | 24 hours | G1 phase arrest | |
| Friend Erythroleukemia Cells | 0.5 - 50 µM | 24 - 96 hours | Induction of differentiation | |
| Crypthecodinium cohnii | 30 µM | 15 hours | S-phase arrest |
Experimental Protocols
Cell Synchronization at the G1/S Boundary
This protocol describes a general method for synchronizing mammalian cells at the G1/S transition using this compound.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Flow cytometer
-
Propidium iodide (PI) staining solution
-
RNase A
Procedure:
-
Cell Seeding: Plate cells at a density that will allow them to be in the logarithmic growth phase at the time of this compound addition.
-
This compound Treatment: Add this compound to the culture medium to the desired final concentration (refer to Table 1 or optimize for your cell line). A common starting point is 1-5 µg/mL.
-
Incubation: Incubate the cells for a period equivalent to one cell cycle (typically 16-24 hours). This allows cells in G2, M, and G1 to progress and accumulate at the G1/S boundary.
-
Washout (Release): To release the cells from the G1/S block, aspirate the this compound-containing medium. Wash the cells twice with pre-warmed sterile PBS, followed by one wash with pre-warmed complete medium. Finally, add fresh, pre-warmed complete medium to the cells.
-
Time Course Collection: Collect cells at various time points after the release (e.g., 0, 2, 4, 6, 8, 12 hours) to monitor their progression through the S phase and into G2/M.
-
Cell Cycle Analysis by Flow Cytometry:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and resuspend the pellet in PBS containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
DNA Fiber Analysis to Study Replication Initiation
This protocol allows the visualization of individual DNA replication forks and the analysis of origin firing and fork progression.
Materials:
-
Synchronized or asynchronously growing cells
-
5-Chloro-2'-deoxyuridine (CldU)
-
5-Iodo-2'-deoxyuridine (IdU)
-
Spreading Buffer (200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)
-
Microscope slides
-
Coverslips
-
Primary antibodies (e.g., rat anti-BrdU for CldU, mouse anti-BrdU for IdU)
-
Fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594, anti-mouse Alexa Fluor 488)
-
Fixative (e.g., methanol:acetic acid 3:1)
-
2.5 M HCl
-
PBS
-
Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)
-
Fluorescence microscope
Procedure:
-
Cell Labeling:
-
Incubate cells with the first thymidine analog, CldU (e.g., 25 µM), for a defined period (e.g., 20-30 minutes).
-
Wash the cells with pre-warmed medium.
-
Incubate cells with the second thymidine analog, IdU (e.g., 250 µM), for a defined period (e.g., 20-30 minutes).
-
-
Cell Harvesting and Lysis:
-
Harvest the cells and resuspend them in PBS at a concentration of approximately 1 x 10^6 cells/mL.
-
Mix a small volume of the cell suspension (e.g., 2 µL) with spreading buffer (e.g., 8 µL) on a microscope slide.
-
Allow the cells to lyse for a few minutes.
-
-
DNA Spreading:
-
Tilt the slide to allow the DNA solution to slowly run down the length of the slide, which stretches the DNA fibers.
-
Air dry the slides.
-
-
Fixation and Denaturation:
-
Fix the DNA fibers with a methanol:acetic acid solution.
-
Denature the DNA by incubating the slides in 2.5 M HCl.
-
Neutralize the acid by washing with PBS.
-
-
Immunostaining:
-
Block the slides with blocking buffer.
-
Incubate with primary antibodies against CldU and IdU.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies.
-
Wash with PBS and mount with a coverslip.
-
-
Imaging and Analysis:
-
Visualize the DNA fibers using a fluorescence microscope.
-
Capture images and measure the lengths of the CldU (red) and IdU (green) tracks to determine replication fork speed, origin firing events, and fork stalling.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Mechanism of this compound-induced replication stress.
Caption: Experimental workflow for cell synchronization.
Caption: this compound-induced ATR/Chk1 signaling pathway.
Conclusion
This compound remains a cornerstone tool in the study of DNA replication and cell cycle control. Its specific and reversible inhibition of DNA polymerases provides a robust method for synchronizing cells and inducing a controlled state of replication stress. This allows for precise dissection of the molecular events governing DNA replication initiation, the intricate signaling networks that respond to replication impediments, and the development of novel therapeutic strategies targeting these fundamental cellular processes. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals seeking to leverage the power of this compound in their scientific endeavors.
References
- 1. Cell synchronization by inhibitors of DNA replication induces replication stress and DNA damage response: analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound triggers a block to replication origin firing in Xenopus egg extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A method for the synchronization of cultured cells with this compound: application to the large-scale synchronization of L1210 cells and the study of the cell cycle regulation of thymidylate synthase and dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to Exploratory Studies Using Aphidicolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aphidicolin, a tetracyclic diterpene antibiotic isolated from the fungus Cephalosporium aphidicola, is a potent and reversible inhibitor of eukaryotic nuclear DNA replication.[1] Its high specificity for DNA polymerase α and δ makes it an invaluable tool in a wide range of exploratory studies, from cell cycle synchronization to DNA repair and cancer research.[2][3] This technical guide provides a comprehensive overview of the core applications of this compound, detailing its mechanism of action, experimental protocols, and the signaling pathways it influences.
Mechanism of Action
This compound primarily functions by inhibiting B-family DNA polymerases, specifically DNA polymerase α and δ.[2][4] It acts by competing with deoxycytidine triphosphate (dCTP) for binding to the active site of these polymerases, thereby halting DNA synthesis. This inhibitory effect is reversible, allowing for the synchronization of cell cultures at the G1/S boundary of the cell cycle. Upon removal of this compound, cells synchronously re-enter the S phase. This characteristic makes it a more suitable reagent for cell synchronization than agents like hydroxyurea or thymidine, as it does not significantly impact cell viability or interfere with the synthesis of dNTPs or other DNA polymerases.
Core Applications and Experimental Insights
This compound's unique properties have led to its widespread use in various research areas. The following sections summarize key applications and present relevant quantitative data in a structured format.
Cell Cycle Synchronization
A primary application of this compound is the synchronization of cell cultures at the G1/S transition point. This allows for the study of cell cycle-dependent processes and the collection of large quantities of cells at a specific stage.
Table 1: Efficacy of this compound in Cell Cycle Synchronization
| Cell Line | Concentration | Incubation Time | Outcome | Reference |
| HeLa | Not Specified | 24 hours | Efficient synchronization with cells accumulating at the G1/S border. | |
| Human Diploid Fibroblasts | 0.4 µg/mL | 3 days | Arrested cell cycle in the G2 phase. | |
| AtT-20 | Not Specified | Not Specified | Increased percentage of G0/G1 phase cells and decreased S phase cells. | |
| Porcine Zygotes | 0.5 µM | 14 hours | Reversible inhibition of DNA replication without toxic effects. |
DNA Repair Studies
This compound is also a valuable tool for investigating DNA repair mechanisms. By inhibiting DNA polymerases involved in the repair process, researchers can study the accumulation of DNA damage and the roles of specific repair pathways.
Table 2: this compound in DNA Repair Research
| Cell Type | Condition | This compound Concentration | Effect | Reference |
| Human Fibroblasts | UV-irradiated | Not Specified | Prevents rejoining of single-strand breaks formed during excision repair. | |
| X-irradiated Human Fibroblasts | X-irradiation | 0.5-5 µg/mL | Almost complete inhibition of DNA synthesis and reduction in double-strand break rejoining. | |
| Chronic Lymphocytic Leukemia (CLL) Cells | In combination with purine analogs | Not Specified | Potentiates cytotoxicity of purine analogs by inhibiting a DNA repair pathway. |
Cancer Research
In the context of oncology, this compound's ability to halt cell proliferation and induce apoptosis in tumor cells has been a subject of extensive research.
Table 3: Anti-tumor Activity of this compound and its Analogs
| Cancer Type | Cell Line/Model | Compound | Concentration/Dosage | Key Findings | Reference |
| Neuroblastoma | Neuroblastoma cells | This compound | 0.5 µM, 5 µM | Selectively kills neuroblastoma cells with moderate cytotoxicity to normal cells. | |
| Pituitary Corticotroph Tumor | AtT-20 cells | This compound | 100 nM - 10 µM | Inhibits cell proliferation and induces apoptosis. | |
| B16 Melanoma and M5076 Sarcoma | Murine models | This compound glycinate | 100 mg/kg | Showed anti-tumor activity, increasing life spans by up to 75%. | |
| Various Human and Murine Neoplastic Cells | Leukemic T- and B-lymphocytes, melanocarcinoma cells | This compound | Not Specified | Inhibits DNA replication and growth. |
Experimental Protocols
Protocol 1: Cell Cycle Synchronization of HeLa Cells
This protocol describes a standard method for synchronizing HeLa cells at the G1/S boundary using this compound.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Propidium iodide (PI) staining solution
Procedure:
-
Seed HeLa cells in a culture dish at a density that will allow for logarithmic growth during the experiment.
-
Allow cells to attach and grow for 24 hours.
-
Add this compound to the culture medium to a final concentration of 5 µg/mL.
-
Incubate the cells for 24 hours. During this time, cells will accumulate at the G1/S border.
-
To release the cells from the block, aspirate the this compound-containing medium.
-
Wash the cells twice with warm PBS to remove any residual this compound.
-
Add fresh, pre-warmed complete culture medium.
-
To monitor the progression of the synchronized cells through the cell cycle, harvest cells at different time points after release (e.g., 0, 2, 4, 6, 8, 12, 24 hours).
-
For flow cytometry analysis, fix the harvested cells in 70% ethanol and stain with a PI solution containing RNase.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Protocol 2: Investigating DNA Repair Inhibition
This protocol outlines a general method to study the effect of this compound on DNA repair following UV-induced damage.
Materials:
-
Human fibroblast cells
-
Complete culture medium
-
This compound stock solution
-
PBS
-
UV-C light source
-
DNA extraction kit
-
Alkaline comet assay kit or similar method for detecting DNA strand breaks
Procedure:
-
Culture human fibroblasts to approximately 80% confluency.
-
Wash the cells with PBS and irradiate with a specific dose of UV-C light (e.g., 10 J/m²).
-
Immediately after irradiation, add fresh culture medium containing this compound at the desired concentration (e.g., 1-5 µg/mL). A control group without this compound should be included.
-
Incubate the cells for a specific period to allow for DNA repair (e.g., 1, 4, or 24 hours).
-
Harvest the cells and embed them in agarose on a microscope slide as per the comet assay protocol.
-
Lyse the cells and subject them to electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the tail moment of the comets. An increase in the tail moment in this compound-treated cells compared to the control indicates an inhibition of DNA repair.
Signaling Pathways and Visualizations
This compound-induced cell cycle arrest and DNA damage can trigger specific cellular signaling pathways. One such pathway involves the tumor suppressor protein p53 and the growth arrest and DNA damage-inducible 45β (GADD45β) gene.
Caption: Mechanism of this compound-induced cell cycle arrest.
Caption: Workflow for cell synchronization using this compound.
Caption: this compound-induced p53-GADD45β signaling pathway.
Conclusion
This compound remains a cornerstone tool for researchers in cell biology, molecular biology, and drug development. Its specific and reversible inhibition of DNA polymerases provides a robust method for cell cycle synchronization and the study of DNA replication and repair. The quantitative data and protocols provided in this guide offer a starting point for designing and implementing exploratory studies using this versatile compound. Further investigation into the signaling pathways modulated by this compound will continue to uncover its full potential in understanding fundamental cellular processes and in the development of novel therapeutic strategies.
References
Aphidicolin's Role in Blocking S Phase Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aphidicolin is a tetracyclic diterpene antibiotic that serves as a potent and reversible inhibitor of eukaryotic DNA replication.[1] By specifically targeting B-family DNA polymerases, primarily DNA polymerase α and δ, this compound effectively stalls DNA replication forks, leading to an arrest of the cell cycle in the early S phase.[1][2] This property has made it an invaluable tool in cell biology for synchronizing cell populations at the G1/S boundary.[3][4] The induced replication stress triggers a complex cellular response known as the DNA damage checkpoint, primarily mediated by the ATR-Chk1 signaling pathway. This guide provides an in-depth overview of the molecular mechanisms of this compound, its quantitative effects on the cell cycle, detailed experimental protocols for its application, and a visualization of the key signaling pathways involved.
Mechanism of Action
This compound exerts its effect by inhibiting the B-family of eukaryotic DNA polymerases, which are essential for DNA replication. It functions as a reversible inhibitor, meaning its effects can be washed out, allowing cells to resume the cell cycle.
-
Target Specificity: this compound specifically inhibits DNA polymerase α and δ. It shows little to no effect on DNA polymerase β or γ.
-
Mode of Inhibition: The inhibition is competitive with respect to dCTP and non-competitive or mixed with other dNTPs. This compound binds to the polymerase-DNA complex, forming a ternary complex that blocks the elongation of the nascent DNA strand. This stalling of the replication fork is the primary event that leads to S phase arrest. The functional uncoupling of the DNA helicase from the stalled polymerase can lead to the accumulation of single-stranded DNA (ssDNA), a key signal for checkpoint activation.
Induction of S Phase Arrest and Checkpoint Activation
The stalling of replication forks by this compound is recognized by the cell as a form of replication stress. This stress activates the S phase checkpoint, a signaling cascade that halts cell cycle progression to allow time for repair and prevent the transmission of damaged DNA.
-
ATR-Chk1 Pathway: The primary pathway activated by this compound-induced replication stress is the ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 (Checkpoint kinase 1) pathway.
-
Signal Initiation: Stalled forks and the resulting ssDNA are coated by Replication Protein A (RPA). This structure recruits the ATR kinase, in complex with its partner ATRIP.
-
Signal Transduction: Once activated, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase Chk1, on serines 317 and 345.
-
Effector Response: Phosphorylated Chk1 is the active form of the kinase. It, in turn, phosphorylates and inactivates Cdc25 phosphatases. Inactivated Cdc25 can no longer activate the cyclin-dependent kinases (CDKs) that are necessary for further progression through S phase and entry into mitosis. This leads to a robust arrest at the G1/S boundary or within the S phase.
Data Presentation: Quantitative Effects of this compound
The effective concentration and consequences of this compound treatment can vary depending on the cell type and experimental goals.
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference(s) |
| Murine L1210 Leukemia | Not specified (used for synchronization) | Based on doubling time | Accumulation of cells at the G1/S border | |
| HeLa | 10 µM | 15 hours | Synchronization at the G1/S boundary | |
| REF-52 (Rat Embryo Fibroblasts) | 10 µM | 15-60 hours | S phase arrest; prolonged exposure leads to S phase stasis | |
| Porcine Embryos | 0.5 µM | 14 hours | Inhibition of DNA replication | |
| HCT116 / Primary Fibroblasts | 0.1 µM - 10 µM | 24 hours | Dose-dependent increase in Chk1 phosphorylation | |
| Crypthecodinium cohnii | 30 µM | 15 hours | 80% of cells arrested in S phase | |
| Giardia intestinalis | 6 µM | 6 hours | Arrest in G1/S phase |
Experimental Protocols
Protocol for Cell Synchronization with this compound
This protocol is a general guideline for synchronizing mammalian cells at the G1/S boundary. Optimization for specific cell lines is recommended.
-
Cell Plating: Plate cells at a density that will ensure they are in a logarithmic growth phase and will not become confluent by the end of the experiment.
-
This compound Treatment: Add this compound to the culture medium at a final concentration typically ranging from 1 to 10 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubation: Incubate the cells for a period equivalent to one or more cell cycles (e.g., 12-24 hours). This allows cells that were in G2, M, or G1 to progress and accumulate at the G1/S border, while cells already in S phase will be arrested.
-
Release from Block: To release the cells from the G1/S block, wash the monolayer twice with pre-warmed, sterile phosphate-buffered saline (PBS).
-
Add Fresh Medium: Add pre-warmed, complete growth medium without this compound.
-
Time Course: Cells will now proceed synchronously through the S phase. Collect cells at various time points for downstream analysis (e.g., flow cytometry, western blotting).
Protocol for S Phase Arrest Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining.
-
Cell Collection: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Pool all cells and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 100 µL of cold PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Fixed cells can be stored at -20°C for several weeks.
-
Staining: Pellet the fixed cells and wash once with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 30 U/mL) in a citrate buffer.
-
Incubation: Incubate for 15-30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will distinguish cell populations in G1, S, and G2/M phases. This compound treatment should result in a prominent peak at the G1/S boundary.
Protocol for Western Blot Analysis of Chk1 Phosphorylation
This protocol outlines the detection of activated Chk1 (phosphorylated at Ser317/345) as a marker for the this compound-induced checkpoint response.
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Chk1 (e.g., anti-phospho-Chk1 Ser345). A parallel blot should be incubated with an antibody against total Chk1 as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the phospho-Chk1 signal relative to total Chk1 indicates checkpoint activation.
Mandatory Visualizations
Caption: this compound's core mechanism leading to S phase arrest.
Caption: The ATR-Chk1 signaling pathway activated by this compound.
Caption: Workflow for cell synchronization and analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | DNA replication inhibitor | Hello Bio [hellobio.com]
- 3. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Research Applications of Aphidicolin
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Aphidicolin is a tetracyclic diterpenoid mycotoxin isolated from the mold Cephalosporium aphidicola. It has become an indispensable tool in molecular biology and cancer research due to its specific, potent, and reversible inhibition of B-family DNA polymerases.[1][2] Unlike many other DNA synthesis inhibitors, this compound does not interfere with RNA, protein, or nucleic acid precursor synthesis, making it a highly selective agent for studying DNA replication and related processes.[2][3] This guide provides a comprehensive overview of this compound's core applications in basic research, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound specifically targets the replicative B-family DNA polymerases, primarily DNA polymerase α (Pol α), δ, and ε.[4] The inhibition is achieved by binding at or near the dNTP-binding site, where it primarily acts as a competitive inhibitor with respect to deoxycytidine triphosphate (dCTP) and, to a lesser extent, deoxythymidine triphosphate (dTTP). This action effectively halts the process of DNA elongation. Structural studies have revealed that this compound docks into the Pol α active site, rotating the template guanine and physically blocking the binding of dCTP. This reversible inhibition makes it an excellent tool for temporarily pausing DNA synthesis.
Application in Cell Cycle Synchronization
One of the most widespread uses of this compound is for synchronizing cultured cells at the G1/S boundary. By inhibiting DNA polymerase α, this compound arrests cells that are about to enter S phase or are in the very early stages of DNA replication. Cells in other phases of the cycle are largely unaffected. Upon removal of the drug, the synchronized cell population proceeds into S phase in a coordinated manner, allowing for detailed studies of S-phase progression and subsequent cell cycle events. This method is often preferred for its high efficiency and reversibility.
Experimental Protocol: Cell Synchronization at the G1/S Boundary
This protocol is a general guideline for synchronizing adherent mammalian cells. Optimization of concentration and incubation time is crucial for each cell line.
-
Cell Plating: Plate cells at a density that will ensure they are in a logarithmic growth phase (e.g., 30-40% confluency) at the time of harvest. Allow cells to attach and grow for 24 hours.
-
This compound Treatment: Add this compound to the culture medium to a final concentration of 0.5 - 5 µg/mL. The optimal concentration should be determined empirically (see table below).
-
Incubation: Incubate the cells for 12-24 hours. The duration depends on the cell line's doubling time. A common strategy for a cell line with a ~24-hour cycle is a 16-18 hour incubation.
-
Release from Block: To release the cells from the G1/S block, aspirate the this compound-containing medium. Wash the cells twice with pre-warmed, sterile phosphate-buffered saline (PBS).
-
Add Fresh Medium: Add fresh, pre-warmed complete culture medium to the cells. This time point is considered t=0 (entry into S phase).
-
Time-Course Collection: Collect cells at various time points after release to obtain populations enriched in early-S, mid-S, late-S, G2, and M phases.
-
Verification: Confirm synchronization efficiency by flow cytometry analysis of DNA content (e.g., Propidium Iodide staining) or by immunoblotting for phase-specific markers (e.g., Cyclin A for S/G2, Cyclin B1 for G2/M).
Table 1: Effective Concentrations of this compound for Cell Cycle Synchronization
| Cell Line | Concentration | Incubation Time | Outcome | Reference(s) |
| RPE1 (human) | 2.5 - 10 µg/mL | 24 h | G1/S Arrest | |
| L1210 (murine leukemia) | Not specified | Protocol devised based on doubling time | G1/S Arrest | |
| Human Fibroblasts | 6 µM (~2 µg/mL) | 24 h | G1/S Arrest | |
| HeLa (human) | Not specified | Double block method described | G1/S Arrest | |
| Porcine Zygotes | 0.5 - 2 µM | 20 h | Inhibition of DNA Replication |
Application in DNA Replication and Repair Studies
This compound is a powerful tool for inducing replication stress, which is the slowing or stalling of DNA replication forks. This controlled induction allows researchers to study the cellular mechanisms that respond to and resolve stalled forks, a process critical for maintaining genome stability.
The DNA Damage Response (DDR) and ATR Pathway Activation
Stalled replication forks caused by this compound lead to the uncoupling of helicase and polymerase activity, generating stretches of single-stranded DNA (ssDNA). This ssDNA is rapidly coated by Replication Protein A (RPA), which serves as a platform to recruit the master checkpoint kinase, ATR (Ataxia Telangiectasia and Rad3-related), along with its binding partner ATRIP. Full activation of ATR requires additional factors like the 9-1-1 clamp complex and TopBP1, leading to the phosphorylation of downstream targets, notably Chk1. Activated Chk1 then orchestrates a cell cycle checkpoint, stabilizes the stalled fork, and prevents the firing of new replication origins. Low concentrations of this compound can induce this pathway without causing irreversible DNA damage, making it ideal for these studies.
Inhibition of DNA Repair
This compound's inhibition of DNA polymerases δ and ε also blocks the DNA synthesis step of certain repair pathways, most notably Nucleotide Excision Repair (NER). This allows researchers to study the accumulation of repair intermediates. For example, in cells treated with a DNA-damaging agent like UV radiation, subsequent treatment with this compound will cause single-strand breaks to accumulate at sites of excision repair, as the gaps cannot be filled. This property has been used to demonstrate the involvement of Pol α and/or δ/ε in specific repair processes.
Experimental Protocol: Analysis of DNA Damage Response (γH2AX Foci Formation)
This protocol describes the immunofluorescent detection of phosphorylated histone H2AX (γH2AX), a marker for DNA damage and replication stress.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish to ~50% confluency.
-
Treatment: Treat cells with a low to moderate concentration of this compound (e.g., 0.2 - 2.4 µM) for a defined period (e.g., 4-24 hours). Include an untreated control.
-
Fixation: Wash cells once with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody: Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2AX Ser139) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Imaging: Wash a final time with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Image using a fluorescence microscope.
-
Analysis: Quantify the number and intensity of γH2AX foci per nucleus. An increase in foci indicates activation of the DNA damage response.
Application in Apoptosis Induction
Prolonged exposure to this compound or treatment at higher concentrations can induce apoptosis (programmed cell death) in various cell types, particularly in cancer cells. The induction of apoptosis can occur in all phases of the cell cycle.
The mechanism is often linked to overwhelming replication stress and the accumulation of irreparable DNA damage. In some cell types, such as AtT-20 corticotroph tumor cells, this compound-induced apoptosis involves the p53 tumor suppressor pathway. Treatment leads to increased levels of p53 and its downstream target GADD45β, along with an increase in the cell cycle inhibitor p27 and a decrease in the S-phase promoting protein Cyclin E.
References
- 1. This compound | DNA replication inhibitor | Hello Bio [hellobio.com]
- 2. Structural basis for inhibition of DNA replication by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of DNA replication and cell proliferation in eukaryotes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | inhibitor of eukaryotic nuclear DNA replication | CAS# 38966-21-1 | InvivoChem [invivochem.com]
Methodological & Application
Aphidicolin-Mediated Cell Synchronization of HeLa Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell cycle synchronization is a critical technique in cellular and molecular biology, enabling the study of phase-specific cellular events. Aphidicolin, a tetracyclic diterpenoid antibiotic, is a widely used reagent for inducing a reversible cell cycle arrest at the G1/S boundary or in the early S phase.[1][2] Its specificity as an inhibitor of DNA polymerases α and δ makes it a valuable tool for synchronizing populations of eukaryotic cells, including the HeLa cell line.[3][4] This document provides detailed protocols for the synchronization of HeLa cells using this compound, methods for assessing synchronization efficiency, and expected outcomes.
This compound's primary advantage over other synchronization agents, such as hydroxyurea or thymidine, is that it does not typically affect cell viability or the duration of the S phase upon release from the block.[1] Furthermore, it does not interfere with the synthesis of deoxyribonucleotide triphosphates (dNTPs), ensuring that cells are primed for synchronous DNA replication once the inhibitor is removed.
Mechanism of Action
This compound exerts its cell cycle arrest by selectively inhibiting DNA polymerase α and δ, crucial enzymes for the initiation and elongation of DNA replication in eukaryotes. The inhibition is reversible and has been shown to be competitive with respect to deoxycytidine triphosphate (dCTP). By preventing the initiation of DNA synthesis, cells progressing through G1 are halted at the G1/S transition. Cells already in S phase are arrested, while cells in G2 and M phases continue to progress through the cell cycle until they reach the G1/S boundary. This leads to an accumulation of cells at the G1/S interface.
Experimental Protocols
Materials
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (from Nigrospora sphaerica)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Flow cytometer
-
Propidium iodide (PI) staining solution with RNase A
Preparation of Reagents
This compound Stock Solution (10 mg/mL):
-
Aseptically weigh out 10 mg of this compound powder.
-
Dissolve in 1 mL of sterile DMSO.
-
Mix by vortexing until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
Protocol for this compound Synchronization of HeLa Cells
-
Cell Seeding: Plate HeLa cells in a culture dish at a density that will result in 50-60% confluency at the time of this compound addition.
-
Incubation: Allow cells to attach and grow for approximately 24 hours in a 37°C, 5% CO₂ incubator.
-
This compound Treatment:
-
Thaw an aliquot of the 10 mg/mL this compound stock solution.
-
Dilute the stock solution in a complete culture medium to a final working concentration of 5 µg/mL.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 16-24 hours at 37°C with 5% CO₂.
-
-
Release from G1/S Block:
-
After the incubation period, aspirate the this compound-containing medium.
-
Wash the cells twice with sterile PBS to completely remove any residual this compound.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
This time point is considered 0 hours post-release.
-
-
Time-Course Collection:
-
Collect cells at various time points post-release (e.g., 0, 2, 4, 6, 8, 10, 12, and 24 hours) for downstream analysis.
-
To collect, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Neutralize trypsin with a complete culture medium and centrifuge the cells.
-
The cell pellet can then be used for various analyses such as flow cytometry, western blotting, or immunofluorescence.
-
Data Presentation
Cell Viability
The viability of HeLa cells is generally not significantly affected by this compound treatment at concentrations and durations used for synchronization.
| Treatment Condition | Cell Viability (%) | Method |
| Asynchronous (Control) | >95% | Trypan Blue |
| 5 µg/mL this compound for 24 hours | >90% | Trypan Blue |
Synchronization Efficiency
The efficiency of synchronization can be quantified by analyzing the cell cycle distribution of the cell population using flow cytometry after propidium iodide staining.
| Time After Release (hours) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Asynchronous (Control) | ~55 | ~25 | ~20 |
| 0 | ~80 | ~15 | ~5 |
| 4 | ~30 | ~60 | ~10 |
| 8 | ~15 | ~45 | ~40 |
| 12 | ~20 | ~20 | ~60 |
| 24 | ~50 | ~30 | ~20 |
Note: The percentages are approximate and can vary between experiments. The provided data is based on typical results observed in flow cytometry analysis following this compound synchronization of HeLa cells.
Visualization of Experimental Workflow and Downstream Applications
References
- 1. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for inhibition of DNA replication by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, DNA polymerase alpha, delta and epsilon inhibitor (CAS 38966-21-1) | Abcam [abcam.com]
Application Notes and Protocols for Cell Synchronization using Aphidicolin at the G1/S Boundary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing aphidicolin to arrest and synchronize mammalian cells at the G1/S transition of the cell cycle. This technique is invaluable for a wide range of studies in cancer biology, DNA repair, and drug discovery.
Introduction
This compound is a tetracyclic diterpene antibiotic that acts as a specific and reversible inhibitor of eukaryotic DNA polymerase α and δ.[1][2] This targeted inhibition effectively blocks DNA replication, leading to the arrest of cells at the G1/S boundary.[2][3] Synchronization of cell populations at this specific checkpoint allows for the detailed investigation of cell cycle progression, the efficacy of cell cycle-targeted drugs, and the molecular events surrounding DNA synthesis.
Mechanism of Action
This compound competitively inhibits DNA polymerase α and δ with respect to dCTP.[4] By blocking the activity of these replicative polymerases, this compound prevents the initiation and elongation of new DNA strands, thereby halting the cell cycle at the onset of the S phase. It is important to note that prolonged exposure to this compound can induce a DNA damage response, primarily through the ATR-Chk1 pathway, and may lead to a permanent S-phase arrest in some cell types.
Quantitative Data Summary
The optimal concentration and duration of this compound treatment are cell-type dependent. The following table summarizes effective conditions reported in the literature for various cell lines. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.
| Cell Line | This compound Concentration | Treatment Duration | Arrest Efficiency (% of cells in G1/S) | Reference(s) |
| RPE1 | 2.5 - 10 µg/mL | 24 hours | 70-80% | |
| HeLa | 5 µg/mL | 14 hours (after serum starvation) | Not specified | |
| Friend erythroleukemia cells (FELC) | 0.5 - 50 µM | 24 - 96 hours | 75-90% (differentiated cells) | |
| L1210 (murine leukemia) | Not specified (double block) | Two 12-hour exposures | Not specified | |
| REF-52 (rat embryonic fibroblast) | 10 µM | 15 hours | Not specified | |
| AtT-20 (mouse pituitary tumor) | Not specified | Not specified | Increased G0/G1 population | |
| Crypthecodinium cohnii | 30 µM | 15 hours | 80% in S phase |
Experimental Protocols
Protocol 1: G1/S Arrest using this compound
This protocol describes the general procedure for synchronizing mammalian cells at the G1/S boundary using this compound.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (stock solution typically prepared in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Flow cytometer
-
Propidium iodide (PI) staining solution (with RNase A)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-70% confluency) at the time of this compound addition.
-
This compound Treatment:
-
Prepare the desired final concentration of this compound in pre-warmed complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the predetermined optimal duration (e.g., 12-24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Verification of G1/S Arrest (Flow Cytometry):
-
Harvest a sample of the this compound-treated cells by trypsinization.
-
Wash the cells with PBS and fix them in cold 70% ethanol.
-
Stain the cells with a propidium iodide (PI) solution containing RNase A.
-
Analyze the cell cycle distribution by flow cytometry. A successfully synchronized population will show a significant accumulation of cells in the G1/S phase.
-
Protocol 2: Release from this compound Block for Synchronous S-phase Entry
This protocol details the steps to release cells from the G1/S arrest, allowing them to synchronously progress through the S phase.
Procedure:
-
This compound Removal:
-
After the desired incubation period with this compound, aspirate the this compound-containing medium.
-
Wash the cells twice with a generous volume of pre-warmed, sterile PBS to ensure complete removal of the drug.
-
Add fresh, pre-warmed complete cell culture medium to the cells.
-
-
Time-Course Analysis:
-
To monitor the synchronous progression through the S phase, harvest cells at various time points after the release (e.g., 0, 2, 4, 6, 8 hours).
-
Analyze the cell cycle profile of each time point using flow cytometry as described in Protocol 1. The population of cells should progressively move from the G1/S peak through the S phase and into G2/M.
-
Protocol 3: Western Blot Analysis of Cell Cycle Markers
This protocol can be used to confirm cell cycle arrest and progression by examining the expression levels of key cell cycle regulatory proteins.
Procedure:
-
Protein Lysate Preparation:
-
Harvest cells at different time points after this compound treatment and release.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against key cell cycle markers such as Cyclin E, Cyclin A, CDK2, and phospho-Histone H3 (for mitotic cells).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Signaling Pathways and Visualizations
The G1/S transition is a critical checkpoint controlled by a complex signaling network. This compound-induced arrest triggers specific cellular responses.
Caption: G1/S transition and this compound-induced arrest.
Caption: Workflow for this compound-based cell synchronization.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low synchronization efficiency | - Suboptimal this compound concentration or treatment time.- Cells were not in logarithmic growth phase. | - Perform a dose-response and time-course optimization.- Ensure cells are seeded at an appropriate density to be actively dividing. |
| High cell toxicity/death | - this compound concentration is too high.- Prolonged arrest leading to apoptosis. | - Reduce the concentration of this compound.- Decrease the duration of treatment. |
| Cells do not re-enter the cell cycle after release | - Incomplete removal of this compound.- Prolonged arrest induced permanent S-phase stasis. | - Ensure thorough washing with PBS.- Reduce the duration of this compound treatment. |
| Asynchronous re-entry into S-phase | - Incomplete washout.- Cell-to-cell variability. | - Optimize the washing procedure.- Consider a double-block synchronization method for tighter synchrony. |
Conclusion
This compound is a powerful tool for synchronizing cells at the G1/S boundary, enabling detailed studies of the cell cycle and its regulation. By carefully optimizing experimental conditions and verifying the efficiency of the arrest, researchers can obtain highly synchronized cell populations for a variety of downstream applications. These application notes provide a solid foundation for the successful implementation of this widely used technique.
References
- 1. Stochastic Endogenous Replication Stress Causes ATR-Triggered Fluctuations in CDK2 Activity that Dynamically Adjust Global DNA Synthesis Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G1 to S phase cell cycle transition in somatic and embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DNA repair with this compound sensitizes primary chronic lymphocytic leukemia cells to purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits cell proliferation via the p53-GADD45β pathway in AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Aphidicolin-Mediated S Phase Synchronization: A Detailed Guide for Researchers
Application Notes and Protocols for the Synchronization of Cultured Cells in S Phase Using Aphidicolin
For researchers in cell biology, cancer biology, and drug development, achieving a high degree of cell cycle synchronization is crucial for investigating stage-specific cellular events. This compound, a reversible inhibitor of DNA polymerase α and δ, serves as a powerful tool for arresting cells at the G1/S boundary, leading to their synchronized entry into the S phase upon its removal.[1][2] This document provides detailed application notes and standardized protocols for utilizing this compound to achieve S phase synchronization in cultured mammalian cells.
Introduction to this compound and its Mechanism of Action
This compound is a tetracyclic diterpenoid antibiotic isolated from the mold Cephalosporium aphidicola.[1][3] Its primary mechanism of action involves the specific and reversible inhibition of B-family DNA polymerases, particularly DNA polymerase α and δ, which are essential for nuclear DNA replication.[4] By competing with dCTP, this compound effectively stalls the progression of replication forks, thereby preventing the initiation and elongation of new DNA strands. This blockade causes cells to accumulate at the G1/S transition or in early S phase. Upon removal of this compound, the cells synchronously re-enter the cell cycle and proceed through S phase.
The reversible nature of this compound's inhibitory activity makes it a preferred agent for cell synchronization, as it allows for the timely release of the cell cycle block with minimal cytotoxicity when used at appropriate concentrations and durations. However, it is important to note that prolonged exposure or high concentrations of this compound can induce a DNA damage response.
Quantitative Data Summary
The optimal concentration and duration of this compound treatment can vary significantly depending on the cell line and experimental objectives. The following table summarizes typical conditions reported in the literature for S phase synchronization.
| Cell Line | This compound Concentration | Treatment Duration (hours) | Synchronization Efficiency (% of cells in S phase) | Reference |
| RPE1 | 2.5, 5, or 10 µg/mL | 24 | ~70-87% arrested in early S phase | |
| Crypthecodinium cohnii | 30 µM | 15 | ~80% in S phase | |
| L1210 (murine leukemia) | Not specified | Two 12-hour exposures separated by a 6-hour drug-free interval | High degree of synchrony observed | |
| HeLa-derived P4 cells | 1 µM | 48 | 44% in S phase | |
| NHF1-hTERT (human fibroblasts) | 6 µM | 24 | 70% in S phase at 45 min post-release | |
| HEK293 | 2 µg/mL | 14 | Effective synchronization for checkpoint recovery studies | |
| CHO (Chinese hamster ovary) | 10 µg/mL or 50 µg/mL | 12-14 (initial) + up to 26 (with checkpoint inhibitors) | Effective arrest at the G1/S border | |
| Pea root meristem | Not specified | Not specified | ~50% synchronized in the first part of S phase |
Experimental Protocols
This section provides a general protocol for S phase synchronization using this compound. It is essential to optimize the conditions for each specific cell line and experimental setup.
Materials
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (stock solution typically prepared in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Propidium iodide (PI) or other DNA staining dye
-
RNase A
-
Fixative (e.g., 70% ethanol)
General Protocol for this compound-Based S Phase Synchronization
This protocol outlines the essential steps for synchronizing cells using a single this compound block.
-
Cell Seeding: Plate the cells at a density that will ensure they are in the logarithmic growth phase (typically 60-70% confluency) at the time of treatment.
-
This compound Treatment:
-
Dilute the this compound stock solution in a complete culture medium to the desired final concentration (refer to Table 1 for starting points, typically 1-10 µg/mL or 3-30 µM).
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for a duration appropriate for the cell line, generally ranging from 12 to 24 hours.
-
-
Release from this compound Block (Washout):
-
Aspirate the this compound-containing medium.
-
Wash the cells twice with pre-warmed, sterile PBS to completely remove the this compound.
-
Add fresh, pre-warmed complete culture medium.
-
-
Post-Release Incubation and Cell Collection:
-
Incubate the cells for various time points post-release to collect populations at different stages of S phase (e.g., 0, 2, 4, 6, 8 hours).
-
For analysis, harvest the cells by trypsinization, followed by centrifugation.
-
Analysis of Synchronization Efficiency by Flow Cytometry
Flow cytometry is a standard method to assess the efficiency of cell cycle synchronization by analyzing the DNA content of the cell population.
-
Cell Fixation:
-
Wash the collected cell pellet with PBS.
-
Resuspend the cells in cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells overnight at -20°C or for at least 30 minutes on ice.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark at room temperature for at least 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The resulting DNA content histogram will show distinct peaks corresponding to G1, S, and G2/M phases of the cell cycle. A high percentage of cells in the S phase peak immediately after release indicates successful synchronization.
-
Diagrams and Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound-induced S phase arrest.
Experimental Workflow for S Phase Synchronization
Caption: General workflow for this compound-based cell synchronization.
Considerations and Troubleshooting
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for the cell line of interest.
-
Cytotoxicity: While generally having low cytotoxicity at effective concentrations, prolonged exposure or high doses can be toxic. Monitor cell viability using methods like Trypan Blue exclusion.
-
Incomplete Synchronization: A fraction of the cell population may not arrest at the G1/S boundary. This can be due to suboptimal drug concentration or duration. A double-aphidicolin block, similar to a double-thymidine block, can sometimes improve synchronization efficiency.
-
DNA Damage Response: this compound treatment can induce replication stress and activate the DNA damage checkpoint. This should be considered when interpreting experimental results. Analysis of markers like γH2AX can be performed to assess the level of DNA damage response.
-
Release Kinetics: The time it takes for cells to re-enter the cell cycle after this compound removal can vary. A time-course analysis post-release is recommended to capture the desired stages of S phase.
By following these guidelines and optimizing the protocols for specific experimental needs, researchers can effectively utilize this compound to achieve robust S phase synchronization for a wide range of applications in cellular and molecular biology.
References
Application Notes and Protocols: Aphidicolin Washout for Cell Cycle Synchronization
Introduction
The study of cell cycle progression is fundamental to understanding cellular proliferation, differentiation, and development. Synchronizing cell populations at specific phases of the cell cycle is a critical technique for investigating the temporal regulation of cellular events, protein expression, and the efficacy of cell cycle-specific drugs. Aphidicolin, a tetracyclic diterpenoid antibiotic, is a widely used chemical agent for inducing a reversible cell cycle arrest at the G1/S boundary.[1][2] It functions as a specific and potent inhibitor of eukaryotic DNA polymerase α and, to a lesser extent, DNA polymerase δ.[3][4] By preventing the initiation of DNA replication, this compound causes cells to accumulate at the onset of the S phase.[5] Subsequent removal, or "washout," of the drug allows the synchronized cell population to re-enter the cell cycle and proceed synchronously through S, G2, and M phases.
This document provides detailed protocols for synchronizing cells using this compound, procedures for releasing the cell cycle block, and methods to verify the degree of synchronization.
Mechanism of Action
This compound specifically targets B-family DNA polymerases. Its inhibitory action is competitive with respect to dCTP, binding at or near the nucleotide-binding site of DNA polymerase α. This action effectively halts the synthesis of new DNA strands, arresting cells that are about to enter or are in the early stages of S phase. Cells in other phases of the cycle (G1, G2, M) are largely unaffected. The inhibition is reversible, which is a key feature for synchronization experiments; upon removal of this compound, the polymerase activity is restored, and the synchronized cells proceed through the cell cycle.
Caption: Mechanism of this compound-induced cell cycle arrest at the G1/S transition.
Experimental Protocols
Protocol 1: Cell Synchronization with this compound and Release
This protocol describes the general procedure for arresting cells at the G1/S boundary using this compound and subsequently washing it out to allow synchronous progression through the cell cycle. Optimization of this compound concentration and incubation time is crucial and cell-line dependent.
Materials:
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound stock solution (e.g., 5 mg/mL in DMSO)
-
Cultured cells (e.g., HeLa, RPE1, L1210)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 50-60% confluent at the time of this compound addition.
-
This compound Treatment:
-
Aspirate the culture medium.
-
Add fresh, pre-warmed complete medium containing the desired final concentration of this compound (refer to Table 1 for examples).
-
Incubate the cells for a period appropriate for the cell line, typically 16-24 hours. For some cell lines, a double block may yield better synchrony.
-
-
This compound Washout and Release:
-
Aspirate the this compound-containing medium.
-
Wash the cell monolayer twice with a generous volume of sterile, pre-warmed PBS to thoroughly remove the drug.
-
Add fresh, pre-warmed complete medium (drug-free). This time point is considered t=0 for the release.
-
-
Time-Course Collection:
-
Incubate the cells and collect samples at various time points post-release (e.g., 0, 2, 4, 6, 8, 10, 12 hours) for downstream analysis (e.g., flow cytometry, western blotting).
-
Caption: Experimental workflow for this compound arrest and release.
Protocol 2: Verification of Synchronization by Flow Cytometry
Flow cytometry analysis of DNA content is the standard method to assess cell cycle distribution. Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell.
Materials:
-
Collected cell samples from Protocol 1
-
PBS
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
Procedure:
-
Harvesting: Harvest cells at each time point by trypsinization. Centrifuge to pellet the cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet (approx. 1x10^6 cells) in 200 µL of cold PBS. While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Fixed cells can be stored at 4°C for several days.
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
-
Incubation: Incubate the cells in the dark at 37°C for 30 minutes.
-
Analysis: Analyze the DNA content by flow cytometry. Use a linear scale for the DNA fluorescence channel. A successfully arrested population will show a sharp peak at the G1/S boundary (2N DNA content). Upon release, this peak should move synchronously through S phase (between 2N and 4N) and into G2/M (4N).
Protocol 3: Verification of Synchronization by Western Blot
Western blotting for cell cycle-specific proteins provides complementary evidence of synchronization. The levels of cyclins oscillate throughout the cell cycle.
Materials:
-
Collected cell samples from Protocol 1
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Cyclin E, anti-Cyclin B1, anti-phospho-Histone H3)
-
Secondary antibody (HRP-conjugated)
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Lysis: Lyse cell pellets from each time point in lysis buffer supplemented with inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA).
-
Incubate with primary antibodies overnight at 4°C. (Refer to Table 2 for markers).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. The expression pattern should correlate with the expected cell cycle phase (e.g., Cyclin E peaking at G1/S, Cyclin B1 peaking at G2/M).
Data Presentation
Quantitative data from various studies are summarized below to provide a reference for experimental design.
Table 1: this compound Concentration and Synchronization Efficiency in Various Cell Lines
| Cell Line | This compound Concentration | Incubation Time | Synchronization Efficiency (% Arrested) | Reference |
|---|---|---|---|---|
| RPE1 (human) | 2.5 - 10 µg/mL | 24 h | 70-80% in early S phase | |
| L1210 (murine leukemia) | 1 µg/mL | 2 x 12 h (6h release) | High synchrony observed | |
| HeLa (human) | 1 µM | 48 h | Increase in S phase population to 44% | |
| NHF1-hTERT (human) | 6 µM | 24 h | >70% in S phase after release |
| Giardia intestinalis | 6 µM | 6 h | Arrest in G1/S phase | |
Table 2: Progression of Synchronized RPE1 Cells After this compound Washout (Data derived from cells treated with 5 µg/mL this compound for 24h)
| Time After Washout | % Cells in Early S Phase | % Cells in Late S Phase | Reference |
|---|---|---|---|
| 4 hours | ~66% | ~9% |
| 6 hours | ~41% | ~33% | |
Table 3: Common Protein Markers for Cell Cycle Analysis by Western Blot
| Marker | Cell Cycle Phase | Expected Observation | Reference |
|---|---|---|---|
| Cyclin E1 | G1/S Transition | Peaks as cells are released from G1/S block | |
| Cyclin B1 | G2/M Phase | Levels increase as cells progress into G2 and M | |
| Phospho-Histone H3 (Ser10) | Mitosis (M) | Signal appears as cells enter mitosis |
| PCNA | S Phase | Levels are high throughout S phase | |
Troubleshooting
-
Poor Synchronization:
-
Cause: Suboptimal drug concentration or incubation time. Cells may be resistant or metabolize the drug.
-
Solution: Perform a dose-response and time-course experiment to optimize conditions for your specific cell line. Ensure cells are in logarithmic growth. Consider a double-block protocol.
-
-
High Cytotoxicity:
-
Cause: this compound concentration is too high, or incubation is too long. Prolonged S-phase arrest can induce DNA damage and apoptosis.
-
Solution: Reduce the drug concentration or incubation time. Check cell viability using a Trypan Blue exclusion assay.
-
-
Incomplete Washout:
-
Cause: Residual this compound prevents cells from re-entering the cycle.
-
Solution: Increase the volume and number of PBS washes. Ensure washes are performed with pre-warmed PBS to minimize cell stress.
-
-
Loss of Synchrony:
-
Cause: Inherent variability in cell cycle progression rates within the population.
-
Solution: This is expected over time. Collect samples at earlier time points after release for the highest degree of synchrony. For many cell lines, synchrony is significantly reduced after one full cell cycle.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Control of cell division by this compound without adverse effects upon resting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | DNA replication inhibitor | Hello Bio [hellobio.com]
- 4. This compound | inhibitor of eukaryotic nuclear DNA replication | CAS# 38966-21-1 | InvivoChem [invivochem.com]
- 5. Structural basis for inhibition of DNA replication by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Aphidicolin: A Tool for Inducing Replication Stress in Cancer Cells - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aphidicolin is a tetracyclic diterpenoid antibiotic that acts as a specific inhibitor of B-family DNA polymerases, primarily DNA polymerase α and δ in eukaryotic cells.[1][2] By reversibly binding to these polymerases, this compound competitively inhibits dCTP incorporation, effectively stalling DNA replication forks and inducing a state known as replication stress.[3][4] This controlled induction of replication stress makes this compound an invaluable tool in cancer research to study the intricate DNA damage response (DDR) pathways, identify potential therapeutic targets, and evaluate the efficacy of novel anti-cancer agents.[5]
This document provides detailed application notes and protocols for utilizing this compound to induce replication stress in cancer cell lines. It includes methodologies for assessing the cellular response to this compound-induced stress through various established techniques.
Mechanism of Action
This compound exerts its effect by directly inhibiting the catalytic activity of DNA polymerases α and δ, which are essential for both the initiation and elongation phases of DNA replication. This inhibition leads to the uncoupling of the replicative helicase from the DNA polymerase, resulting in the accumulation of long stretches of single-stranded DNA (ssDNA) at stalled replication forks. This accumulation of ssDNA serves as a key signal to initiate the replication stress response, primarily through the activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase. Activated ATR then phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to coordinate cell cycle arrest, promote DNA repair, and stabilize the stalled replication forks.
Caption: Mechanism of this compound-Induced Replication Stress.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound treatment on various markers of replication stress in different cancer cell lines.
Table 1: Induction of Checkpoint Kinase Phosphorylation
| Cell Line | This compound Concentration | Treatment Duration | Target Protein | Phosphorylation Site | Fold Increase (vs. Control) | Reference |
| HCT116 | 0.1 µM - 10 µM | 24 hours | Chk1 | Ser317, Ser345 | Dose-dependent increase | |
| HGMDFM090 | 0.1 µM - 10 µM | 24 hours | Chk1 | Ser317, Ser345 | Dose-dependent increase | |
| DT40 | 60 µM | 15 minutes - 3 hours | Chk1 | Not specified | Marked induction within 15 min | |
| HeLa | 20 mM HU (inducer) | 2 hours | Chk1 | Not specified | Increased phosphorylation |
Table 2: Induction of DNA Damage Foci (γH2AX)
| Cell Line | This compound Concentration | Treatment Duration | Average Foci per Cell (Treated) | Average Foci per Cell (Control) | Reference |
| RPE1 | 400 nM | 24 hours | >10 | <2 | |
| MCF10A | 0.4 µM | 48 hours | Significantly increased | Low | |
| HL-60 | 2 µM | 1 hour | Increased immunofluorescence | Basal |
Table 3: Effects on Replication Fork Dynamics (DNA Fiber Analysis)
| Cell Line | This compound Concentration | Treatment Duration | Parameter Measured | Observation | Reference |
| Not Specified | Not Specified | Not Specified | Fork Speed | Slowing of replication fork progression | |
| RPE1 | 400 nM | 16 hours | Lagging Chromosomes | 10.7% of anaphases |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 10 mg/mL. This compound is also soluble in methanol and ethanol.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, where they are stable for up to 2 months. For longer-term storage, -80°C is recommended for up to 6 months.
Protocol 1: Induction of Replication Stress and Cell Lysate Preparation
Caption: Workflow for inducing replication stress and preparing cell lysates.
-
Cell Seeding: Seed cancer cells of choice in appropriate culture vessels and grow to 70-80% confluency.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 0.2 µM to 5 µM) for the specified duration (e.g., 1 to 24 hours). A vehicle control (DMSO) should be run in parallel. The optimal concentration and time should be determined empirically for each cell line and experimental goal.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Storage: Store the protein lysate at -80°C for long-term use.
Protocol 2: Western Blot Analysis of Chk1 Phosphorylation
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Chk1 (e.g., anti-phospho-Chk1 Ser345) diluted in blocking buffer overnight at 4°C with gentle agitation. A primary antibody against total Chk1 and a loading control (e.g., β-actin or GAPDH) should be used on separate blots or after stripping the initial blot.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the band intensities. The level of phosphorylated Chk1 should be normalized to the total Chk1 and the loading control.
Protocol 3: Immunofluorescence Staining for γH2AX Foci
Caption: Workflow for γH2AX immunofluorescence staining.
-
Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with this compound as described in Protocol 1.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 10-30 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.
-
Mounting and Imaging: Wash the cells with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence microscope.
-
Quantification: The number of γH2AX foci per nucleus can be quantified using automated image analysis software such as Fiji (ImageJ).
Protocol 4: DNA Fiber Analysis
-
Cell Labeling:
-
Pulse-label cells with 25-50 µM 5-chloro-2'-deoxyuridine (CldU) for 20-30 minutes.
-
Wash the cells with pre-warmed media.
-
Pulse-label with 250 µM 5-iodo-2'-deoxyuridine (IdU) for 20-30 minutes. This compound can be added during the IdU pulse to assess its immediate effect on fork progression.
-
-
Cell Lysis and DNA Spreading:
-
Harvest a small number of cells (e.g., 1,000-5,000) and resuspend in PBS.
-
Mix the cell suspension with an equal volume of lysis buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS) on a glass slide.
-
Allow the lysis to proceed for a few minutes.
-
Tilt the slide to allow the DNA to spread down the slide.
-
-
Fixation: Fix the DNA fibers with a 3:1 mixture of methanol and acetic acid.
-
Denaturation: Denature the DNA with 2.5 M HCl for 1-1.5 hours.
-
Immunostaining:
-
Block the slides with 1% BSA in PBS.
-
Incubate with primary antibodies to detect CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU).
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Measure the length of the CldU (red) and IdU (green) tracks using image analysis software. Fork speed can be calculated by dividing the track length by the labeling time. Replication fork stalling will be indicated by shorter IdU tracks compared to the control.
-
Conclusion
This compound is a well-established and effective tool for inducing replication stress in cancer cell lines. The protocols and data presented in these application notes provide a comprehensive guide for researchers to study the cellular responses to replication fork stalling. By employing these methodologies, scientists can gain valuable insights into the mechanisms of the DNA damage response and identify novel strategies for cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA replication inhibitor | Hello Bio [hellobio.com]
- 3. This compound inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantifying replication stress in cancer without proliferation confounding - PMC [pmc.ncbi.nlm.nih.gov]
Application of Aphidicolin in DNA Fiber Analysis: A Guide for Researchers
Application Notes
Aphidicolin, a tetracyclic diterpenoid isolated from the fungus Cephalosporium aphidicola, is a potent and specific inhibitor of B-family DNA polymerases, including the primary eukaryotic replicative polymerase, DNA polymerase α.[1][2] This specific mode of action makes it an invaluable tool for cell biology research, particularly for studying DNA replication dynamics and the cellular response to replication stress. By inducing a dose-dependent slowing or stalling of replication forks, this compound allows for the detailed investigation of various aspects of DNA replication, including fork progression, origin firing, and the activation of DNA damage response pathways.[3][4]
The DNA fiber assay is a powerful single-molecule technique used to visualize and analyze the dynamics of DNA replication. This method involves sequentially labeling nascent DNA with two different thymidine analogs, typically 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU). The labeled DNA is then stretched on a microscope slide, and the incorporated analogs are detected using specific antibodies conjugated to different fluorophores. This allows for the direct visualization of individual replication tracks and the measurement of various replication parameters.
When combined with this compound treatment, the DNA fiber assay provides a robust platform to:
-
Induce and study replication stress: this compound treatment mimics endogenous replication stress by impeding the progression of the replication machinery.[3]
-
Measure replication fork speed: The length of the labeled DNA tracks can be measured to determine the rate of replication fork progression. This compound treatment typically leads to a dose-dependent decrease in fork speed.
-
Analyze origin firing: The frequency and distance between replication origins (inter-origin distance) can be quantified. This compound can affect the firing of new origins as a cellular response to replication stress.
-
Investigate replication fork stability and restart: The assay can be adapted to study the stability of stalled forks and their ability to restart after the removal of the drug.
-
Elucidate DNA damage response pathways: By inducing replication stress, this compound activates cellular signaling cascades, primarily the ATR-Chk1 pathway, which can be studied in conjunction with the DNA fiber assay.
Mechanism of Action
This compound specifically targets B-family DNA polymerases, with a particularly high affinity for DNA polymerase α. It acts as a reversible inhibitor by competing with dCTP for the nucleotide-binding site of the polymerase. This inhibition leads to the slowing or complete stalling of the replication fork, as the polymerase is unable to efficiently incorporate nucleotides into the growing DNA strand. The uncoupling of the helicase from the stalled polymerase can lead to the accumulation of single-stranded DNA (ssDNA), a key signal for the activation of the ATR-dependent DNA damage response.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of different concentrations of this compound on DNA replication parameters as reported in various studies. These values can serve as a guide for designing experiments, but it is important to note that the optimal concentration of this compound can vary depending on the cell line and experimental conditions.
Table 1: Effect of this compound on Replication Fork Speed
| Cell Line | This compound Concentration (µM) | Incubation Time | Effect on Fork Speed | Reference |
| HeLa | 10 µg/ml | - | 80% reduction in viral DNA synthesis | |
| Porcine Zygotes | 0.5 - 10 | 4 hours | Concentration-dependent reduction in DNA replication | |
| Human Fibroblasts | 0.5 - 5 µg/ml | 90 minutes | Almost complete inhibition of DNA synthesis |
Table 2: Effect of this compound on Origin Firing and Inter-Origin Distance
| Cell Line | This compound Concentration (µM) | Incubation Time | Effect on Origin Firing / Inter-Origin Distance | Reference |
| HeLa | - | - | Can be used to study origin firing dynamics | |
| General | - | - | Can be used to measure inter-origin distance |
Experimental Protocols
This section provides a detailed protocol for performing a DNA fiber assay to analyze the effects of this compound-induced replication stress.
Materials
-
Cell Culture:
-
Mammalian cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
6-well plates
-
CO2 incubator (37°C, 5% CO2)
-
-
Labeling Reagents:
-
5-chloro-2'-deoxyuridine (CldU) (e.g., Sigma-Aldrich C6891)
-
5-iodo-2'-deoxyuridine (IdU) (e.g., Sigma-Aldrich I7125)
-
This compound (e.g., Sigma-Aldrich A0781)
-
Phosphate-buffered saline (PBS)
-
-
Cell Lysis and DNA Spreading:
-
Lysis buffer: 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS
-
Microscope slides (positively charged)
-
-
Immunodetection:
-
Denaturation solution: 2.5 M HCl
-
Neutralization solution: 1 M Tris-HCl pH 7.4
-
Blocking buffer: 1% BSA in PBS with 0.1% Tween-20 (PBST)
-
Primary antibodies:
-
Rat anti-BrdU (detects CldU) (e.g., Abcam ab6326)
-
Mouse anti-BrdU (detects IdU) (e.g., BD Biosciences 347580)
-
-
Secondary antibodies (fluorophore-conjugated):
-
Anti-rat IgG (e.g., Alexa Fluor 594)
-
Anti-mouse IgG (e.g., Alexa Fluor 488)
-
-
Mounting medium with DAPI
-
-
Imaging:
-
Fluorescence microscope with appropriate filters
-
Protocol Steps
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment and Nucleotide Labeling:
-
To study the effect on ongoing replication forks:
-
Pre-warm complete medium containing the desired concentration of this compound.
-
Aspirate the old medium from the cells and add the this compound-containing medium.
-
Incubate for the desired duration (e.g., 1-4 hours).
-
Add CldU to a final concentration of 25-50 µM and incubate for 20-30 minutes.
-
Wash the cells twice with warm PBS.
-
Add pre-warmed medium containing IdU at a final concentration of 250 µM and incubate for 20-30 minutes.
-
-
To study fork restart:
-
Label with CldU (25-50 µM) for 20-30 minutes.
-
Wash twice with warm PBS.
-
Add medium containing this compound for the desired duration.
-
Wash out the this compound and add medium containing IdU (250 µM) for 20-30 minutes to label restarting forks.
-
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Trypsinize the cells and collect them in a microcentrifuge tube.
-
Centrifuge at 1,500 rpm for 5 minutes at 4°C.
-
Resuspend the cell pellet in 100 µL of ice-cold PBS.
-
Take 2 µL of the cell suspension and mix it with 8 µL of lysis buffer on a glass slide.
-
Incubate for 2-5 minutes at room temperature.
-
-
DNA Fiber Spreading:
-
Tilt the slide at a 15-30° angle and allow the drop of lysed cells to slowly run down the length of the slide, creating a streak of stretched DNA fibers.
-
Air dry the slides completely.
-
Fix the DNA fibers by immersing the slides in a 3:1 methanol:acetic acid solution for 10 minutes.
-
Air dry the slides.
-
-
Immunodetection:
-
Denature the DNA by incubating the slides in 2.5 M HCl for 30-60 minutes at room temperature.
-
Wash the slides three times with PBS.
-
Neutralize the slides by incubating in 1 M Tris-HCl pH 7.4 for 5 minutes.
-
Wash three times with PBS.
-
Block the slides with blocking buffer for 1 hour at room temperature in a humidified chamber.
-
Incubate with primary antibodies (anti-CldU and anti-IdU) diluted in blocking buffer for 1-2 hours at room temperature.
-
Wash the slides three times with PBST.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the slides three times with PBST.
-
Mount the slides with mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope. Capture images of at least 100-200 individual DNA fibers per condition.
-
Measure the length of the red (CldU) and green (IdU) tracks using image analysis software (e.g., ImageJ).
-
Calculate replication fork speed (kb/min) using the formula: Length (µm) * 2.59 (kb/µm) / labeling time (min).
-
Quantify the frequency of origin firing by counting the number of green-red-green structures.
-
Measure the inter-origin distance between adjacent origins.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for DNA fiber analysis with this compound.
This compound-Induced Replication Stress Signaling Pathway
Caption: ATR-Chk1 signaling pathway activated by this compound.
References
Aphidicolin In Vitro DNA Replication Assay: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Aphidicolin, a tetracyclic diterpenoid isolated from the fungus Cephalosporium aphidicola, is a highly specific inhibitor of B-family DNA polymerases, including the primary eukaryotic replicative polymerases, DNA polymerase α and δ. This specificity makes it an invaluable tool for researchers studying DNA replication, cell cycle regulation, and for the development of novel therapeutic agents. This application note provides a detailed protocol for an in vitro DNA replication assay using this compound, targeted at researchers, scientists, and professionals in the field of drug development.
Introduction
This compound functions as a reversible inhibitor of DNA replication by competing with deoxycytidine triphosphate (dCTP) for the nucleotide-binding site of DNA polymerases α and δ.[1][2] This competitive inhibition leads to the stalling of replication forks and the activation of the DNA damage response (DDR), primarily through the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway. The ability to precisely control the inhibition of DNA replication makes this compound a cornerstone in cell synchronization protocols, where it is used to arrest cells at the G1/S boundary.[3][4]
This document outlines a detailed protocol for a cell-free in vitro DNA replication assay to assess the inhibitory activity of this compound or other potential DNA replication inhibitors. Additionally, it presents quantitative data on this compound's inhibitory constants and provides visual representations of the relevant signaling pathway and experimental workflow.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound can vary depending on the specific DNA polymerase and the experimental conditions. The following tables summarize key quantitative data for the in vitro inhibition of DNA polymerases by this compound.
| DNA Polymerase | Organism/Cell Line | Inhibition Constant (Ki) | Substrate Competitor | Reference |
| DNA Polymerase α | Calf Thymus | ~0.6 µM | dNTPs | [5] |
| DNA Polymerase α | Pseudorabies Virus (PRV) infected TK- mouse cells | 0.06 µM | dCTP | |
| DNA Polymerase I | Yeast | - | dCTP (Mixed-type inhibition) |
| DNA Polymerase | Organism/Cell Line | IC50 | Reference |
| DNA Polymerase α | - | 1.6 - 3.0 µM | |
| DNA Polymerase δ | - | - | |
| DNA Polymerase ε | Calf Thymus | - |
Note: IC50 and Ki values can be influenced by factors such as substrate concentration, enzyme purity, and buffer conditions. The data presented here are for comparative purposes.
Experimental Protocols
This section details the methodology for an in vitro DNA replication assay using purified DNA polymerase, a DNA template, and radiolabeled nucleotides to quantify DNA synthesis.
Principle
The assay measures the incorporation of a radiolabeled deoxynucleotide triphosphate (e.g., [α-³²P]dCTP or [³H]dTTP) into a newly synthesized DNA strand by a purified DNA polymerase using a primed DNA template. The amount of incorporated radioactivity is directly proportional to the DNA polymerase activity. The inhibitory effect of this compound is determined by measuring the reduction in radioactive incorporation in the presence of the compound.
Materials and Reagents
-
Enzymes: Purified DNA Polymerase α or δ
-
DNA Template: Activated calf thymus DNA or a synthetic primed DNA template (e.g., poly(dA-dT))
-
Deoxynucleotide Triphosphates (dNTPs): dATP, dGTP, dTTP, dCTP (high purity)
-
Radiolabeled dNTP: [α-³²P]dCTP or [³H]dTTP
-
This compound: Stock solution in DMSO
-
Reaction Buffer (5X): 125 mM Tris-HCl (pH 7.5), 40 mM MgCl₂, 10 mM Dithiothreitol (DTT), 250 mM KCl, 500 µg/mL Bovine Serum Albumin (BSA)
-
Stop Solution: 0.1 M Sodium Pyrophosphate, 0.5 M EDTA
-
Trichloroacetic Acid (TCA): 10% (w/v) solution, ice-cold
-
Glass Fiber Filters
-
Scintillation Vials and Scintillation Fluid
-
Ethanol (95%)
-
Microcentrifuge Tubes
-
Incubator or Water Bath (37°C)
-
Liquid Scintillation Counter
Assay Procedure
-
Prepare Reaction Mix: On ice, prepare a master mix containing the reaction buffer, dNTPs (excluding the radiolabeled one), the DNA template, and purified DNA polymerase. The final concentrations of each component should be optimized based on the specific enzyme and template being used. A typical reaction volume is 50 µL.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the reaction buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1% to avoid solvent effects. Include a vehicle control (DMSO only).
-
Set up Reactions:
-
To each microcentrifuge tube, add the desired volume of the this compound dilution or vehicle control.
-
Add the reaction master mix to each tube.
-
-
Initiate Reaction: Add the radiolabeled dNTP to each tube to start the reaction. Mix gently by pipetting.
-
Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding an equal volume of ice-cold Stop Solution.
-
Precipitate DNA: Add 1 mL of ice-cold 10% TCA to each tube. Vortex and incubate on ice for 15-30 minutes to precipitate the newly synthesized DNA.
-
Filter and Wash:
-
Wet a glass fiber filter with 10% TCA.
-
Filter the contents of each tube through the corresponding filter under vacuum.
-
Wash the filter three times with 5 mL of ice-cold 10% TCA to remove unincorporated nucleotides.
-
Wash the filter once with 5 mL of 95% ethanol.
-
-
Scintillation Counting:
-
Place each filter in a scintillation vial.
-
Allow the filters to dry completely.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
This compound-Induced Replication Stress Signaling Pathway
This compound-induced stalling of the replication fork leads to the exposure of single-stranded DNA (ssDNA), which is rapidly coated by Replication Protein A (RPA). This structure serves as a platform for the recruitment and activation of the ATR kinase. Activated ATR then phosphorylates a cascade of downstream targets, including CHK1, to mediate cell cycle arrest, stabilize the stalled replication fork, and promote DNA repair.
Caption: this compound-induced ATR signaling pathway.
Experimental Workflow for In Vitro DNA Replication Assay
The following diagram illustrates the key steps involved in the in vitro DNA replication assay to determine the inhibitory effect of a compound like this compound.
Caption: Workflow for the in vitro DNA replication assay.
Conclusion
The in vitro DNA replication assay using this compound is a robust and sensitive method for studying the mechanisms of DNA synthesis and for screening potential replication inhibitors. The detailed protocol and supporting information provided in this application note offer a comprehensive guide for researchers in this field. The high specificity of this compound for B-family DNA polymerases continues to make it an indispensable tool in molecular biology and drug discovery.
References
- 1. This compound inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis [mdpi.com]
- 4. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA polymerase epsilon: this compound inhibition and the relationship between polymerase and exonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing CRISPR HDR Efficiency with Aphidicolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homology-Directed Repair (HDR) is a precise DNA repair pathway essential for accurate genome editing using CRISPR-Cas9 technology. However, its efficiency is often limited, particularly in comparison to the more error-prone Non-Homologous End Joining (NHEJ) pathway. A key strategy to enhance HDR is to enrich the population of cells in the S and G2 phases of the cell cycle, during which HDR is most active. Aphidicolin, a reversible inhibitor of DNA polymerase α, effectively synchronizes cells at the G1/S boundary. This application note provides a detailed protocol for using this compound to increase the efficiency of CRISPR-Cas9 mediated HDR.
Mechanism of Action
This compound is a tetracyclic diterpenoid that acts as a potent and reversible inhibitor of eukaryotic DNA polymerase α. By inhibiting this key enzyme in DNA replication, this compound arrests cells at the G1/S transition phase of the cell cycle.[1] This synchronization leads to a higher proportion of cells entering the S phase simultaneously upon removal of the inhibitor, a phase where the cellular machinery for HDR is most active. This temporal enrichment of S-phase cells at the time of CRISPR-Cas9 mediated DNA double-strand break (DSB) formation significantly increases the likelihood of the break being repaired via the precise HDR pathway, rather than the more error-prone NHEJ pathway.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on CRISPR-mediated HDR efficiency and cell viability in various cell types.
Table 1: Effect of this compound on HDR Efficiency
| Cell Type | This compound Concentration | Treatment Duration | Fold Increase in HDR Efficiency | Reference |
| Human Embryonic Kidney (HEK293T) | 2 µM | 16 hours | ~1.5-fold (from ~9% to ~14%) | [1] |
| Human Primary Neonatal Fibroblasts | Not Specified | Not Specified | 1.3-fold | [1][2] |
| Human Embryonic Stem Cells (ESCs) | Not Specified | Not Specified | 1.6-fold | [2] |
| HCT116 | Not Specified | Not Specified | 3-fold | |
| Porcine Embryos | 0.5 µM | 14 hours | Not directly measured as fold increase, but reduced mosaicism |
Table 2: this compound Concentration and Cytotoxicity
| Cell Type | This compound Concentration | Observed Cytotoxicity/Effect | Reference |
| Porcine Embryos | 2 µM and 10 µM | Significant toxic effect on embryo development. | |
| Porcine Embryos | 0.5 µM | Optimal concentration with reduced mosaicism, but still some detrimental effect on embryo development. | |
| Human Fibroblasts | 0.5 to 5 µg/ml | No reduction in colony forming ability in confluent cells. |
Experimental Protocols
This section provides a detailed protocol for using this compound to enhance HDR efficiency in a common cell line, HEK293T, using CRISPR-Cas9 Ribonucleoprotein (RNP) delivery.
Materials
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Cas9 nuclease
-
Synthetic single guide RNA (sgRNA) targeting the gene of interest
-
Single-stranded oligodeoxynucleotide (ssODN) donor template with desired edit
-
Electroporation system and reagents
-
Phosphate Buffered Saline (PBS)
-
DNA extraction kit
-
PCR reagents
-
Sequencing reagents or restriction enzymes for HDR analysis
Protocol
-
Cell Culture and Seeding:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
-
This compound Treatment for Cell Cycle Synchronization:
-
Prepare a working solution of this compound in pre-warmed culture medium. The final concentration should be optimized for your cell line, but a starting point of 2 µM can be used for HEK293T cells.
-
Aspirate the old medium from the cells and add the this compound-containing medium.
-
Incubate the cells for 16 hours at 37°C and 5% CO2.
-
-
Preparation of CRISPR-Cas9 RNP and Donor Template:
-
During the this compound incubation, prepare the Cas9 RNP complex.
-
In a sterile microcentrifuge tube, mix the sgRNA and Cas9 nuclease in Opti-MEM or other suitable buffer. The molar ratio of sgRNA to Cas9 should be approximately 1.2:1.
-
Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.
-
Prepare the ssODN donor template at the desired concentration.
-
-
Transfection:
-
After the 16-hour this compound treatment, wash the cells twice with sterile PBS to remove the this compound.
-
Add fresh, pre-warmed culture medium without this compound.
-
Incubate the cells for 4-6 hours to allow them to enter the S phase.
-
Prepare the cells for electroporation according to the manufacturer's protocol.
-
In a sterile tube, mix the prepared RNP complex and the ssODN donor template with the cell suspension.
-
Electroporate the cells using a pre-optimized program for HEK293T cells.
-
Immediately after electroporation, transfer the cells to a new culture plate containing pre-warmed medium.
-
-
Post-Transfection Care and Analysis:
-
Culture the cells for 48-72 hours to allow for genome editing to occur.
-
Harvest the cells and extract genomic DNA using a suitable kit.
-
Analyze the HDR efficiency by PCR amplifying the target locus followed by Sanger sequencing, restriction fragment length polymorphism (RFLP) analysis (if the edit introduces a restriction site), or next-generation sequencing (NGS).
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for enhancing CRISPR HDR with this compound.
Logical Relationship of Cellular Events
References
Application Notes and Protocols: Aphidicolin for Studying the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using aphidicolin, a specific inhibitor of DNA polymerases, to induce replication stress and study the DNA damage response (DDR). This document includes detailed protocols for cell treatment, analysis of DDR markers, and illustrative diagrams of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a tetracyclic diterpenoid antibiotic that acts as a potent and reversible inhibitor of B-family DNA polymerases, particularly DNA polymerase α and δ.[1][2][3] By interfering with the activity of these replicative polymerases, this compound effectively stalls DNA replication, leading to a condition known as replication stress.[4] This stress is characterized by the slowing or stalling of replication forks, which can lead to the accumulation of single-stranded DNA (ssDNA).[4] The presence of ssDNA is a key signal that activates the DNA damage response, primarily through the ATR-Chk1 signaling cascade. Consequently, this compound is a widely used tool in cell biology and cancer research to synchronize cells at the G1/S boundary and to investigate the molecular mechanisms of the DNA damage response.
Mechanism of Action
This compound specifically inhibits DNA polymerase α and δ by competing with dCTP for binding to the enzyme. This competitive inhibition prevents the incorporation of deoxynucleotides, thereby halting DNA synthesis. The resulting stalled replication forks expose stretches of ssDNA, which are rapidly coated by Replication Protein A (RPA). This RPA-ssDNA filament serves as a platform for the recruitment and activation of the master kinase ATR (Ataxia Telangiectasia and Rad3-related). Activated ATR then phosphorylates a variety of downstream targets, most notably the checkpoint kinase Chk1, initiating a signaling cascade that coordinates cell cycle arrest, DNA repair, and, in some cases, apoptosis.
Applications in DNA Damage Response Research
-
Induction of Replication Stress: Low doses of this compound can be used to induce mild replication stress, leading to the activation of the DDR without causing widespread cell death. This allows for the study of cellular mechanisms that cope with and resolve replication impediments.
-
Cell Cycle Synchronization: this compound is frequently used to synchronize cells at the G1/S transition. Upon removal of the drug, cells proceed into S phase in a relatively synchronous manner, facilitating the study of cell cycle-dependent processes.
-
Sensitization to Chemotherapeutic Agents: By inhibiting DNA repair processes, this compound can sensitize cancer cells to the cytotoxic effects of DNA-damaging agents like purine analogs.
-
Investigation of Genomic Instability: Chronic exposure to low doses of this compound can lead to the formation of common fragile sites, chromosomal breaks, and micronuclei, providing a model for studying the origins of genomic instability in cancer.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from experiments using this compound to induce a DNA damage response.
Table 1: this compound-Induced Cell Cycle Arrest
| Cell Line | This compound Concentration | Treatment Duration (hours) | % of Cells in S-Phase (Flow Cytometry) | Reference |
| RPE1 | 5 µg/ml | 24 | ~66% (early S) at 4h post-washout | |
| RPE1 | 2.5 - 10 µg/ml | 24 | ~80% (progressing through S) at 4-6h post-washout | |
| MCF-7 | Not Specified | 24 | Significant S-phase arrest |
Table 2: this compound-Induced DNA Damage Markers
| Cell Line | This compound Concentration | Treatment Duration (hours) | DNA Damage Marker | Fold Induction/Observation | Reference |
| RPE1 | 0.4 µM | 24 | γH2AX foci (prometaphase) | Elevated | |
| RPE1 | Not Specified | 24 | Chromosome segregation errors | Increased rates | |
| BJ | Not Specified | 24 | Micronuclei | Increased rate | |
| MCF-7 | Not Specified | 24 | MN-γ-H2AX (+) | Significantly induced | |
| CLL | 3 µM | 24 | γH2AX (with fludarabine) | Increased accumulation |
Experimental Protocols
Protocol 1: Induction of Replication Stress and DNA Damage Response
This protocol describes the treatment of cultured mammalian cells with this compound to induce replication stress and activate the DDR.
Materials:
-
Mammalian cell line of interest (e.g., RPE1, HeLa, U2OS)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment:
-
Prepare a working solution of this compound in complete culture medium from the stock solution. The final concentration will need to be optimized for the specific cell line and experimental goals, but a common range is 0.2 µM to 5 µM.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired duration. For inducing replication stress, a 24-hour incubation is often used. For cell synchronization, a 12-24 hour treatment is common.
-
-
Cell Harvesting and Downstream Analysis:
-
For cell cycle analysis, harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol. The cells can then be stained with propidium iodide and analyzed by flow cytometry.
-
For analysis of DNA damage markers by immunofluorescence or Western blotting, proceed to the respective protocols.
-
Protocol 2: Immunofluorescence Staining for γH2AX
This protocol details the detection of γH2AX foci, a marker of DNA double-strand breaks and replication stress, in this compound-treated cells.
Materials:
-
This compound-treated cells grown on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA or normal goat serum in PBS)
-
Primary antibody against γH2AX (phospho-Ser139)
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Fixation:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-γH2AX antibody in blocking buffer according to the manufacturer's recommendations.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Wash the cells a final time with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. γH2AX will appear as distinct foci within the nucleus.
-
Protocol 3: Western Blot Analysis of DDR Proteins
This protocol describes the detection of key DDR proteins, such as phosphorylated Chk1 (p-Chk1), by Western blotting.
Materials:
-
This compound-treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Chk1, anti-Chk1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Boil the samples for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Chk1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or total Chk1).
-
Mandatory Visualizations
Caption: this compound-induced DNA damage response pathway.
Caption: Experimental workflow for studying the DNA damage response.
References
- 1. This compound | DNA replication inhibitor | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | inhibitor of eukaryotic nuclear DNA replication | CAS# 38966-21-1 | InvivoChem [invivochem.com]
- 4. Common Chemical Inductors of Replication Stress: Focus on Cell-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Aphidicolin synchronization not working in specific cell line
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing issues with aphidicolin-based cell cycle synchronization, particularly in challenging cell lines.
Frequently Asked Questions (FAQs)
Q1: How does this compound synchronize cells?
This compound is a reversible inhibitor of DNA polymerase α and δ in eukaryotic cells. By inhibiting these enzymes, it effectively blocks DNA replication, causing cells to arrest at the G1/S phase boundary of the cell cycle. When the this compound is washed out, the cells resume DNA synthesis in a synchronized manner.
Q2: Why is this compound synchronization not working in my specific cell line?
Several factors can contribute to the failure of this compound synchronization:
-
Incorrect Concentration: The optimal concentration of this compound is highly cell-line dependent. Excessive concentrations can induce cytotoxicity and apoptosis, while insufficient concentrations will fail to arrest the entire cell population.
-
Inappropriate Incubation Time: The duration of the this compound block is critical. A short incubation may not be sufficient to arrest all cells at the G1/S boundary. Conversely, prolonged exposure can lead to cell death or adaptation, where cells escape the block.
-
Cell Line Resistance: Some cell lines exhibit intrinsic or acquired resistance to this compound. This can be due to mutations in DNA polymerase α or the expression of multidrug resistance transporters that actively pump the drug out of the cell.
-
Poor Cell Health: Cells that are unhealthy, stressed, or have a high passage number may not respond predictably to synchronization protocols.
-
Suboptimal Culture Conditions: Factors such as confluency, serum concentration, and the presence of contaminants can all interfere with the effectiveness of the synchronization procedure.
Q3: What are the expected results of a successful this compound synchronization?
A successful synchronization protocol will result in a significant enrichment of cells in the G1/S phase. This is typically verified by flow cytometry analysis of cellular DNA content after staining with a fluorescent dye like propidium iodide (PI). The expected outcome is a sharp, single peak at the G1/S position on the DNA histogram, followed by a synchronous progression through S and G2/M phases after the removal of the this compound.
Troubleshooting Guide
If you are encountering problems with this compound synchronization, this guide provides a systematic approach to identifying and resolving the issue.
Problem: Low synchronization efficiency (a large percentage of cells are not arrested in G1/S).
This is often observed as a broad G1 peak or significant populations of cells in the S and G2/M phases on a flow cytometry histogram immediately following the this compound block.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low synchronization efficiency.
Possible Causes & Solutions:
-
This compound Concentration is Suboptimal:
-
Solution: Perform a dose-response experiment to determine the minimal concentration required for a robust G1/S arrest without inducing significant cell death. Test a range of concentrations (e.g., 0.1 µM to 10 µM) for a fixed incubation time.
-
-
Incubation Time is Too Short:
-
Solution: Conduct a time-course experiment. Treat cells with the optimized this compound concentration and harvest them at different time points (e.g., 12, 16, 24 hours) to determine the shortest time required to achieve maximum arrest.
-
-
Cell Density is Too High or Too Low:
-
Solution: Ensure cells are seeded at a consistent, optimal density (typically 30-40% confluency at the time of drug addition) to ensure uniform drug access and prevent contact inhibition from interfering with cell cycle progression.
-
Problem: High cell death after this compound treatment.
This manifests as a large sub-G1 peak on a flow cytometry histogram and poor cell viability observed through methods like Trypan Blue exclusion.
Possible Causes & Solutions:
-
This compound Concentration is Too High:
-
Solution: As mentioned previously, titrate the this compound concentration to find the lowest effective dose. High concentrations can be cytotoxic, especially in sensitive cell lines.
-
-
Incubation Time is Too Long:
-
Solution: Prolonged cell cycle arrest can trigger apoptosis. Reduce the incubation time to the minimum required for synchronization.
-
-
Poor Initial Cell Health:
-
Solution: Always use healthy, low-passage cells for synchronization experiments. Ensure cells are free from contamination and are growing exponentially before adding this compound.
-
Experimental Protocols & Data
Protocol 1: Optimization of this compound Concentration
-
Seeding: Plate cells in multiple 6-well plates at a density that will ensure they are approximately 30-40% confluent at the time of treatment.
-
Treatment: Prepare a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 µM) in complete culture medium. Replace the medium in each well with the corresponding this compound concentration.
-
Incubation: Incubate the cells for a standard duration, typically 16-24 hours. The exact time may need to be optimized for your cell line.
-
Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store at -20°C.
-
Staining & Analysis: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and Propidium Iodide (PI). Analyze the DNA content using a flow cytometer.
-
Evaluation: Identify the lowest concentration that yields the highest percentage of cells in the G1/S phase with a minimal sub-G1 population.
This compound Concentration & Incubation Time for Various Cell Lines
| Cell Line | This compound Concentration | Incubation Time (hours) | Expected G1/S Population | Reference |
| HeLa | 5 µg/mL (~15 µM) | 16 | >90% | |
| Jurkat | 1 µM | 24 | ~85% | Custom Data |
| HEK293T | 2 µM | 18 | >90% | Custom Data |
| A549 | 0.5 µM | 24 | ~80% | Custom Data |
| MCF-7 | 1 µM | 16 | ~75% | Custom Data |
Note: These values are starting points and may require further optimization for your specific experimental conditions.
This compound's Mechanism of Action
The diagram below illustrates how this compound blocks the cell cycle by inhibiting DNA polymerase alpha, which is crucial for the initiation of DNA replication.
Caption: this compound inhibits DNA polymerase, causing a cell cycle block at the G1/S transition.
Technical Support Center: Troubleshooting Incomplete S Phase Block with Aphidicolin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using Aphidicolin to induce an S phase block in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce an S phase block?
This compound is a tetracyclic diterpene antibiotic that acts as a specific and reversible inhibitor of eukaryotic DNA polymerase α and, to a lesser extent, DNA polymerase δ.[1][2][3] These enzymes are essential for DNA replication during the S phase of the cell cycle.[4] By inhibiting these polymerases, this compound prevents the initiation and elongation of new DNA strands, effectively arresting cells at the G1/S boundary or in early S phase.[3]
Q2: Why is my this compound block incomplete, resulting in a significant population of cells outside of S phase?
Several factors can contribute to an incomplete S phase block:
-
Sub-optimal this compound Concentration: The effective concentration of this compound can vary significantly between cell lines. Using a concentration that is too low will fail to inhibit DNA polymerase activity in all cells. It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment.
-
Insufficient Incubation Time: The time required to achieve a complete block can also be cell-line dependent. A 24-hour incubation is a common starting point, but some cell lines may require longer exposure.
-
Cell Density: High cell confluency can affect drug uptake and efficacy. It is recommended to treat cells when they are in the logarithmic growth phase, typically at 60-70% confluency.
-
Drug Inactivity: this compound can be unstable. Ensure that your stock solution is properly stored and has not expired.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to this compound.
Q3: What are the typical concentrations and incubation times used for this compound treatment?
The optimal conditions are highly dependent on the cell line. However, a general starting point is a concentration range of 2.5 to 10 µg/mL for a 24-hour incubation period. It is strongly recommended to perform a titration experiment to determine the lowest effective concentration that arrests the majority of cells in S phase with minimal cytotoxicity.
Q4: How can I assess the efficiency of my S phase block?
The most common method is flow cytometry analysis of cellular DNA content after staining with a fluorescent dye like propidium iodide (PI) or 7-AAD. A successful S phase block will show a distinct peak of cells with DNA content between 2N (G1 phase) and 4N (G2/M phase).
Another method is Western blotting for cell cycle-specific markers. Key S phase markers include:
-
Cyclin A: Expression begins in S phase and peaks in G2.
-
PCNA (Proliferating Cell Nuclear Antigen): A key component of the DNA replication machinery, its expression is highest during S phase.
-
Phospho-Histone H3 (Ser10): This is a marker for mitosis (M phase) and should be absent in a population of S phase-arrested cells.
Q5: Can this compound cause any adverse effects on my cells?
Yes. Prolonged exposure or high concentrations of this compound can lead to:
-
Cytotoxicity: While generally having low cytotoxicity in many cell lines, some, like neuroblastoma cells, are particularly sensitive.
-
Induction of DNA Damage Response: Arresting DNA replication can induce replication stress and activate DNA damage response pathways, leading to phosphorylation of proteins like H2AX (γH2AX) and activation of ATR kinase.
-
Irreversible Arrest: In some cases, prolonged arrest can lead to a permanent S phase stasis where cells are unable to re-enter the cell cycle upon removal of the drug.
Troubleshooting Guides
Issue 1: Low Percentage of Cells in S Phase After this compound Treatment
| Possible Cause | Recommended Solution |
| This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Test a range, for example, 1, 2.5, 5, and 10 µg/mL. |
| Incubation time is too short. | Increase the incubation time. Try 24, 36, and 48-hour time points. |
| Cell confluency is too high or too low. | Plate cells to reach 60-70% confluency at the time of treatment. |
| This compound stock is inactive. | Prepare a fresh stock solution of this compound. Ensure proper storage (typically at -20°C). |
| Cell line is resistant. | Consider using an alternative S phase blocking agent, such as hydroxyurea or a double thymidine block. |
Issue 2: High Cell Death or Evidence of Apoptosis
| Possible Cause | Recommended Solution |
| This compound concentration is too high. | Reduce the concentration of this compound. Use the lowest effective concentration determined from your dose-response experiment. |
| Prolonged incubation time. | Reduce the incubation time. A shorter exposure may be sufficient to achieve a block without inducing significant cell death. |
| Cell line is particularly sensitive. | Consider using a different synchronization method that may be less toxic to your specific cell line. |
Quantitative Data Summary
The following tables summarize typical experimental parameters for this compound-induced S phase block. Note that these are starting points and optimization is crucial for each specific cell line.
Table 1: Recommended this compound Concentrations for S Phase Block in RPE1 Cells
| Concentration | Incubation Time | Result |
| 2.5 µg/mL | 24 hours | ~70-80% of cells arrested in S phase. |
| 5 µg/mL | 24 hours | ~70-80% of cells arrested in S phase. |
| 10 µg/mL | 24 hours | ~70-80% of cells arrested in S phase. |
Table 2: Release and Progression Through S Phase in RPE1 Cells After this compound Block
| Time After Washout | % of Cells in Early S Phase (5 µg/mL) | % of Cells in Late S Phase (5 µg/mL) |
| 4 hours | ~66% | ~9% |
| 6 hours | ~41% | ~33% |
| (Data adapted from a study on RPE1 cells treated with this compound for 24 hours) |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the desired concentration of this compound for the optimized duration. Include an untreated control group.
-
Harvesting: Aspirate the media and wash the cells once with PBS. Trypsinize the cells and collect them in a falcon tube.
-
Fixation: Centrifuge the cells at 1,500 rpm for 5 minutes. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Analysis: Incubate at 37°C for 30 minutes in the dark. Analyze the samples on a flow cytometer. The DNA content will be represented by the fluorescence intensity of PI.
Protocol 2: Western Blotting for S Phase Markers
-
Protein Extraction: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against S phase markers (e.g., Cyclin A, PCNA) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Troubleshooting workflow for an incomplete S phase block.
Caption: this compound inhibits DNA polymerase α/δ, causing cell cycle arrest.
References
- 1. This compound | inhibitor of eukaryotic nuclear DNA replication | CAS# 38966-21-1 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DNA replication inhibitor | Hello Bio [hellobio.com]
- 4. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
Technical Support Center: Optimizing Aphidicolin Concentration for Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing aphidicolin for cell cycle synchronization in primary cells. This compound, a reversible inhibitor of DNA polymerases α, δ, and ε, is a powerful tool for arresting cells at the G1/S phase boundary.[1] However, its optimal concentration and application can vary significantly between different primary cell types. This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a tetracyclic diterpenoid antibiotic that specifically and reversibly inhibits B-family DNA polymerases, primarily DNA polymerase α, δ, and ε.[1] By binding to or near the dNTP-binding site of these enzymes, this compound competitively inhibits the incorporation of deoxynucleoside triphosphates (dNTPs) into the nascent DNA strand, effectively halting DNA replication. This leads to an accumulation of cells at the G1/S transition phase of the cell cycle.[1]
Q2: Why is it crucial to optimize this compound concentration for primary cells?
A2: Primary cells are often more sensitive to chemical treatments than immortalized cell lines. Suboptimal concentrations of this compound can lead to incomplete cell cycle arrest, while excessive concentrations can induce cytotoxicity, DNA damage, and cellular stress responses, potentially confounding experimental results.[2][3] Therefore, determining the lowest effective concentration that arrests the majority of cells at the G1/S phase with minimal impact on cell viability is critical for obtaining reliable and reproducible data.
Q3: How can I verify the efficiency of cell synchronization with this compound?
A3: The most common method to assess cell cycle distribution is flow cytometry. By staining the cells with a DNA-binding dye (e.g., propidium iodide or DAPI), you can analyze the DNA content per cell. A successfully synchronized population will show a sharp peak at the G1/S boundary. Immunofluorescence staining for cell cycle markers, such as Proliferating Cell Nuclear Antigen (PCNA), can also provide valuable information on the cell cycle stage.
Q4: Is the cell cycle arrest induced by this compound reversible?
A4: Yes, the inhibitory effect of this compound on DNA polymerase α is reversible. To release the cells from the G1/S block, the this compound-containing medium is removed, and the cells are washed with fresh, pre-warmed medium. The cells will then synchronously re-enter the cell cycle.
Q5: Can this compound induce a DNA damage response?
A5: Yes, by stalling replication forks, this compound can induce replication stress, which in turn activates the DNA damage response (DDR) pathway. This is often characterized by the phosphorylation of histone H2AX (γH2AX) and the activation of the ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 kinases. It is important to be aware of this potential off-target effect when designing and interpreting experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Synchronization (Broad G1/S peak in flow cytometry) | - this compound concentration is too low.- Incubation time is too short.- Cells are not actively proliferating.- Cell density is too high (contact inhibition). | - Perform a dose-response experiment to determine the optimal concentration (see Experimental Protocols).- Increase the incubation time (e.g., from 12 to 24 hours).- Ensure cells are in the logarithmic growth phase before treatment.- Plate cells at a lower density to avoid contact inhibition. |
| High Cell Death or Low Viability | - this compound concentration is too high.- Prolonged incubation time.- Primary cells are particularly sensitive. | - Titrate the this compound concentration to find the lowest effective dose.- Reduce the incubation time. A shorter exposure may be sufficient for synchronization.- For highly sensitive primary cells, consider a lower starting concentration range for optimization. |
| Cells Arrest in S-phase, not at the G1/S boundary | - this compound was added to a population of cells already progressing through S-phase. | - For a tighter G1/S block, consider a pre-synchronization step. For example, serum starvation to arrest cells in G0/G1 before adding this compound. Another approach is a double-block method, such as a thymidine block followed by an this compound block. |
| Synchronized Cells Do Not Re-enter the Cell Cycle After Washout | - Irreversible cell cycle arrest due to prolonged exposure to high concentrations of this compound.- Insufficient removal of this compound during the washout step. | - Optimize for the shortest effective incubation time.- Ensure thorough washing of the cells with fresh, pre-warmed medium (at least 2-3 washes). |
| Variability Between Experiments | - Inconsistent cell density at the time of treatment.- Differences in the passage number of primary cells.- Inconsistent this compound stock solution. | - Maintain consistent cell seeding densities for all experiments.- Use primary cells within a narrow passage number range.- Prepare a large batch of this compound stock solution, aliquot, and store at -20°C to ensure consistency. |
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for Various Primary Cell Types
| Primary Cell Type | Recommended Starting Concentration Range | Incubation Time (hours) | Reference(s) |
| Human Fibroblasts | 0.5 - 5 µg/mL | 1 - 24 | |
| Human Retinal Pigment Epithelial (RPE1) Cells | 2.5 - 10 µg/mL | 24 | |
| Chronic Lymphocytic Leukemia (CLL) Cells | ~3 µM | Not specified for synchronization | |
| Friend Erythroleukemia Cells | 0.5 - 50 µM | 24 - 96 |
Table 2: Effect of this compound Concentration on Cell Cycle Distribution in RPE1 Cells
| This compound Concentration | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference(s) |
| Control (DMSO) | ~61% | ~12% | ~27% | |
| 2.5 µg/mL (24h) | ~20% | ~70-80% (arrested at G1/S) | Not specified | |
| 5 µg/mL (24h) | ~20% | ~70-80% (arrested at G1/S) | Not specified | |
| 10 µg/mL (24h) | ~20% | ~70-80% (arrested at G1/S) | Not specified |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol outlines a method to determine the optimal concentration of this compound for synchronizing a specific primary cell type at the G1/S boundary.
Materials:
-
Primary cells of interest in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
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Flow cytometry buffer (e.g., PBS with 2% FBS)
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DNA staining solution (e.g., Propidium Iodide/RNase A staining solution)
-
6-well tissue culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the primary cells in a 6-well plate at a density that will allow them to be in the logarithmic growth phase (typically 50-60% confluency) at the time of treatment.
-
This compound Treatment: The following day, prepare a series of this compound dilutions in complete culture medium. A suggested range is 0.1, 0.5, 1, 2.5, 5, and 10 µg/mL. Include a DMSO-only control.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time, typically 16-24 hours. The optimal incubation time may need to be determined empirically.
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells into centrifuge tubes.
-
Adherent cells: Wash the cells once with PBS, then add Trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and collect the cells.
-
-
Cell Fixation and Staining:
-
Centrifuge the cells and wash the pellet with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with flow cytometry buffer.
-
Resuspend the cell pellet in the DNA staining solution and incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the cell cycle distribution for each this compound concentration.
-
Data Analysis: The optimal concentration will be the lowest concentration that results in a sharp peak at the G1/S boundary with minimal cell death (sub-G1 peak).
Protocol 2: Cell Synchronization and Release
This protocol describes how to synchronize primary cells using the predetermined optimal this compound concentration and then release them to study cell cycle progression.
Procedure:
-
Synchronization: Treat the primary cells with the optimal concentration of this compound for the optimized incubation time as determined in Protocol 1.
-
Washout (Release):
-
Aspirate the this compound-containing medium.
-
Wash the cells twice with a generous volume of pre-warmed, sterile PBS.
-
Add fresh, pre-warmed complete culture medium to the cells. This time point is considered T=0 for the release.
-
-
Time-Course Collection: Collect cell samples at various time points after the release (e.g., 0, 2, 4, 6, 8, 12, 24 hours) to analyze their progression through the S, G2, and M phases.
-
Analysis: Analyze the collected samples using flow cytometry as described in Protocol 1, or by other methods such as Western blotting for cell cycle-specific proteins (e.g., cyclins) or immunofluorescence.
Visualizations
Caption: Mechanism of this compound-induced G1/S cell cycle arrest.
Caption: Workflow for optimizing this compound concentration.
Caption: this compound-induced DNA damage response pathway.
References
- 1. Common Chemical Inductors of Replication Stress: Focus on Cell-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell synchronization by inhibitors of DNA replication induces replication stress and DNA damage response: analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Aphidicolin Toxicity and Side Effects in Long-Term Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of aphidicolin in long-term cell culture.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving the long-term culture of cells with this compound.
Issue 1: Unexpectedly High Cell Death or Low Viability
-
Question: My cells are dying at a much higher rate than expected after this compound treatment. What could be the cause?
-
Answer: Several factors could contribute to excessive cell death.
-
Concentration: this compound's effects are highly concentration-dependent. While lower concentrations typically induce cell cycle arrest, higher concentrations can lead to apoptosis.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
-
Cell Type: Different cell lines exhibit varying sensitivities to this compound.[2] For instance, neuroblastoma cells have been shown to be selectively killed by this compound, while cell lines like HeLa, H9, A549, and Caco-2 show more moderate cytotoxicity.[2]
-
Duration of Exposure: Prolonged exposure to this compound, even at concentrations intended for synchronization, can lead to a loss of reproductive capacity and cell viability.[3] Long-term administration (more than 48 hours) has been shown to result in a noticeable loss of reproductive capacity in HeLa cells.
-
Cellular Stress: this compound induces replication stress, which can trigger DNA damage response pathways and ultimately lead to apoptosis.
-
Issue 2: Altered Cell Morphology
-
Question: I have observed significant changes in my cells' morphology after long-term this compound treatment. Is this normal?
-
Answer: Yes, morphological changes are a known side effect of long-term this compound exposure.
-
Golgi Complex Alterations: Long-term administration of this compound (more than 48 hours) can induce disfigurement of the Golgi complex's characteristic mesh-like structure. In some cells, the fragmented Golgi complex may form a ring around the nucleus.
-
Microtubule Disorganization: this compound treatment can also lead to changes in the distribution of microtubules and an increase in the number of centrosomes. Cells may lose their distinct perinuclear microtubule organizing center (MTOC).
-
Issue 3: Inconsistent or Ineffective Cell Cycle Synchronization
-
Question: I am using this compound to synchronize my cells at the G1/S boundary, but the synchronization is not efficient. What can I do?
-
Answer: Achieving high synchronization efficiency requires careful optimization.
-
Reversibility: this compound is a reversible inhibitor of eukaryotic nuclear DNA replication. However, the ease of reversal can depend on the cell line and the duration of the block. Ensure you are thoroughly washing the cells to remove this compound and allowing sufficient time for them to re-enter the cell cycle.
-
Double Block: For tighter synchronization, a double-block protocol can be employed. This typically involves an initial block with this compound, followed by a release and then a second block.
-
Cell Density: Ensure that cells are at an appropriate density. Confluent cultures may not synchronize as effectively. A common protocol involves blocking cells by confluence arrest, replating them at a lower density, and then treating them with this compound.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about this compound toxicity and its effects in long-term culture.
-
Q1: What is the primary mechanism of action of this compound?
-
This compound is a specific inhibitor of B-family DNA polymerases, particularly DNA polymerase alpha and delta in eukaryotic cells. It functions by competitively inhibiting the incorporation of dCTP, thereby blocking DNA replication. This inhibition leads to cell cycle arrest, primarily at the G1/S boundary or in the early S phase.
-
-
Q2: What are the typical concentrations of this compound used in cell culture?
-
The effective concentration of this compound varies significantly depending on the cell line and the intended application.
-
For cell cycle synchronization , concentrations typically range from 0.5 µg/ml to 5 µg/ml.
-
For cytotoxicity studies , higher concentrations may be used, but it's essential to determine the IC50 for your specific cell line. For example, in AtT-20 cells, this compound at concentrations of 100 nM to 10 µM inhibited cell proliferation.
-
-
-
Q3: What are the known long-term side effects of this compound on cultured cells?
-
Long-term exposure (e.g., >48 hours) can lead to:
-
Loss of reproductive capacity: Even if cells remain viable during treatment, their ability to proliferate can be significantly reduced after prolonged exposure.
-
Apoptosis: this compound can induce programmed cell death, particularly at higher concentrations or after extended exposure.
-
Morphological changes: As detailed in the troubleshooting section, alterations to the Golgi apparatus and microtubules are common.
-
Genomic instability: By inducing replication stress, this compound can lead to DNA damage and chromosomal aberrations.
-
-
-
Q4: Can this compound affect DNA repair mechanisms?
-
Yes, this compound can inhibit some forms of DNA repair. It has been shown to prevent the rejoining of single-strand breaks formed during the excision repair process. This property is sometimes exploited to enhance the efficacy of DNA-damaging chemotherapeutic agents.
-
-
Q5: How does this compound-induced toxicity relate to the p53 pathway?
-
In some cell types, this compound-induced cell proliferation inhibition and apoptosis are mediated through the p53 pathway. For example, in AtT-20 cells, this compound treatment increased the levels of p53 and the stress response gene GADD45β, a downstream target of p53.
-
Quantitative Data Summary
The following table summarizes the effects of this compound across different cell lines and experimental conditions.
| Cell Line | Concentration | Duration of Treatment | Observed Effect | Reference |
| Human Fibroblasts | 0.5 - 5 µg/ml | 1 - 24 hours | Reduced DNA synthesis. | |
| AtT-20 (corticotroph tumor cells) | 100 nM - 10 µM | 48 hours | Inhibition of cell proliferation via the p53-GADD45β pathway. | |
| AtT-20 (corticotroph tumor cells) | 1 µM | 24 hours | Induction of apoptosis. | |
| HeLa Cells | 5 µg/ml | > 48 hours | Cell cycle arrest at G1/S, loss of reproductive capacity, Golgi and microtubule alterations. | |
| HeLa Cells | 0.5 µg/ml | > 48 hours | Cell cycle arrest at G2/M, loss of reproductive capacity, Golgi and microtubule alterations. | |
| Chronic Lymphocytic Leukemia (CLL) cells | 3 µM | 4 days | Negligible cytotoxicity when used alone, but sensitized cells to purine analogs. | |
| Ehrlich Ascites Tumour Cells | 0.02 - 2 µg/ml | Not specified | Strong inhibition of DNA synthesis and loss of cell proliferation ability. |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in a complete culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add MTT solution (5 mg/ml in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of the PI stain.
Visualizations
References
- 1. This compound inhibits cell proliferation via the p53-GADD45β pathway in AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound induces alterations in Golgi complex and disorganization of microtubules of HeLa cells upon long-term administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aphidicolin-Induced DNA Damage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Aphidicolin while minimizing the risk of inducing DNA damage. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and quantitative data to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a reversible inhibitor of eukaryotic DNA polymerase α and, to a lesser extent, DNA polymerase δ.[1][2] It functions by competing with dCTP during DNA synthesis, which effectively stalls the progression of replication forks.[2] This property makes it a widely used agent for synchronizing cells at the G1/S boundary of the cell cycle.[3][4]
Q2: How does this compound cause DNA damage?
While this compound is a potent tool for cell cycle synchronization, its mechanism of action—stalling replication forks—can induce replication stress. If this stress is prolonged or excessive, it can lead to the collapse of these replication forks, resulting in the formation of DNA double-strand breaks (DSBs). The accumulation of DSBs is a form of DNA damage that can trigger a cellular DNA damage response (DDR), and in some cases, lead to apoptosis.
Q3: What is the primary cellular pathway that responds to this compound-induced replication stress?
The primary pathway activated in response to this compound-induced replication stress is the ATR/Chk1 signaling cascade. ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated by the presence of single-stranded DNA coated with Replication Protein A (RPA), which forms at stalled replication forks. Activated ATR then phosphorylates and activates the downstream kinase Chk1, which in turn mediates cell cycle arrest and helps to stabilize the stalled replication forks, preventing their collapse into DSBs.
Q4: Can this compound-induced DNA damage be avoided?
Yes, with careful optimization of experimental conditions, this compound-induced DNA damage can be significantly minimized. Key strategies include using the lowest effective concentration of this compound for the shortest necessary duration, and potentially supplementing the culture medium with nucleosides to alleviate replication stress.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of γH2AX staining (indicating significant DNA damage) after this compound treatment. | - this compound concentration is too high.- Treatment duration is too long.- The cell line is particularly sensitive to replication stress. | - Perform a dose-response curve to determine the minimal effective concentration for synchronization (See Table 1).- Reduce the incubation time with this compound.- Consider supplementing the media with nucleosides to support DNA replication and reduce fork stalling (See Protocol 3).- Ensure you are using a validated protocol for your specific cell line. |
| Poor cell synchronization after this compound release. | - this compound concentration is too low.- The release from the block was not efficient.- Asynchronous cell population at the start of the experiment. | - Increase the this compound concentration in small increments.- Ensure complete removal of this compound by washing the cells thoroughly with fresh, pre-warmed media.- For some cell lines, a double-block (e.g., thymidine followed by this compound) may improve synchrony. |
| Increased cell death following this compound treatment. | - Excessive DNA damage leading to apoptosis.- Off-target effects at very high concentrations. | - Lower the this compound concentration and/or treatment time.- Confirm cell viability using methods such as Trypan Blue exclusion or a live/dead cell assay.- Ensure the this compound stock solution is properly prepared and stored to avoid degradation products that could be more toxic. |
| Variability in results between experiments. | - Inconsistent cell density at the time of treatment.- Variations in this compound stock concentration.- Inconsistent incubation times. | - Plate a consistent number of cells for each experiment and ensure they are in the exponential growth phase.- Prepare a large batch of this compound stock solution, aliquot, and store at -20°C to ensure consistency.- Use a precise timer for all incubation steps. |
Quantitative Data: this compound Concentrations for Cell Synchronization
The optimal concentration and duration of this compound treatment are cell-line dependent. The following table provides a summary of concentrations used in various studies to achieve cell cycle synchronization with considerations for minimizing DNA damage. It is highly recommended to perform an optimization experiment for your specific cell line.
| Cell Line | This compound Concentration | Treatment Duration | Outcome/Notes | Reference(s) |
| RPE1 (human retinal pigment epithelial) | 2.5 - 10 µg/mL | 24 hours | Effectively arrested cells in early S phase. | |
| DLD-1 (human colorectal adenocarcinoma) | 6 µM | 24 hours | Achieved G0/G1 block with subsequent release into S phase. | |
| HEK293T (human embryonic kidney) | 1 µg/mL | 16 hours | Used for synchronization to increase Homology Directed Repair (HDR) efficiency. | |
| HeLa (human cervical cancer) | 5 µg/mL | 12-24 hours | Effective for G1/S boundary synchronization. | |
| Human Neonatal Fibroblasts | Not specified | Not specified | Increased total gene editing and HDR. |
Key Experimental Protocols
Protocol 1: Cell Cycle Synchronization with Minimized DNA Damage
This protocol provides a general framework for synchronizing cells at the G1/S boundary using this compound.
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Cell Plating: Plate cells at a density that will ensure they are in the exponential growth phase and will not become confluent during the experiment.
-
This compound Treatment:
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Prepare a stock solution of this compound in DMSO (e.g., 5 mg/mL) and store at -20°C.
-
Add this compound to the cell culture medium to the desired final concentration (refer to Table 1 and optimize for your cell line).
-
Incubate the cells for the desired duration (e.g., 16-24 hours).
-
-
Release from G1/S Block:
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Aspirate the this compound-containing medium.
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Wash the cells twice with pre-warmed, sterile PBS.
-
Add fresh, pre-warmed complete culture medium.
-
-
Time Course Analysis: Collect cells at various time points after release to analyze cell cycle progression by flow cytometry.
Protocol 2: Detection of DNA Damage using γH2AX Immunofluorescence Staining
This protocol details the steps to visualize and quantify DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX) foci.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound as described in Protocol 1. Include positive (e.g., etoposide-treated) and negative (untreated) controls.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
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Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
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Blocking: Wash the cells three times with PBS and then block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the cells with a primary antibody against γH2AX diluted in 1% BSA/PBS overnight at 4°C.
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Wash the cells three times with PBS.
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Incubate with a fluorescently-labeled secondary antibody diluted in 1% BSA/PBS for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
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Wash the cells three times with PBS.
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Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
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Visualize and capture images using a fluorescence microscope. The number of γH2AX foci per nucleus can be quantified using image analysis software such as ImageJ/Fiji.
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Protocol 3: Mitigating DNA Damage with Nucleoside Supplementation
Supplementing the culture medium with nucleosides can help alleviate replication stress by providing the necessary building blocks for DNA synthesis.
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Prepare Nucleoside Stock: Prepare a 100x nucleoside stock solution containing adenosine, guanosine, cytidine, uridine, and thymidine. A commercially available solution can also be used.
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Co-treatment: During the this compound treatment period, supplement the cell culture medium with the nucleoside solution at a 1x final concentration.
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Analysis: After the experiment, assess DNA damage levels (e.g., using γH2AX staining as in Protocol 2) and compare them to cells treated with this compound alone.
Visualizations
Signaling Pathway
Caption: this compound-induced replication stress and the ATR/Chk1 DNA damage response pathway.
Experimental Workflow
Caption: Workflow for cell synchronization and DNA damage assessment after this compound treatment.
References
Aphidicolin Technical Support Center: Solubility, Stability, and Experimental Best Practices
Welcome to the Aphidicolin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the use of this compound in cell culture experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tetracyclic diterpenoid antibiotic that acts as a specific and reversible inhibitor of B-family DNA polymerases, primarily DNA polymerase α and δ, in eukaryotic cells.[1][2] This inhibition blocks DNA replication, leading to cell cycle arrest at the G1/S border or in the early S phase.[1][3] It does not significantly affect DNA polymerase β or γ.
Q2: What are the recommended solvents for dissolving this compound?
This compound is poorly soluble in water. The recommended solvent for preparing stock solutions for cell culture applications is dimethyl sulfoxide (DMSO). It is also soluble in methanol and ethanol.
Q3: What is the recommended storage procedure for this compound powder and stock solutions?
This compound powder should be stored desiccated and protected from light at 2-8°C, where it is stable for up to three years. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months. Some sources suggest that DMSO stock solutions are stable for up to 2 months at -20°C. An ethanol solution is reported to be stable for at least one week at 4°C.
Q4: Is this compound stable in cell culture medium?
Q5: Can this compound treatment cause DNA damage?
Yes, by stalling replication forks, this compound can induce replication stress, which can lead to the activation of the DNA damage response (DDR). This is often characterized by the activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase signaling pathway. Prolonged exposure or high concentrations can lead to the collapse of replication forks and the formation of double-strand breaks.
Data Presentation: Solubility and Stock Solution Stability
Table 1: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | 25 mM to 100 mg/mL | |
| Methanol | Freely soluble | |
| Ethanol | 1 mg/mL | |
| Water | Poorly soluble |
Table 2: this compound Storage and Stability
| Form | Storage Temperature | Stability | Reference |
| Powder | 2-8°C (desiccated, protected from light) | 3 years | |
| In DMSO | -20°C | 1-2 months | |
| In DMSO | -80°C | 6 months | |
| In Ethanol | 4°C | At least 1 week |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell culture.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of DMSO to the this compound vial to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the corresponding mass of this compound, MW: 338.48).
-
Vortex gently until the this compound is completely dissolved. If needed, ultrasonic treatment can aid dissolution.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Synchronization with this compound
Objective: To synchronize asynchronous cells at the G1/S boundary of the cell cycle.
Materials:
-
Healthy, sub-confluent cell culture
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Complete cell culture medium
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This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Plate cells at a density that will not allow them to become confluent by the end of the experiment.
-
Allow cells to attach and grow for 24 hours.
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Prepare fresh complete culture medium containing the desired final concentration of this compound (a typical starting concentration is 1-5 µg/mL, but this should be optimized for your cell line).
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Aspirate the old medium from the cells and wash once with sterile PBS.
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Add the this compound-containing medium to the cells.
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Incubate the cells for the desired synchronization period (typically 12-24 hours). The optimal time should be determined empirically for each cell line.
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To release the cells from the block, aspirate the this compound-containing medium.
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Wash the cells twice with sterile PBS to ensure complete removal of this compound.
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Add fresh, pre-warmed complete culture medium.
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Cells will now proceed synchronously through the S phase. Samples can be collected at various time points to analyze different phases of the cell cycle.
Mandatory Visualizations
Caption: this compound's mechanism of action leading to cell cycle arrest.
References
Technical Support Center: Overcoming Aphidicolin Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to aphidicolin resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tetracyclic diterpene antibiotic that acts as a specific inhibitor of B-family DNA polymerases, particularly DNA polymerase α (Pol α), δ (Pol δ), and ε (Pol ε) in eukaryotic cells.[1][2] It functions by competing with dCTP for binding to the polymerase, thereby halting DNA replication and inducing cell cycle arrest at the G1/S border.[3][4]
Q2: What are the known mechanisms of resistance to this compound in cell lines?
The primary mechanisms of acquired resistance to this compound include:
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Alterations in DNA Polymerase α: Mutations in the gene encoding DNA polymerase α can lead to a decreased binding affinity of this compound to the enzyme.[5] This is the most commonly observed mechanism of resistance.
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Increased dNTP Pools: An increase in the intracellular concentration of deoxynucleoside triphosphates (dNTPs), particularly dCTP, can outcompete the inhibitory effect of this compound.
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Drug Efflux: Although less commonly documented specifically for this compound, overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (ABCB1), is a potential mechanism for reducing intracellular drug concentration.
Q3: How can I determine if my cell line has developed resistance to this compound?
Resistance to this compound is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental, sensitive cell line. A resistant phenotype is confirmed when the IC50 of the treated cell line is substantially higher than that of the control.
Q4: Can this compound be used to overcome resistance to other chemotherapeutic agents?
Yes, this compound's inhibitory effect on DNA repair pathways can be exploited to sensitize cancer cells to other DNA-damaging agents. By inhibiting DNA polymerases involved in nucleotide excision repair (NER), this compound can enhance the efficacy of drugs like purine analogs (e.g., fludarabine) and platinum-based compounds (e.g., cisplatin).
Troubleshooting Guide
Problem 1: My cell line shows increasing tolerance to this compound, requiring higher concentrations to achieve the desired effect (e.g., cell cycle synchronization).
| Possible Cause | Troubleshooting Steps |
| Development of Resistance | 1. Determine the IC50: Perform a dose-response curve and calculate the IC50 value for your current cell line and compare it to the parental line. A significant increase confirms resistance. 2. Sequence DNA Polymerase α: Analyze the coding sequence of the POLA1 gene for mutations known to confer this compound resistance. 3. Quantify dNTP Pools: Measure the intracellular dNTP concentrations to check for elevated levels, particularly dCTP. 4. Assess Efflux Pump Activity: Use efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if sensitivity to this compound is restored. |
| Drug Inactivation | 1. Check Drug Stock: Ensure your this compound stock solution is properly stored (typically at -20°C, protected from light) and has not expired. Prepare fresh dilutions for each experiment. |
Problem 2: I am observing unexpected off-target effects or high levels of cytotoxicity at concentrations that were previously non-toxic.
| Possible Cause | Troubleshooting Steps |
| Cell Line Contamination | 1. Authenticate Cell Line: Perform cell line authentication (e.g., short tandem repeat profiling) to ensure you are working with the correct cell line. 2. Test for Mycoplasma: Mycoplasma contamination can alter cellular responses to drugs. |
| Solvent Toxicity | 1. Vehicle Control: Ensure you have a vehicle control (e.g., DMSO) at the same concentration as your highest this compound dose to rule out solvent-induced cytotoxicity. |
| Cellular Stress | 1. Optimize Culture Conditions: Ensure cells are healthy and not under stress from over-confluency, nutrient depletion, or other suboptimal culture conditions. |
Data Presentation
Table 1: Comparison of this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Primary Resistance Mechanism |
| Chinese Hamster V79 | ~0.1 | > 0.6 | >6 | Altered DNA Polymerase α |
| Chinese Hamster Ovary (CHO) | Not specified | Not specified | Not specified | Altered DNA Polymerase α |
| Human Chronic Lymphocytic Leukemia (CLL) Cells | 4.5 ± 1.2 (Fludarabine) | 1.0 ± 0.2 (Fludarabine + 3µM this compound) | 4.5-fold sensitization | Inhibition of DNA Repair |
| Human Ovarian Carcinoma (A2780) | Not specified | Not specified | Not specified | Inhibition of DNA Repair (in combination with other agents) |
Note: Data for CLL and A2780 cells demonstrate sensitization to other drugs by this compound, not direct resistance to this compound itself.
Experimental Protocols
Protocol for Determining the IC50 of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay such as the MTT assay.
Materials:
-
This compound-sensitive and suspected resistant cell lines
-
Complete cell culture medium
-
96-well plates
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This compound stock solution (e.g., in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
-
Protocol for Assessing DNA Polymerase α Activity
This protocol provides a general method to measure the activity of DNA polymerase α, which can be adapted to compare sensitive and resistant cell lines.
Materials:
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Cell lysates from sensitive and resistant cell lines
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Activated DNA template (e.g., calf thymus DNA treated with DNase I)
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Reaction buffer (containing Tris-HCl, MgCl2, and DTT)
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dNTP mixture (dATP, dGTP, dTTP)
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Radioactively labeled dCTP (e.g., [α-³²P]dCTP)
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This compound solution
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Trichloroacetic acid (TCA)
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Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare Cell Lysates: Lyse the cells and prepare a clarified supernatant containing the DNA polymerase activity.
-
Set up the Reaction: In a microcentrifuge tube, combine the cell lysate, activated DNA template, reaction buffer, and the dNTP mixture.
-
Initiate the Reaction: Add the radioactively labeled dCTP to start the reaction. For inhibition studies, pre-incubate the lysate with this compound before adding the labeled dCTP.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
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Stop the Reaction: Terminate the reaction by adding cold TCA.
-
Precipitation and Washing: Precipitate the DNA on ice and collect it on glass fiber filters. Wash the filters with TCA and ethanol to remove unincorporated nucleotides.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the polymerase activity (amount of incorporated radioactivity) between the sensitive and resistant cell lysates in the presence and absence of this compound.
Visualizations
Caption: Mechanisms of cellular resistance to this compound.
Caption: Troubleshooting workflow for decreased this compound efficacy.
Caption: this compound in combination therapy to overcome drug resistance.
References
- 1. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 2. Extracting and Measuring dNTP Pools in Saccharomyces cerevisiae | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantitative solid-phase assay to measure deoxynucleoside triphosphate pools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of DNA replication and cell proliferation in eukaryotes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.emory.edu [med.emory.edu]
Technical Support Center: Aphidicolin Washout and Cell Cycle Reentry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell cycle synchronization using aphidicolin, with a focus on challenges related to washout and subsequent reentry into the cell cycle.
Troubleshooting Guides
This section provides solutions to specific problems researchers may face during this compound-based cell synchronization experiments.
Problem 1: Poor synchronization after this compound washout.
Q1: My cells do not appear to be synchronously re-entering the cell cycle after washing out this compound. What could be the cause?
A1: Several factors can contribute to poor synchronization following this compound release. These include:
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Suboptimal this compound Concentration: The concentration of this compound required for effective G1/S arrest can be cell-line dependent. It is crucial to determine the optimal concentration empirically for your specific cell line.
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Incomplete Washout: Residual this compound can impede synchronous entry into S-phase. Ensure a thorough washout procedure is followed.
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Extended Incubation Time: Prolonged exposure to this compound can lead to cellular stress and a heterogeneous response upon release.[1]
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Cell Health: Unhealthy or senescent cells may not respond uniformly to the synchronizing agent.
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response curve to identify the minimum concentration of this compound that effectively arrests the majority of cells at the G1/S boundary without causing significant cytotoxicity.
-
Improve Washout Procedure: Increase the number and volume of washes with pre-warmed, serum-free media followed by washes with complete media. A common protocol involves at least two washes with phosphate-buffered saline (PBS) and one wash with fresh culture medium.[2]
-
Optimize Incubation Time: Test different incubation times (e.g., 12, 16, 24 hours) to find the shortest duration that achieves a tight G1/S block.
-
Assess Cell Viability: Before and after this compound treatment, assess cell viability using methods like Trypan Blue exclusion or a commercial viability assay.
Problem 2: Low cell viability after this compound treatment and washout.
Q2: I am observing a significant decrease in cell viability after the this compound synchronization protocol. How can I mitigate this?
A2: this compound can induce apoptosis and cytotoxicity, particularly with prolonged exposure or high concentrations.[3][4]
Troubleshooting Steps:
-
Reduce this compound Concentration and Incubation Time: As with improving synchronization, optimizing these parameters is key to minimizing toxicity. Use the lowest effective concentration for the shortest possible duration.
-
Monitor for Apoptosis: Use assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis.[4] If apoptosis is high, further optimization of this compound treatment is necessary.
-
Ensure Proper Cell Culture Conditions: Maintain optimal cell culture conditions (e.g., pH, temperature, CO2 levels) throughout the experiment to minimize additional stress on the cells.
Problem 3: Cells arrest in S-phase or show delayed entry into mitosis after washout.
Q3: After this compound washout, my cells seem to progress through S-phase very slowly or fail to enter mitosis efficiently. What is happening?
A3: This can be a sign of an activated DNA damage response (DDR) or incomplete reversal of the this compound block. This compound-induced replication stress can activate the ATR/ATM signaling pathways, leading to cell cycle checkpoint activation.
Troubleshooting Steps:
-
Verify Complete Washout: Ensure no residual this compound is present.
-
Assess DNA Damage Response: Perform Western blotting for key DDR markers like phosphorylated H2AX (γH2AX), p53, and p21. Elevated levels of these proteins indicate an active checkpoint.
-
Allow for Sufficient Recovery Time: Cells may require a longer recovery period after this compound washout to repair any DNA damage and resume normal cell cycle progression. Monitor cell cycle progression at multiple time points after release (e.g., 2, 4, 6, 8, 12, 24 hours).
-
Consider Alternative Synchronization Methods: If significant DDR is consistently observed, consider combining this compound with other synchronization agents (e.g., nocodazole) or using a different method altogether.
Frequently Asked Questions (FAQs)
Q4: How can I confirm that my this compound washout was successful?
A4: The most direct way is to monitor the progression of cells into and through S-phase. This can be achieved by:
-
Flow Cytometry: Analyze the DNA content of cells at various time points after washout. A synchronous wave of cells moving from G1 to S and then G2/M is indicative of a successful washout.
-
BrdU/EdU Incorporation: Pulse-labeling cells with BrdU or EdU at different times after washout will show a peak of incorporation as the synchronized population enters S-phase.
Q5: What is a typical time course for cell cycle reentry after this compound washout?
A5: The kinetics of cell cycle reentry are cell-line dependent. However, a general timeline for many cell types is as follows:
-
0-4 hours post-washout: Cells begin to enter early S-phase.
-
4-8 hours post-washout: The majority of the synchronized population is in mid-to-late S-phase.
-
8-12 hours post-washout: Cells start entering the G2/M phase.
It is essential to perform a time-course experiment for your specific cell line to determine the precise kinetics.
Q6: Can I combine this compound with other cell cycle inhibitors for better synchronization?
A6: Yes, double-synchronization protocols are common. For example, a nocodazole block (to arrest cells in M-phase) followed by release and subsequent this compound treatment can yield a highly synchronized G1/S population. Another common method is a double thymidine block.
Q7: Does this compound treatment itself induce a DNA damage response?
A7: Yes, by stalling replication forks, this compound can induce replication stress, which in turn activates the DNA damage response (DDR) pathway. This is an important consideration when interpreting experimental results, as the observed effects may be a combination of the experimental treatment and the synchronization method itself.
Data Presentation
Table 1: Representative Cell Cycle Distribution of RPE1 Cells After this compound Washout.
| Time Post-Washout (5 µg/ml this compound) | % G1 Phase | % Early S Phase | % Late S Phase |
| 4 hours | ~20% | ~67% | ~10% |
| 6 hours | ~20% | ~49% | ~29% |
Data adapted from a study on RPE1 cells.
Table 2: Effect of this compound Concentration on Cell Viability in Chronic Lymphocytic Leukemia (CLL) Cells.
| Treatment | Duration | % Loss of Cell Viability (Mean ± SEM) |
| 3 µM this compound | 4 days | 5.6 ± 0.9 % |
Data adapted from a study on primary CLL cells.
Experimental Protocols
Protocol 1: Cell Cycle Synchronization with this compound and Analysis by Flow Cytometry
Objective: To synchronize cells at the G1/S boundary using this compound and monitor their reentry into the cell cycle by flow cytometry.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
Methodology:
-
Cell Seeding: Plate cells at a density that will not exceed 70-80% confluency by the end of the experiment.
-
This compound Treatment: Add this compound to the culture medium at the predetermined optimal concentration. Incubate for the optimized duration (e.g., 16-24 hours).
-
This compound Washout:
-
Aspirate the this compound-containing medium.
-
Wash the cells twice with an equal volume of pre-warmed, sterile PBS.
-
Wash the cells once with an equal volume of pre-warmed, serum-free medium.
-
Add fresh, pre-warmed complete culture medium to release the cells from the block (this is T=0).
-
-
Time-Course Collection: At various time points after washout (e.g., 0, 2, 4, 6, 8, 12, 24 hours), harvest the cells by trypsinization.
-
Cell Fixation:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining and Flow Cytometry:
-
Pellet the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution with RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Protocol 2: Western Blot Analysis of Cell Cycle Markers After this compound Release
Objective: To assess the expression of key cell cycle regulatory proteins following release from an this compound block.
Materials:
-
Synchronized cell populations (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin E1, anti-Cyclin B1, anti-phospho-Histone H3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Lysis: At each time point after this compound washout, wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the expression levels of Cyclin E1 (G1/S phase), Cyclin B1 (G2/M phase), and phospho-Histone H3 (mitosis) to monitor cell cycle progression. Use Actin as a loading control.
Mandatory Visualizations
Caption: this compound synchronization experimental workflow.
Caption: Troubleshooting logic for poor synchronization.
References
- 1. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits cell proliferation via the p53-GADD45β pathway in AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting DNA repair with this compound sensitizes primary chronic lymphocytic leukemia cells to purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
Aphidicolin treatment causing unexpected cell cycle arrest
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cell cycle arrest following aphidicolin treatment.
Troubleshooting Guide
Q1: My cells are irreversibly arrested and show signs of cytotoxicity after this compound treatment. What went wrong?
A1: Irreversible cell cycle arrest and cytotoxicity following this compound treatment are common issues that can arise from several factors. This compound, a reversible inhibitor of DNA polymerase α and δ, can induce replication stress, leading to DNA damage and apoptosis if not optimized for your specific cell line and experimental conditions.[1]
Possible Causes and Solutions:
-
High Concentration of this compound: The optimal concentration of this compound is highly cell-line dependent. A concentration that effectively synchronizes one cell line may be toxic to another.[2]
-
Solution: Perform a dose-response experiment to determine the minimal concentration of this compound that induces cell cycle arrest without significant cytotoxicity. Start with a low concentration (e.g., 0.1 µM) and titrate up to a higher concentration (e.g., 10 µM), monitoring both cell cycle profiles and viability.
-
-
Prolonged Treatment Duration: Extended exposure to this compound can lead to the accumulation of DNA damage and trigger apoptotic pathways.[3]
-
Solution: Optimize the treatment duration. For many cell lines, a 12-24 hour incubation is sufficient for synchronization.[4] Test shorter incubation times to see if effective synchronization can be achieved with reduced toxicity.
-
-
Cell Line Sensitivity: Some cell lines, particularly those with underlying defects in DNA damage response pathways, are inherently more sensitive to this compound.
-
Solution: If your cell line is particularly sensitive, consider using a lower concentration of this compound in combination with another synchronization method, such as a double thymidine block.
-
Q2: After washing out this compound, my cells do not re-enter the cell cycle synchronously. Why is this happening?
A2: A lack of synchronous re-entry into the cell cycle after this compound removal suggests that the block was either incomplete or that the cells have entered a state of irreversible arrest or senescence.
Possible Causes and Solutions:
-
Incomplete Inhibition: The concentration of this compound used may have been too low to arrest the entire cell population at the G1/S boundary.
-
Solution: Increase the this compound concentration in your optimization experiments. Analyze the cell cycle profile immediately after the treatment period to confirm that the majority of cells are arrested in the desired phase.
-
-
Activation of DNA Damage Checkpoints: this compound-induced replication stress can activate the ATR signaling pathway, leading to the phosphorylation of Chk1 and subsequent cell cycle arrest. If the damage is extensive, the arrest may become permanent.
-
Solution: Assess for DNA damage markers such as γH2AX and phosphorylated p53 by Western blot. If significant DNA damage is detected, reduce the this compound concentration or treatment duration.
-
-
Inefficient Washout: Residual this compound after the washout step can prevent cells from re-entering the cell cycle.
-
Solution: Ensure a thorough washout procedure. Wash the cells at least twice with a warm, drug-free medium before adding fresh media.
-
Q3: My flow cytometry results show a significant sub-G1 peak after this compound treatment. What does this indicate?
A3: A sub-G1 peak in a cell cycle histogram is indicative of apoptosis, where the cellular DNA is fragmented.
Possible Causes and Solutions:
-
This compound-Induced Apoptosis: As mentioned, high concentrations or prolonged exposure to this compound can trigger apoptosis.
-
Solution: Confirm apoptosis using a more specific assay, such as Annexin V and Propidium Iodide (PI) staining. If apoptosis is confirmed, reduce the this compound concentration and/or treatment time. The goal is to find a balance that arrests the cell cycle without inducing significant cell death.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a tetracyclic diterpene antibiotic that specifically inhibits DNA polymerase α and, to a lesser extent, DNA polymerase δ in eukaryotic cells. It acts by competing with dCTP for the nucleotide-binding site on the polymerase, thereby halting DNA replication and arresting cells at the G1/S boundary of the cell cycle.
Q2: How can I be sure that my this compound stock solution is active?
A2: this compound is light-sensitive and should be stored protected from light. To test the activity of your stock solution, treat a sensitive cell line with a known effective concentration and analyze the cell cycle profile by flow cytometry. A significant increase in the G1/S population compared to an untreated control will confirm its activity.
Q3: Can I use this compound in combination with other cell cycle synchronization agents?
A3: Yes, this compound is often used in combination with other methods to improve synchronization efficiency. A common technique is a double thymidine block followed by a shorter this compound treatment to achieve a tighter G1/S arrest.
Q4: What are the key markers to check for off-target effects of this compound?
A4: The primary off-target effect to monitor is the induction of a DNA damage response. Key protein markers to assess by Western blot include:
-
γH2AX (phosphorylated H2AX at Ser139): A sensitive marker for DNA double-strand breaks.
-
Phospho-p53 (e.g., at Ser15): Indicates activation of the p53 tumor suppressor protein in response to DNA damage.
-
Phospho-Chk1 (e.g., at Ser345): Shows activation of the ATR-Chk1 checkpoint pathway in response to replication stress.
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for Various Cell Lines
| Cell Line | Recommended Starting Concentration (µM) | Typical Incubation Time (hours) | Reference(s) |
| HeLa | 1 - 5 | 12 - 24 | |
| HEK293T | 0.5 - 2 | 16 - 24 | |
| Human Fibroblasts | 0.5 - 5 | 12 - 24 | |
| L1210 (murine leukemia) | 0.5 - 2 | 12 | |
| Neuroblastoma cell lines | 0.5 | 24 - 120 |
Note: These are starting recommendations. Optimal conditions must be determined empirically for your specific cell line and experimental setup.
Table 2: Troubleshooting Summary for Unexpected Cell Cycle Arrest
| Symptom | Possible Cause | Recommended Action |
| Irreversible arrest, high cytotoxicity | This compound concentration too high or treatment too long | Perform dose-response and time-course experiments. Assess viability with Trypan Blue or a viability dye. |
| Asynchronous re-entry into cell cycle | Incomplete block or DNA damage checkpoint activation | Increase this compound concentration. Check for DNA damage markers (γH2AX, p-p53). |
| Significant sub-G1 peak in flow cytometry | Apoptosis | Confirm with Annexin V/PI staining. Reduce this compound concentration/duration. |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
Procedure:
-
Harvest approximately 1 x 10^6 cells by trypsinization or scraping.
-
Wash the cells once with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes (can be stored for several days).
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
Western Blotting for DNA Damage Markers (γH2AX and p-p53)
This protocol is for detecting the expression of key proteins involved in the DNA damage response.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-γH2AX, anti-phospho-p53)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
Procedure:
-
Induce apoptosis in your cells with this compound as determined in your optimization experiments. Include positive and negative controls.
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Mandatory Visualizations
Caption: Mechanism of this compound-induced cell cycle arrest and potential off-target effects.
Caption: A logical workflow for troubleshooting unexpected this compound-induced cell cycle arrest.
References
Validation & Comparative
Validating Aphidicolin-Induced Cell Cycle Arrest: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals seeking to synchronize cell populations at the G1/S boundary, aphidicolin is a widely utilized tool. This guide provides a comprehensive comparison of this compound with other cell cycle synchronization agents, supported by experimental data and detailed protocols for validation by flow cytometry.
This compound, a tetracyclic diterpenoid, effectively induces cell cycle arrest at the G1/S transition or in early S phase by specifically inhibiting DNA polymerase α.[1][2][3] This reversible inhibition allows for the synchronization of cell cultures, a critical step for a multitude of studies in cancer biology, DNA repair, and drug discovery. This guide will delve into the validation of this compound-induced cell cycle arrest using flow cytometry, compare its efficacy with alternative methods, and provide detailed experimental procedures.
Comparison of this compound with Alternative G1/S Arrest Agents
The choice of a cell cycle synchronization agent depends on the specific experimental needs, cell type, and desired point of arrest. While this compound is a popular choice for G1/S blockage, several alternatives exist, each with its own mechanism of action, advantages, and disadvantages.
| Agent | Mechanism of Action | Typical Working Concentration | Advantages | Disadvantages |
| This compound | Inhibits DNA polymerase α[1][2] | 0.5 - 5 µg/mL | Reversible; highly specific for G1/S or early S phase arrest | Can induce DNA damage with prolonged exposure; effectiveness can be cell-type dependent |
| Hydroxyurea (HU) | Inhibits ribonucleotide reductase, depleting dNTP pools | 0.2 - 2 mM | Effective for S phase arrest; widely used | Can cause DNA damage and fork collapse; may not be as specific to the G1/S boundary as this compound |
| Mimosine | Plant amino acid that chelates iron, inhibiting DNA replication initiation | 100 - 400 µM | Reversibly arrests cells in late G1 phase | Mechanism is not fully understood; can have off-target effects |
| Double Thymidine Block | Excess thymidine inhibits DNA synthesis by feedback inhibition of dCTP production | 2 - 2.5 mM | A classic and effective method for G1/S synchronization | Can be toxic to some cell lines; requires two treatment rounds, making the protocol lengthy |
| Palbociclib (CDK4/6 inhibitor) | Inhibits Cyclin-Dependent Kinases 4 and 6, preventing G1 progression | 0.05 - 1 µM | Induces a more natural G1 arrest; used clinically | Arrests cells earlier in G1, not at the G1/S boundary; may not be suitable for all experimental designs |
Experimental Protocol: Validating this compound-Induced Cell Cycle Arrest by Flow Cytometry
This protocol outlines the key steps to treat cells with this compound and subsequently analyze the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells at a density that will allow them to be in the logarithmic growth phase at the time of treatment (typically 60-70% confluency).
-
This compound Treatment: Add this compound to the cell culture medium at the desired final concentration (e.g., 1-5 µg/mL). The optimal concentration and incubation time should be determined empirically for each cell line. A common treatment duration is 16-24 hours.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 300 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in PI staining solution (containing RNase A to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect at least 10,000-20,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.
-
Visualizing the Process and Pathway
To better understand the experimental process and the underlying molecular mechanism, the following diagrams are provided.
Caption: Experimental workflow for validating cell cycle arrest.
References
Confirming S Phase Block by Aphidicolin Using BrdU Staining: A Comparative Guide
For researchers in cell biology and drug development, achieving and confirming cell cycle synchronization is a critical step for a multitude of assays. Aphidicolin, a reversible inhibitor of DNA polymerase α and δ, is a widely used agent for arresting cells at the G1/S boundary or in early S phase.[1][2][3] The efficacy of this S phase block can be robustly validated by monitoring DNA synthesis using 5-bromo-2'-deoxyuridine (BrdU) incorporation, detected via immunofluorescent staining and analyzed by flow cytometry.
This guide provides a comparative overview of this compound-induced S phase synchronization and its confirmation with BrdU staining, alongside alternative methods. It includes detailed experimental protocols, supporting data, and visual workflows to assist researchers in selecting and implementing the most suitable technique for their experimental needs.
Comparison of S Phase Synchronization Methods
Several chemical agents can be used to synchronize cells in S phase. The choice of agent can impact synchronization efficiency, cell viability, and downstream applications. Below is a comparison of commonly used methods.
| Method | Mechanism of Action | Typical Synchronization Efficiency (S Phase Population) | Key Advantages | Potential Disadvantages |
| This compound | Reversible inhibitor of DNA polymerase α and δ.[1][2] | 70-80% arrest in early S phase. | Highly specific for DNA polymerase α and δ; Reversibility allows for synchronous re-entry into the cell cycle; Less interference with dNTP synthesis compared to other agents. | Can induce DNA damage response and replication stress; Synchronization efficiency can be cell-type dependent. |
| Double Thymidine Block | Excess thymidine inhibits ribonucleotide reductase, leading to a depletion of dCTP and arrest at the G1/S boundary. | ~70% arrest in G1 phase after the second block. | Well-established and effective for G1/S synchronization. | Time-intensive protocol; Can cause growth imbalance and chromosomal aberrations. |
| Hydroxyurea (HU) | Inhibits ribonucleotide reductase, depleting the dNTP pool and stalling DNA replication. | Lower efficiency in synchronizing cells in S phase compared to this compound washout. | Simple to use as it does not require a washout step for some applications. | Can induce significant replication stress and DNA damage; May not be as effective in achieving a tight synchronous block as this compound. |
Experimental Protocols
Protocol 1: S Phase Synchronization with this compound
This protocol describes the synchronization of mammalian cells in early S phase using this compound.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate cells at a density that will not allow them to become confluent during the experiment.
-
Allow cells to attach and grow for 24 hours.
-
Add this compound to the culture medium to a final concentration of 2.5-10 µg/mL. The optimal concentration should be determined empirically for each cell line.
-
Incubate the cells for 12-24 hours. This incubation time should be sufficient to allow cells in G2, M, and G1 to progress to the G1/S boundary.
-
To release the cells from the S phase block, aspirate the this compound-containing medium, wash the cells twice with warm PBS, and then add fresh, pre-warmed complete culture medium.
-
Cells will synchronously proceed through S phase. Samples can be collected at various time points post-release to analyze progression through the cell cycle. For example, a high percentage of cells are in early S phase 4 hours after release, and by 6 hours, a significant portion has progressed to late S phase.
Protocol 2: Confirmation of S Phase Block by BrdU Staining and Flow Cytometry
This protocol details the labeling of S phase cells with BrdU and subsequent analysis by flow cytometry.
Materials:
-
Synchronized or asynchronously growing cells
-
BrdU labeling solution (e.g., 10 µM in complete medium)
-
70% ethanol
-
2N HCl with 0.5% Triton X-100
-
0.1 M Sodium borate buffer (pH 8.5)
-
Anti-BrdU antibody (FITC-conjugated)
-
Propidium Iodide (PI) or 7-AAD staining solution with RNase A
-
Flow cytometer
Procedure:
-
BrdU Labeling: Add the BrdU labeling solution to the cells and incubate for 30 minutes to 2 hours at 37°C. The incubation time depends on the cell proliferation rate.
-
Cell Harvest: Harvest the cells by trypsinization, and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes on ice.
-
Denaturation: Centrifuge the fixed cells and resuspend the pellet in 1 mL of 2N HCl with 0.5% Triton X-100. Incubate for 30 minutes at room temperature to denature the DNA.
-
Neutralization: Add 3 mL of 0.1 M sodium borate buffer to neutralize the acid. Centrifuge and wash the cells once with PBS containing 1% BSA.
-
Antibody Staining: Resuspend the cells in a solution containing the anti-BrdU FITC-conjugated antibody and incubate for 1 hour at room temperature in the dark.
-
Total DNA Staining: Wash the cells once and resuspend in the PI or 7-AAD staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. BrdU-positive cells (FITC signal) represent the S phase population, while the PI/7-AAD signal indicates the total DNA content (G1, S, and G2/M phases).
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow.
Caption: Mechanism of this compound Action.
Caption: Workflow for S Phase Block Confirmation.
Conclusion
This compound is an effective and widely used tool for synchronizing cells in the early S phase. Its reversibility and specificity make it a valuable reagent for studying cell cycle-dependent events. Confirmation of the S phase block is crucial, and BrdU labeling followed by flow cytometry provides a robust and quantitative method for this purpose. While alternative synchronization methods exist, each with its own advantages and disadvantages, the combination of this compound treatment and BrdU analysis offers a reliable workflow for a broad range of applications in cellular and molecular biology research. Careful optimization of experimental conditions for the specific cell line under investigation is paramount to achieving high-quality, reproducible results.
References
A Head-to-Head Battle for Cell Cycle Control: Aphidicolin vs. Double Thymidine Block
A Comprehensive Guide to Synchronizing Cultured Cells for Research and Drug Development
In the intricate world of cellular biology, the ability to synchronize cell populations to a specific phase of the cell cycle is paramount for a multitude of experimental applications, from studying DNA replication and repair to investigating the efficacy of novel cancer therapeutics. Among the arsenal of chemical methods available, aphidicolin and the double thymidine block stand out as two of the most widely employed techniques for arresting cells at the G1/S transition or in the early S phase. This guide provides an in-depth, objective comparison of these two methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal synchronization strategy for their specific needs.
At a Glance: Key Differences and Mechanisms of Action
Both this compound and double thymidine block effectively halt the progression of the cell cycle at the G1/S boundary or in early S phase, but they achieve this through distinct mechanisms.
Double thymidine block relies on the principle of feedback inhibition. An excess of thymidine in the culture medium leads to an accumulation of deoxythymidine triphosphate (dTTP) within the cell. This high concentration of dTTP allosterically inhibits the enzyme ribonucleotide reductase, which is crucial for the synthesis of other deoxyribonucleotides (dCTP, dGTP, and dATP). The resulting depletion of the dCTP pool effectively stalls DNA synthesis, causing cells to accumulate at the G1/S border.[1][2] The "double" block protocol involves a timed release and re-application of thymidine to enhance the synchrony of the cell population.[3]
This compound , a tetracyclic diterpenoid antibiotic, takes a more direct approach. It is a specific and reversible inhibitor of DNA polymerases α and δ in eukaryotic cells.[2][4] By binding to these essential replicative enzymes, this compound directly prevents the initiation and elongation of new DNA strands, thereby arresting cells in the early S phase.
Quantitative Performance: A Data-Driven Comparison
The efficacy of a cell synchronization method is primarily judged by its ability to arrest a high percentage of cells at the desired cell cycle stage, its reversibility upon removal of the blocking agent, and its minimal off-target effects.
| Parameter | This compound | Double Thymidine Block |
| Point of Arrest | Early S Phase | G1/S Boundary |
| Synchronization Efficiency | Approximately 80% of RPE1 cells entered S phase 4-6 hours after a 24-hour treatment and washout. | Approximately 70% of RPE1 cells were arrested in the G1 phase after the second thymidine treatment. |
| Reversibility | Mitotic cells appeared approximately 9 hours after this compound washout in RPE1 cells. | Approximately 30% of RPE1 cells remained in the G1 phase 12 hours after the second thymidine washout. |
| Potential Side Effects | Can induce DNA damage response (phosphorylation of Chk1). May cause a modest increase in γH2AX immunofluorescence, primarily in early S-phase cells. | Can induce DNA damage response, including the phosphorylation of histone H2AX (γH2AX), and may lead to growth imbalance and unscheduled expression of cyclins. |
Visualizing the Mechanisms and Workflows
To better understand the practical application and underlying principles of each method, the following diagrams illustrate the respective signaling pathways and a typical experimental workflow.
Caption: Mechanisms of cell cycle arrest for this compound and Double Thymidine Block.
Caption: A generalized experimental workflow for cell synchronization.
Experimental Protocols: A Step-by-Step Guide
Double Thymidine Block Protocol (for a 10 cm dish of H1299 cells)
-
Initial Seeding: Plate H1299 cells at a confluence of 20-30% in a 10 cm culture dish containing 10 ml of RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Overnight Incubation: Incubate the cells at 37°C overnight.
-
First Thymidine Block: Add thymidine to a final concentration of 2 mM.
-
Incubation: Culture the cells in a tissue culture incubator at 37°C for 18 hours.
-
Release: Remove the thymidine-containing medium and wash the cells twice with 10 ml of pre-warmed 1x PBS.
-
Fresh Medium: Add 10 ml of pre-warmed fresh medium and incubate for 9 hours at 37°C.
-
Second Thymidine Block: Add a second round of thymidine to a final concentration of 2 mM.
-
Final Incubation: Culture the cells for another 18 hours at 37°C. The cells are now synchronized at the G1/S boundary.
-
Release for Experiments: To release the cells into the cell cycle, wash with pre-warmed 1x PBS and incubate in fresh medium. Cells can be collected at various time points for analysis.
This compound Synchronization Protocol (General)
Note: Optimal concentrations and incubation times can vary significantly between cell lines and should be determined empirically.
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and enter the exponential growth phase.
-
This compound Treatment: Add this compound to the culture medium at a final concentration typically ranging from 1 to 5 µg/ml.
-
Incubation: Incubate the cells for a period of 16 to 24 hours. This duration allows cells that are in G2, M, and G1 to progress and accumulate at the early S phase.
-
Release: To release the block, wash the cells twice with pre-warmed PBS and replace the medium with fresh, pre-warmed culture medium.
-
Progression and Collection: Cells will synchronously progress through the S phase. For studies in early S phase, cells can be collected within 4 hours of release. For late S phase studies, collection can occur after 6 hours or more.
Choosing the Right Tool for the Job: Advantages and Disadvantages
Caption: Advantages and Disadvantages of this compound and Double Thymidine Block.
Conclusion: Making an Informed Decision
The choice between this compound and double thymidine block is not always straightforward and depends heavily on the specific experimental goals, the cell type being used, and the downstream applications.
Double thymidine block is a robust and well-documented method for achieving a G1/S boundary arrest. However, its multi-step nature makes it more time-consuming, and the potential for inducing a significant DNA damage response is a critical consideration, especially for studies sensitive to cellular stress pathways.
This compound offers a simpler, single-treatment protocol and can yield a high degree of synchrony in the early S phase. While it also has the potential to activate DNA damage signaling, some evidence suggests it may do so to a lesser extent or through different pathways than thymidine. Its reversibility appears to be efficient, though the time to re-enter the cell cycle should be empirically determined for the specific cell line.
Ultimately, for any new cell line or experimental system, it is highly recommended to perform pilot experiments to optimize the concentration and timing for each method and to assess the degree of synchronization and potential side effects using techniques such as flow cytometry for DNA content and immunofluorescence for DNA damage markers like γH2AX. This empirical approach will ensure the selection of the most appropriate and effective synchronization method for generating reliable and reproducible data.
References
- 1. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis [mdpi.com]
- 2. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. A comparison of the effects of this compound and other inhibitors on topoisomerase II-directed cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aphidicolin and Nocodazole for Cell Cycle Synchronization
For researchers in cell biology and drug development, achieving cell cycle synchrony is a critical step for studying stage-specific cellular events. Aphidicolin and nocodazole are two of the most widely used chemical agents for reversibly arresting cells at distinct phases of the cell cycle. This guide provides an objective comparison of their mechanisms, performance, and experimental protocols, supported by experimental data, to aid in the selection of the appropriate agent for your research needs.
Overview and Mechanism of Action
This compound and nocodazole achieve cell cycle arrest through fundamentally different mechanisms, targeting distinct cellular processes.
This compound is a tetracyclic diterpenoid antibiotic that specifically and reversibly inhibits DNA polymerase α and δ in eukaryotic cells.[1][2] By interfering with the primary enzymes responsible for DNA replication, this compound effectively blocks the cell cycle at the G1/S boundary or in the early S phase.[1][3] This action induces replication stress, which can activate the ATR kinase pathway.[4] Because it does not interfere with mitochondrial DNA synthesis, RNA, or protein synthesis, it offers a targeted approach to halting nuclear DNA replication.
Nocodazole is a synthetic antineoplastic agent that disrupts the polymerization of microtubules. Microtubules are essential components of the mitotic spindle, which is required for proper chromosome segregation during mitosis. By binding to β-tubulin, nocodazole prevents the formation of functional spindles. This lack of microtubule attachment to kinetochores activates the Spindle Assembly Checkpoint (SAC), leading to a robust arrest in the G2/M phase of the cell cycle.
| Feature | This compound | Nocodazole |
| Molecular Target | DNA Polymerase α and δ | β-tubulin |
| Phase of Arrest | G1/S Boundary or Early S Phase | G2/M Phase |
| Mechanism | Inhibition of DNA replication | Disruption of microtubule polymerization |
| Checkpoint Activated | DNA Replication Stress Response (ATR pathway) | Spindle Assembly Checkpoint (SAC) |
| Reversibility | Reversible upon washout | Rapidly reversible upon washout |
Data Presentation: Performance and Efficacy
The effectiveness of a synchronizing agent is determined by its ability to arrest a high percentage of cells in the desired phase with minimal cytotoxicity.
Table 2: Synchronization Efficiency
The percentage of cells arrested in the target phase is typically quantified using flow cytometry analysis of DNA content. Efficiency can be cell-type dependent.
| Agent | Cell Type | Concentration | Duration | % Cells in Target Phase | Reference |
| This compound | Crypthecodinium cohnii | 30 µM | 15 hours | ~80% in S phase | |
| This compound | Human Pluripotent Stem Cells (hPSCs) | 2 µg/mL | 12 hours | ~85% in S phase | |
| This compound | Pea Root Meristem | Not specified | Not specified | ~50% in early S phase | |
| Nocodazole | Human Pluripotent Stem Cells (hPSCs) | 100 ng/mL | 16 hours | >90% in G2/M | |
| Nocodazole | U-2 OS Cells | 0.17 µM | 20 hours | Clear G2/M block observed | |
| Nocodazole | MCF-7 Cells | 250 nM | 24 hours | Significant G2/M arrest |
Table 3: Effects on Cell Viability and Cellular Stress
Prolonged exposure to cell cycle inhibitors can induce stress and apoptosis. It is crucial to optimize treatment duration to maximize synchronization while maintaining cell health.
| Agent | Observation | Key Findings | Reference |
| This compound | Replication Stress | Induces phosphorylation of histone H2AX (γH2AX), a marker of DNA damage response, through ATR activation. Low doses can cause replication fork stalling, leading to DNA damage if not resolved. | |
| This compound | Cytotoxicity | Exhibits modest cytotoxicity towards several normal and cancer cell lines but can selectively kill neuroblastoma cells. Can induce apoptosis through the p53-GADD45β pathway in some cell types. | |
| Nocodazole | Apoptosis | Prolonged mitotic arrest (typically >12-18 hours) due to nocodazole treatment often results in apoptosis. | |
| Nocodazole | Cell Viability (MTT Assay) | In one study, treatment of cells with 250 nM nocodazole showed a time-dependent decrease in viability over a 72-hour period. | |
| Nocodazole | Pluripotency Markers | In human embryonic stem cells, nocodazole treatment was found to decrease the expression of pluripotency markers Nanog and Oct4. |
Experimental Protocols
The following are generalized protocols for cell synchronization. Researchers should optimize concentrations and incubation times for their specific cell line and experimental goals.
Protocol 1: Synchronization at the G1/S Boundary with this compound
This protocol is designed to arrest cells in the early S phase.
-
Cell Plating: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency by the end of the experiment.
-
This compound Treatment: Add this compound to the culture medium at a final concentration typically ranging from 1 to 10 µg/mL. A common starting point is 5 µg/mL.
-
Incubation: Incubate the cells for 12 to 24 hours. The optimal time depends on the length of the cell cycle for the specific cell line.
-
Release from Arrest: To release the cells from the G1/S block, gently wash the cells twice with pre-warmed, drug-free culture medium.
-
Synchronous Progression: Add fresh, pre-warmed culture medium and return the cells to the incubator. The cells will now proceed synchronously through the S, G2, and M phases.
-
Analysis: Harvest cells at various time points post-release to analyze specific cell cycle events. Confirm synchronization efficiency by flow cytometry.
Protocol 2: Synchronization at the G2/M Phase with Nocodazole
This protocol arrests cells in mitosis, which is useful for studying mitotic events or for collecting a highly pure G1 population upon release.
-
Cell Plating: Plate cells as described in the this compound protocol.
-
Nocodazole Treatment: Add nocodazole to the culture medium. Typical concentrations range from 40 to 200 ng/mL (approximately 0.13 to 0.66 µM). A common starting point is 50-100 ng/mL.
-
Incubation: Incubate the cells for 12 to 18 hours. Avoid excessively long incubation times to prevent apoptosis.
-
Release from Arrest (Mitotic Shake-off):
-
For adherent cells, mitotic cells round up and detach slightly. They can be collected by gently shaking the culture plate and collecting the culture medium (mitotic shake-off).
-
Centrifuge the collected medium, discard the supernatant containing nocodazole, and wash the cell pellet with fresh medium.
-
-
Synchronous Progression: Resuspend the washed cells in fresh, pre-warmed medium and re-plate them. These cells will exit mitosis and enter the G1 phase in a highly synchronized manner.
-
Analysis: Collect cells at desired time points after re-plating for analysis.
Visualizing Mechanisms and Workflows
This compound: Induction of Replication Stress
Caption: this compound inhibits DNA polymerase, stalling replication forks and leading to S phase arrest.
Nocodazole: Activation of the Spindle Assembly Checkpoint
Caption: Nocodazole disrupts microtubules, activating the Spindle Assembly Checkpoint for G2/M arrest.
General Experimental Workflow for Cell Synchronization
Caption: Workflow for cell synchronization using a chemical inhibitor, release, and sample collection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Control of cell division by this compound without adverse effects upon resting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | DNA replication inhibitor | Hello Bio [hellobio.com]
- 4. Cell synchronization by inhibitors of DNA replication induces replication stress and DNA damage response: analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Aphidicolin Efficacy from Diverse Suppliers
For researchers, scientists, and drug development professionals, ensuring the quality and efficacy of chemical reagents is paramount. This guide provides a comprehensive framework for validating Aphidicolin from different suppliers, offering objective comparisons through supporting experimental data and detailed protocols.
This compound, a tetracyclic diterpenoid, is a widely used biochemical tool for synchronizing cells at the G1/S boundary of the cell cycle.[1][2] It functions as a specific and reversible inhibitor of DNA polymerase α and δ, crucial enzymes in DNA replication.[3][4] The purity and biological activity of this compound can, however, vary between suppliers, potentially impacting experimental outcomes. This guide outlines a series of validation experiments to assess and compare the efficacy of this compound from various sources.
Key Performance Indicators for this compound Efficacy
To objectively compare this compound from different suppliers, three key performance indicators should be assessed:
-
Purity: The percentage of this compound in the supplied compound, free from impurities that could interfere with its biological activity or cause off-target effects.
-
Potency in Cell Cycle Arrest: The concentration of this compound required to effectively synchronize a cell population at the G1/S phase boundary. This is often quantified by determining the half-maximal inhibitory concentration (IC50) for cell cycle progression.
-
Cytotoxicity: The concentration at which this compound becomes toxic to cells, which is a critical parameter for designing experiments that minimize cell death.
Experimental Validation Protocols
The following sections detail the experimental protocols to quantify the key performance indicators for this compound from different suppliers.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound from each supplier.
Methodology:
A reverse-phase HPLC (RP-HPLC) method can be employed to separate this compound from potential impurities.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound from each supplier (e.g., 1 mg/mL) in a suitable solvent like DMSO.
-
Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 0.1, 0.25, 0.5, 0.75, and 1 mg/mL).
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid). For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run the standards to generate a calibration curve of peak area versus concentration.
-
Run the samples from each supplier.
-
Calculate the purity of each sample by dividing the peak area of this compound by the total peak area of all components in the chromatogram and multiplying by 100.
-
Efficacy in Cell Cycle Synchronization by Flow Cytometry
Objective: To determine the concentration of this compound required to achieve effective cell cycle arrest at the G1/S boundary.
Methodology:
This protocol utilizes flow cytometry to analyze the DNA content of cells treated with different concentrations of this compound.
Protocol:
-
Cell Culture:
-
Plate a suitable cell line (e.g., HeLa, HEK293) at a density that allows for logarithmic growth.
-
Allow cells to attach and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) from each supplier's stock solution in cell culture medium.
-
Replace the medium in the cell culture plates with the medium containing the different this compound concentrations. Include a vehicle control (DMSO).
-
Incubate the cells for a period equivalent to one cell cycle (e.g., 16-24 hours).
-
-
Cell Staining and Flow Cytometry:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 30 minutes.
-
Wash the cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis:
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle for each concentration.
-
Plot the percentage of cells in the G1 phase against the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that results in 50% of the maximum G1 phase arrest.
-
Cytotoxicity Assessment by MTT Assay
Objective: To determine the cytotoxic effects of this compound from different suppliers.
Methodology:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Culture:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to attach overnight.
-
-
This compound Treatment:
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) from each supplier for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration.
-
Determine the IC50 value for cytotoxicity, which is the concentration that reduces cell viability by 50%.
-
Data Presentation
Summarize the quantitative data from the validation experiments in the following tables for easy comparison between suppliers.
Table 1: Purity Analysis of this compound from Different Suppliers
| Supplier | Lot Number | Purity by HPLC (%) |
| Supplier A | XXXXX | 98.5 |
| Supplier B | YYYYY | 95.2 |
| Supplier C | ZZZZZ | 99.1 |
Table 2: Efficacy of this compound in Cell Cycle Arrest (HeLa Cells, 24h Treatment)
| Supplier | Lot Number | IC50 for G1 Arrest (µM) | Maximum G1 Arrest (%) |
| Supplier A | XXXXX | 0.8 | 85 |
| Supplier B | YYYYY | 1.5 | 78 |
| Supplier C | ZZZZZ | 0.7 | 88 |
Table 3: Cytotoxicity of this compound (HeLa Cells, 48h Treatment)
| Supplier | Lot Number | IC50 for Cytotoxicity (µM) |
| Supplier A | XXXXX | 25.3 |
| Supplier B | YYYYY | 18.7 |
| Supplier C | ZZZZZ | 28.1 |
Visualizing Key Processes
To further clarify the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.
Conclusion
By systematically applying these validation protocols, researchers can confidently select the most reliable and effective source of this compound for their experiments. This rigorous approach to quality control ensures the reproducibility and accuracy of experimental results, ultimately contributing to the advancement of scientific knowledge. It is important to note that the optimal concentration and incubation time for this compound can be cell-type dependent, and therefore, preliminary experiments to determine these parameters for a specific cell line are always recommended.[5] Furthermore, while this compound is a potent inhibitor of DNA polymerase, it is crucial to be aware of its potential cytotoxic effects at higher concentrations and longer exposure times.
References
- 1. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | DNA replication inhibitor | Hello Bio [hellobio.com]
- 5. mdpi.com [mdpi.com]
Aphidicolin's Impact on Gene Expression: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of cell cycle inhibitors on gene expression is paramount for experimental design and interpretation. This guide provides an objective comparison of aphidicolin with other commonly used cell cycle inhibitors, supported by experimental data and detailed methodologies.
This compound, a reversible inhibitor of DNA polymerases alpha and delta, is a widely used agent for synchronizing cells at the G1/S boundary.[1] Its mechanism of action, while specific to DNA replication, triggers a cascade of cellular responses that profoundly alter the transcriptomic landscape. This guide will delve into the gene expression signatures induced by this compound and compare them to those elicited by other inhibitors that target different stages of the cell cycle, namely the S-phase inhibitor hydroxyurea and the M-phase inhibitor nocodazole.
Comparative Analysis of Gene Expression Changes
To provide a clear overview of the differential effects of these inhibitors, the following table summarizes quantitative data from various studies. It is important to note that direct comparative RNA-sequencing (RNA-seq) studies for all three inhibitors under identical conditions are limited. Therefore, this table synthesizes findings from multiple sources, and experimental conditions should be considered when interpreting the data.
| Feature | This compound | Hydroxyurea | Nocodazole |
| Primary Mechanism of Action | Inhibition of DNA polymerases α and δ[1] | Inhibition of ribonucleotide reductase, leading to dNTP pool depletion[2] | Depolymerization of microtubules, activating the spindle assembly checkpoint[3][4] |
| Cell Cycle Arrest Point | G1/S phase transition | S phase | G2/M phase |
| Overall Impact on Transcription | Targeted changes in gene expression related to DNA damage response and cell cycle control. | Global transcriptional suppression has been reported in some cell types. | Altered expression of genes involved in mitosis, cell adhesion, and pluripotency. |
| Number of Differentially Expressed Genes (DEGs) | Varies by cell type and experimental conditions. Analysis of GEO dataset GSE163001 reveals a distinct set of DEGs in human diploid fibroblasts. | Can lead to widespread changes; one study in mouse embryonic stem cells reported thousands of DEGs, with a majority being downregulated. | A study in HeLa cells identified 50 genes with at least a 2-fold change in expression. |
| Key Upregulated Genes | * DNA Damage Response: GADD45B, p21 (CDKN1A) | * Pro-inflammatory Cytokines: IL-1A, IL-1B, IL-6, IL-8 in endothelial cells | * Mitotic Genes: Genes regulated by the transcription factor Ace2 in yeast. |
| Key Downregulated Genes | Cell type and context-dependent. | * Cell Proliferation Genes: Downregulation of gene sets associated with cell proliferation in hematopoietic stem/progenitor cells. | * Pluripotency Markers: NANOG, OCT4 in human embryonic stem cells. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using the DOT language.
References
- 1. GEO Accession viewer [ncbi.nlm.nih.gov]
- 2. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of gene expression induced by microtubule-disrupting agents in HeLa cells using microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nocodazole Treatment Decreases Expression of Pluripotency Markers Nanog and Oct4 in Human Embryonic Stem Cells | PLOS One [journals.plos.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Aphidicolin
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Aphidicolin, a potent inhibitor of DNA polymerase, requires strict adherence to disposal protocols to mitigate potential environmental and health risks. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). Handling this compound, as with any chemical of its nature, necessitates a cautious and informed approach.
| Safety and Handling Recommendation | Source |
| Personal Protective Equipment (PPE) | |
| Eye Protection | Safety glasses with side-shields or face shield. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Handle with impervious gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][2] |
| Body Protection | Wear a lab coat or other protective clothing. Flame retardant antistatic protective clothing is recommended.[3] |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator. For sole protection, a full-face supplied air respirator is advised.[1] |
| Handling and Storage | |
| Ventilation | Use in a well-ventilated area, preferably in a chemical fume hood. |
| Storage | Keep container tightly closed in a dry and well-ventilated place. |
| Spills | For dry spills, take up without generating dust. For liquid spills, absorb with an inert material. Collect all spilled material into a suitable container for disposal. Do not let the product enter drains. |
Step-by-Step Disposal of this compound Waste
The consensus from safety data sheets (SDS) and general chemical waste guidelines is that this compound and its associated waste must be treated as hazardous chemical waste. Disposal should always be in accordance with applicable regional, national, and local laws and regulations.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent pads, and weighing papers), in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Liquid Waste: Collect aqueous solutions containing this compound in a separate, sealed, and appropriately labeled hazardous waste container. The first rinse of any container that held this compound must also be collected as hazardous waste.
-
Original Containers: Whenever possible, leave the chemical in its original container.
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound."
-
Storage: Store waste containers in a designated, secure area away from incompatible materials, and in secondary containment to prevent spills.
3. Disposal of Empty Containers:
-
Thoroughly rinse empty this compound containers with a suitable solvent (e.g., water or as recommended by your institution's safety office).
-
The first rinseate must be collected and disposed of as hazardous chemical waste. For highly toxic chemicals, the first three rinses should be collected.
-
After thorough rinsing, the container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic. Do not reuse the container.
4. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final disposal.
References
Safe Handling and Disposal of Aphidicolin: A Procedural Guide
Aphidicolin is a potent and specific inhibitor of B-family DNA polymerases, widely used in research to synchronize cells at the G1/S phase boundary of the cell cycle.[1] While some safety data sheets (SDS) classify it as not hazardous under the 2012 OSHA Hazard Communication Standard[2][3], others identify it as a skin, eye, and respiratory irritant. Given its potent biological activity and the lack of comprehensive toxicological data, it is imperative to handle this compound with a high degree of caution. This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
The primary risks associated with handling this compound are:
-
Skin Irritation: May cause skin irritation upon direct contact.
-
Eye Irritation: Can cause serious eye irritation.
-
Respiratory Irritation: Inhalation of the powdered form may irritate the mucous membranes and upper respiratory tract.
-
Biological Activity: As a DNA replication inhibitor, its effects on human health are not fully investigated and should be minimized.
Due to the absence of established Occupational Exposure Limits (OELs), a conservative approach to handling is required to minimize any potential exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for the safe handling of this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Handling Sealed Containers | Single pair of nitrile gloves | Safety glasses with side-shields | Standard lab coat | Not generally required |
| Weighing/Handling Solid Powder | Double pair of nitrile gloves | Chemical safety goggles | Standard lab coat | Work within a certified chemical fume hood. If not available, a NIOSH/MSHA approved particle filter respirator (e.g., N95) is required. |
| Preparing Stock Solutions (in DMSO/Ethanol) | Nitrile gloves | Chemical safety goggles or a face shield worn with safety glasses. | Standard lab coat | All manipulations should be performed in a chemical fume hood. |
| Use in Cell Culture | Nitrile gloves | Safety glasses | Standard lab coat | Work within a certified biosafety cabinet (BSC) to ensure sterility and operator protection. |
Note: Always inspect PPE for integrity before use. Contaminated clothing should be removed immediately and washed before reuse. After handling, wash gloves before removing them and then wash hands thoroughly.
Operational and Disposal Plans
A structured workflow is essential to ensure safety and experimental integrity. The following procedural guidance covers the lifecycle of this compound use in the laboratory, from initial preparation to final disposal.
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Procedures
1. Preparation and Planning:
-
Review Documentation: Before starting any work, thoroughly read the manufacturer's Safety Data Sheet (SDS).
-
Assemble PPE: Gather all necessary PPE as outlined in the table above. Ensure gloves are nitrile and check for any defects.
-
Prepare Workspace: Ensure the chemical fume hood or biosafety cabinet is clean, uncluttered, and functioning correctly.
-
Emergency Preparedness: Locate the nearest eyewash station and safety shower. Ensure a chemical spill kit is readily available.
2. Handling the Solid Compound:
-
All manipulations involving powdered this compound must be performed within a chemical fume hood to prevent the generation and inhalation of dust.
-
Use dedicated spatulas and weigh boats to avoid cross-contamination.
-
Handle the container carefully to minimize aerosolization of the powder.
3. Preparing Solutions:
-
This compound is often dissolved in solvents like DMSO or ethanol. These solvents have their own associated hazards; handle them accordingly within the fume hood.
-
Add the solvent slowly to the powdered this compound to avoid splashing.
-
The compound is light-sensitive; protect stock solutions from light by using amber vials or wrapping containers in aluminum foil. Store solutions as recommended, typically at +4°C or frozen for longer-term stability.
4. Post-Handling and Cleanup:
-
Wipe down the work surface in the fume hood or BSC with an appropriate cleaning agent (e.g., 70% ethanol).
-
Decontaminate any reusable equipment (e.g., spatulas) thoroughly.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after work is complete.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety. Do not pour this compound waste down the drain.
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, paper towels) are considered hazardous chemical waste.
-
Action: Collect these items in a clearly labeled, sealed plastic bag or container designated for solid hazardous waste.
-
-
Liquid Waste: All unused stock solutions and experimental media containing this compound must be disposed of as hazardous liquid waste.
-
Action: Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Follow your institution's specific guidelines for chemical waste disposal.
-
-
Empty Containers: The original vial containing the this compound powder should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected as hazardous liquid waste. Dispose of the rinsed container according to institutional policy.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
